Product packaging for Jatrorrhizine hydroxide(Cat. No.:CAS No. 483-43-2)

Jatrorrhizine hydroxide

Cat. No.: B1656030
CAS No.: 483-43-2
M. Wt: 355.4 g/mol
InChI Key: FLLCSIZPVWDZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Jatrorrhizine hydroxide is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO5 B1656030 Jatrorrhizine hydroxide CAS No. 483-43-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4.H2O/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLCSIZPVWDZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-43-2
Record name Dibenzo[a,g]quinolizinium, 5,6-dihydro-3-hydroxy-2,9,10-trimethoxy-, hydroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Jatrorrhizine Hydroxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrorrhizine, a protoberberine alkaloid predominantly isolated from medicinal plants such as Coptis chinensis and Phellodendron amurense, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of jatrorrhizine hydroxide. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document will detail its interactions with key cellular signaling pathways, present quantitative data on its inhibitory activities, and provide standardized protocols for key experimental assays.

Core Mechanisms of Action

This compound exerts its pharmacological effects through a multi-target and multi-pathway approach. Its core mechanisms can be broadly categorized into anti-cancer, anti-inflammatory, and other therapeutic activities. These effects are achieved through the modulation of critical signaling cascades, including the Wnt/β-catenin, MAPK/NF-κB, p53, and TGF-β1/Smad2/3 pathways.

Anti-Cancer Activity

Jatrorrhizine demonstrates significant potential as an anti-cancer agent by influencing cell proliferation, apoptosis, and metastasis.

  • Inhibition of Cell Proliferation: Jatrorrhizine has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. For instance, in human metastatic melanoma C8161 cells, jatrorrhizine hydrochloride exhibited a half-maximal inhibitory concentration (IC50) of 47.4±1.6 μmol/l.[1] In colorectal cancer cell lines HCT-116 and HT-29, jatrorrhizine demonstrated IC50 values of 6.75±0.29 μM and 5.29±0.13 μM, respectively, after 72 hours of treatment.[2][3] This anti-proliferative effect is often associated with cell cycle arrest at the G0/G1 or S phase.[2][3]

  • Induction of Apoptosis: A primary anti-cancer mechanism of jatrorrhizine is the induction of apoptosis.[4] This programmed cell death is mediated through both caspase-dependent and -independent pathways.[4] Jatrorrhizine has been observed to modulate the expression of key apoptotic regulators, such as increasing the Bax/Bcl-2 ratio.[5]

  • Inhibition of Metastasis: Jatrorrhizine can suppress the metastatic potential of cancer cells by modulating the epithelial-mesenchymal transition (EMT), a critical process in cancer cell migration and invasion.[2] It has been shown to increase the expression of the epithelial marker E-cadherin while decreasing the mesenchymal marker N-cadherin.[2]

Signaling Pathways in Cancer
  • Wnt/β-catenin Signaling Pathway: Jatrorrhizine has been found to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in many cancers.[2][4] It achieves this by reducing the levels of β-catenin and increasing the expression of GSK-3β, a key component of the β-catenin destruction complex.[2] The inhibition of this pathway contributes to the suppression of cancer cell proliferation and metastasis.[2][6]

  • p53 Signaling Pathway: Jatrorrhizine can modulate the p53 signaling pathway, a critical tumor suppressor pathway.[5][6] In response to cellular stress, such as that induced by jatrorrhizine in cancer cells, p53 can trigger cell cycle arrest and apoptosis. Jatrorrhizine has been shown to upregulate p53 expression, leading to the induction of apoptosis through the modulation of its downstream targets like Bax and Bcl-2.[5]

  • TGF-β1/Smad2/3 Signaling Pathway: In the context of myocardial infarction-induced fibrosis, jatrorrhizine has been shown to inhibit the TGF-β1/Smad2/3 signaling pathway.[5] While this pathway has complex roles in cancer, its inhibition by jatrorrhizine in certain contexts suggests a potential to modulate the tumor microenvironment and fibrotic responses that can contribute to cancer progression.

Anti-Inflammatory Activity

Jatrorrhizine exhibits potent anti-inflammatory effects by targeting key inflammatory pathways.

  • MAPK/NF-κB Signaling Pathway: Jatrorrhizine has been demonstrated to inhibit the MAPK and NF-κB signaling pathways.[7][8] It can suppress the phosphorylation of key MAPK proteins (p38, ERK, and JNK) and inhibit the activation of the NF-κB p65 subunit.[7][8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]

  • NLRP3 Inflammasome: Jatrorrhizine can also attenuate the inflammatory response by suppressing the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in innate immunity and inflammation.[8][9][10]

Other Therapeutic Activities
  • Enzyme Inhibition: Jatrorrhizine has been identified as an inhibitor of several enzymes. It non-competitively inhibits soluble epoxide hydrolase (sEH) with an IC50 value of 27.3 ± 0.4 μM and a Ki value of 44.5 μM.[11] It also inhibits CYP1B1, a member of the cytochrome P450 family.[12] Furthermore, it inhibits uptake-2 transporters like hOCT2, hOCT3, and hPMAT, which are involved in the transport of serotonin and norepinephrine, with IC50 values in the range of 0.1-10 μM.[13]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activities of Jatrorrhizine.

Table 1: Inhibitory Concentration (IC50) of Jatrorrhizine in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure Time
C8161Human Metastatic Melanoma47.4 ± 1.6 μmol/lNot Specified
HCT-116Colorectal Carcinoma6.75 ± 0.29 μM72 hours
HT-29Colorectal Carcinoma5.29 ± 0.13 μM72 hours

Table 2: Enzyme Inhibition Data for Jatrorrhizine

EnzymeInhibition TypeIC50 ValueKi Value
Soluble Epoxide Hydrolase (sEH)Non-competitive27.3 ± 0.4 μM44.5 μM
CYP1B1Competitive or MixedNot SpecifiedNot Specified
hOCT2 (uptake-2 transporter)Not Specified0.1 - 1 μMNot Specified
hOCT3 (uptake-2 transporter)Not Specified0.1 - 1 μMNot Specified
hPMAT (uptake-2 transporter)Not Specified1 - 10 μMNot Specified

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Wnt_Signaling_Pathway Jatrorrhizine Jatrorrhizine hydroxide GSK3b GSK-3β Jatrorrhizine->GSK3b Upregulates Beta_Catenin β-catenin Jatrorrhizine->Beta_Catenin Downregulates Destruction_Complex Destruction Complex GSK3b->Destruction_Complex TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Destruction_Complex->Beta_Catenin Promotes Degradation Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Induces Proliferation Cell Proliferation & Metastasis Target_Genes->Proliferation Promotes

Caption: Jatrorrhizine's inhibition of the Wnt/β-catenin pathway.

MAPK_NFkB_Pathway Jatrorrhizine Jatrorrhizine hydroxide MAPK MAPK (p38, ERK, JNK) Jatrorrhizine->MAPK Inhibits Phosphorylation NFkB NF-κB (p65) Jatrorrhizine->NFkB Inhibits Activation Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->MAPK IKK IKK Stimuli->IKK MAPK->NFkB Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Promotes Degradation IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Upregulates Transcription

Caption: Jatrorrhizine's suppression of the MAPK/NF-κB signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.

MTT Assay for Cell Viability and Proliferation

This protocol is used to assess the effect of jatrorrhizine on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., HCT-116, HT-29)

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of jatrorrhizine. Include a vehicle control (medium with the same concentration of solvent used to dissolve jatrorrhizine) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[14]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the jatrorrhizine concentration and fitting the data to a dose-response curve.

Western Blot for Protein Expression Analysis

This protocol is used to detect and quantify the expression levels of specific proteins in cells treated with jatrorrhizine.

Principle: Western blotting involves separating proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[16]

Materials:

  • Cells treated with jatrorrhizine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis apparatus and running buffer

  • Transfer apparatus and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., β-catenin, p-p65, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer.[11] Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[17]

  • SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step as described above.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH, β-actin).

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with jatrorrhizine.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[19] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[19]

Materials:

  • Cells treated with jatrorrhizine

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle trypsinization method.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[20]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Analyze the flow cytometry data using appropriate software. The cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive (less common)

Conclusion

This compound exhibits a complex and multifaceted mechanism of action, targeting multiple key signaling pathways involved in cell growth, survival, and inflammation. Its ability to modulate the Wnt/β-catenin, MAPK/NF-κB, p53, and TGF-β1/Smad2/3 pathways underscores its potential as a therapeutic agent for a range of diseases, particularly cancer and inflammatory disorders. The quantitative data on its inhibitory effects provide a basis for dose-response studies and further drug development. The detailed experimental protocols included in this guide offer a standardized approach for researchers to investigate and validate the pharmacological properties of jatrorrhizine and its derivatives. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

Jatrorrhizine: A Technical Guide to Its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrorrhizine, a protoberberine isoquinoline alkaloid, is a key bioactive compound isolated from medicinal plants such as Coptis chinensis and Phellodendron chinense. Traditionally used in medicine for treating a variety of ailments, modern pharmacological studies have substantiated its therapeutic potential across several domains. This technical guide provides an in-depth overview of the pharmacological properties of jatrorrhizine, with a focus on its anti-cancer, anti-diabetic, anti-inflammatory, and antimicrobial activities. It summarizes quantitative data, details experimental protocols for key assays, and visualizes the molecular mechanisms and signaling pathways modulated by this promising natural compound.

Introduction

Jatrorrhizine (C₂₀H₂₀NO₄) is a quaternary ammonium salt from the protoberberine group of alkaloids.[1] It is recognized for a wide range of biological activities, including but not limited to, anti-cancer, anti-diabetic, anti-obesity, hypolipidemic, antimicrobial, and anti-inflammatory effects.[2][3] Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways and molecular targets, making it a compound of significant interest for drug discovery and development.[1] This document serves as a comprehensive resource, consolidating quantitative efficacy data and methodological details to support further research and application.

Anti-Cancer Properties

Jatrorrhizine exhibits significant anti-proliferative and anti-metastatic effects across various cancer cell lines. Its mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that govern cancer cell growth and invasion.[1][4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of jatrorrhizine have been quantified in numerous cancer cell lines, with IC₅₀ values indicating its potency.

Cell LineCancer TypeAssayDuration (hrs)IC₅₀ (µM)Reference
HCT-116 Colorectal CarcinomaMTT2416.21 ± 0.83[1]
MTT488.01 ± 0.64[1]
MTT726.75 ± 0.29[4]
HT-29 Colorectal CarcinomaMTT2413.64 ± 1.61[1]
MTT486.27 ± 0.17[1]
MTT725.29 ± 0.13[4]
MDA-MB-231 Mammary CarcinomaMTT-11.08 ± 1.19[5]
MCF-7 Mammary CarcinomaMTT-17.11 ± 4.54[5]
4T1 Mammary CarcinomaMTT-22.14 ± 2.87[5]
C8161 Metastatic Melanoma--47.4 ± 1.6[6]
Signaling Pathways

Jatrorrhizine has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in the development of colorectal cancer. It downregulates β-catenin expression and upregulates GSK-3β, leading to the suppression of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][4]

Wnt_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Jatrorrhizine Jatrorrhizine beta_Catenin β-Catenin Jatrorrhizine->beta_Catenin Promotes Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (GSK-3β, Axin, APC) Frizzled->Destruction_Complex Inhibition Destruction_Complex->beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Activation Target_Genes Target Gene Transcription (Proliferation, Metastasis) TCF_LEF->Target_Genes Insulin_Pathway Jatrorrhizine Jatrorrhizine IRS2 IRS2 Jatrorrhizine->IRS2 Upregulates PI3K PI3K Jatrorrhizine->PI3K Upregulates AKT Akt Jatrorrhizine->AKT Phosphorylates AMPK AMPK Jatrorrhizine->AMPK Phosphorylates Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS2 IRS2->PI3K PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Antimicrobial_Workflow cluster_0 Without Jatrorrhizine cluster_1 With Jatrorrhizine Norfloxacin_out Norfloxacin MRSA_out MRSA Norfloxacin_out->MRSA_out NorA_Pump_out NorA Efflux Pump MRSA_out->NorA_Pump_out Expulsion Drug Expulsion NorA_Pump_out->Expulsion Survival Bacterial Survival Expulsion->Survival Jatrorrhizine Jatrorrhizine NorA_Pump_in NorA Efflux Pump Jatrorrhizine->NorA_Pump_in Norfloxacin_in Norfloxacin MRSA_in MRSA Norfloxacin_in->MRSA_in Death Bacterial Death Norfloxacin_in->Death Intracellular Accumulation MRSA_in->NorA_Pump_in Inhibition Pump Inhibition NorA_Pump_in->Inhibition

References

Jatrorrhizine: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrorrhizine (JAT) is a prominent protoberberine isoquinoline alkaloid found in a variety of medicinal plants.[1] For centuries, plants containing jatrorrhizine have been utilized in traditional medicine to treat ailments such as gastrointestinal and inflammatory disorders.[1] Modern pharmacological research has identified jatrorrhizine as a major bioactive metabolite responsible for many of these therapeutic effects, spurring further investigation into its clinical potential.[1]

Natural Sources

Jatrorrhizine is a major bioactive constituent in several well-known medicinal plants, including those from the Berberis, Coptis, and Phellodendron genera.[1] Key plant sources include Coptis chinensis (Chinese Goldthread), Phellodendron amurense (Amur Cork Tree), and Berberis vernae.[1] These plants have a long history of use in traditional Chinese medicine for their anti-inflammatory, antimicrobial, and antipyretic properties.[1]

Chemical Structure

Jatrorrhizine is a quaternary ammonium isoquinoline alkaloid. Its chemical formula is C₂₀H₂₀NO₄⁺, and its structure features a tetracyclic protoberberine core with methoxy groups at positions 2, 9, and 10, and a hydroxyl group at position 3.[1] This specific arrangement of functional groups is crucial for its diverse biological activities.

Pharmacological Activities & Mechanisms of Action

Jatrorrhizine exhibits a broad spectrum of pharmacological activities by modulating multiple signaling pathways and molecular targets. Its therapeutic potential spans oncology, neuroprotection, inflammation, infectious diseases, and metabolic disorders.

Anticancer Activity

Jatrorrhizine has demonstrated significant anticancer effects across various cancer cell lines by inhibiting proliferation, inducing apoptosis, arresting the cell cycle, and preventing metastasis.[2][3]

Mechanisms of Action:

  • Inhibition of Wnt/β-catenin Signaling: Jatrorrhizine effectively suppresses the Wnt/β-catenin pathway, a critical signaling cascade in colorectal cancer. It downregulates the expression of β-catenin while increasing levels of GSK-3β, a key component of the β-catenin destruction complex.[2][4] This inhibition leads to decreased cancer cell proliferation and metastasis.[2][3] In mammary carcinoma, jatrorrhizine's inhibition of the Wnt pathway is mediated by targeting the Traf2 and Nck interacting serine protein kinase (TNIK).[5]

  • Induction of Apoptosis: The compound promotes apoptosis (programmed cell death) in cancer cells. Studies in breast cancer cells show it can increase the expression of pro-apoptotic proteins like Caspase-3 while decreasing anti-apoptotic proteins like Bcl-2.[6]

  • Cell Cycle Arrest: In colorectal cancer cells, jatrorrhizine has been shown to arrest the cell cycle in the S phase, thereby halting cell division and proliferation.[2][3]

  • Suppression of Epithelial-Mesenchymal Transition (EMT): By modulating the Wnt pathway, jatrorrhizine can reverse EMT, a process critical for cancer metastasis. It achieves this by increasing the expression of E-cadherin (an epithelial marker) and decreasing N-cadherin (a mesenchymal marker).[2][4]

Quantitative Data: In Vitro Anticancer Activity

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)AssayReference
HCT-116Colorectal Carcinoma6.75 ± 0.2972MTT[2][3]
HT-29Colorectal Carcinoma5.29 ± 0.1372MTT[2][3]
C8161Metastatic Melanoma47.4 ± 1.6Not SpecifiedNot Specified[7]
MDA-MB-231Mammary Carcinoma11.08 ± 1.19Not SpecifiedMTT[5]
MCF-7Mammary Carcinoma17.11 ± 4.54Not SpecifiedMTT[5]
4T1Mammary Carcinoma22.14 ± 2.87Not SpecifiedMTT[5]

Signaling Pathway Visualization

G cluster_wnt Wnt/β-catenin Pathway cluster_jat Intervention Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled GSK3b GSK-3β Frizzled->GSK3b Inactivation LRP LRP5/6 bCatenin β-catenin GSK3b->bCatenin Phosphorylation & Degradation TCF TCF/LEF bCatenin->TCF Activation Proliferation Gene Transcription (Proliferation, Metastasis) TCF->Proliferation JAT Jatrorrhizine JAT->GSK3b Upregulates JAT->bCatenin Blocks Accumulation caption Jatrorrhizine inhibits the Wnt/β-catenin signaling pathway.

Jatrorrhizine inhibits the Wnt/β-catenin signaling pathway.
Neuroprotective Effects

Jatrorrhizine exhibits potent neuroprotective properties, primarily through its antioxidant and anti-apoptotic activities, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease.[8][9][10][11]

Mechanisms of Action:

  • Antioxidant Activity: It effectively mitigates oxidative stress induced by agents like hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptides.[9][11] Jatrorrhizine reduces the production of reactive oxygen species (ROS) and malondialdehyde (MDA) while enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[8][9][11]

  • Anti-apoptotic Activity: Jatrorrhizine protects neurons from apoptosis by modulating key apoptotic proteins. It attenuates the reduction of the Bcl-2/Bax ratio and inhibits the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade.[9][10]

  • Mitochondrial Protection: The compound helps maintain mitochondrial membrane potential (MMP), preventing mitochondrial dysfunction, which is a key event in neuronal cell death.[8][9]

  • Inhibition of MAPK Pathways: Jatrorrhizine has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38, which are involved in stress-induced neuronal apoptosis.[8]

Quantitative Data: Effective Neuroprotective Concentrations

Model SystemInsultEffective Concentration Range (µM)Key OutcomesReference
Rat Cortical NeuronsH₂O₂ (50 µM)5 - 20Increased viability, reduced ROS, inhibited caspase-3 activation[9][10]
Rat Cortical NeuronsAβ₂₅₋₃₅ (25 µM)1 - 10Attenuated neurotoxicity, reduced ROS, suppressed caspase-3[11]
PC12 CellsH₂O₂ (200 µM)0.01 - 10Increased viability, elevated SOD activity, scavenged ROS[12]
HT22 Hippocampal NeuronsOkadaic Acid (80 nM)Pre-incubationAttenuated cytotoxicity, inhibited MAPK pathways[8][13]

Signaling Pathway Visualization

G OxidativeStress Oxidative Stress (e.g., H₂O₂, Aβ) ROS ↑ Reactive Oxygen Species (ROS) OxidativeStress->ROS Mito Mitochondrial Dysfunction (↓ MMP) ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Mito->Bax Caspase3 ↑ Caspase-3 Activation Bax->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis JAT Jatrorrhizine JAT->ROS Scavenges JAT->Mito Stabilizes JAT->Bax Modulates JAT->Caspase3 Inhibits caption Neuroprotective mechanism of Jatrorrhizine against oxidative stress.

Neuroprotective mechanism of Jatrorrhizine against oxidative stress.
Anti-inflammatory Activity

Jatrorrhizine demonstrates potent anti-inflammatory effects by inhibiting key inflammatory pathways, making it a potential therapeutic for conditions like Helicobacter pylori-induced gastritis.[14][15]

Mechanisms of Action:

  • Inhibition of NF-κB Signaling: Jatrorrhizine suppresses the activation of the NF-κB pathway, a central regulator of inflammation. It achieves this by inhibiting the phosphorylation of the p65 subunit of NF-κB.[16][17]

  • Suppression of NLRP3 Inflammasome: The compound restrains the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[14][15][16] By inhibiting this pathway, jatrorrhizine reduces the secretion of these potent inflammatory mediators.[17]

Signaling Pathway Visualization

Stimulus Inflammatory Stimulus (e.g., H. pylori, H₂O₂) NFkB NF-κB (p65) Phosphorylation Stimulus->NFkB NLRP3 NLRP3 Inflammasome Activation Stimulus->NLRP3 Activation NFkB->NLRP3 Transcription Casp1 Caspase-1 Activation NLRP3->Casp1 Cytokines ↑ IL-1β, IL-18 Casp1->Cytokines Cleavage & Maturation Inflammation Inflammatory Response Cytokines->Inflammation JAT Jatrorrhizine JAT->NFkB Inhibits JAT->NLRP3 Inhibits caption Jatrorrhizine's inhibition of the NF-κB and NLRP3 inflammasome pathways.

Jatrorrhizine's inhibition of the NF-κB and NLRP3 inflammasome pathways.
Antimicrobial Activity

While jatrorrhizine's direct antibacterial activity can be modest, its primary strength lies in its ability to act as a resistance-modifying agent, particularly against multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[18][19]

Mechanisms of Action:

  • Efflux Pump Inhibition: Jatrorrhizine significantly inhibits bacterial drug efflux pumps, such as the NorA pump in S. aureus.[19] By blocking these pumps, it prevents the bacteria from expelling antibiotics, thereby restoring the efficacy of drugs like norfloxacin.[18]

  • Synergistic Effects: When combined with conventional antibiotics, jatrorrhizine demonstrates a synergistic effect, significantly lowering the minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth.[18]

Quantitative Data: Antimicrobial Activity

OrganismCompound(s)MIC (mg/L)FICIKey FindingReference
MRSA SA1199BJatrorrhizine alone64-Weak antibacterial activity[18][19]
MRSA SA1199BNorfloxacin alone64-Resistance observed[18]
MRSA SA1199BJAT + NorfloxacinN/A0.375Synergistic effect[18]
Fractional Inhibitory Concentration Index (FICI) ≤ 0.5 indicates synergy.
Cardioprotective Effects

Jatrorrhizine has shown considerable potential in protecting the heart from injury, particularly in the context of myocardial infarction (MI).[20][21]

Mechanisms of Action:

  • Anti-apoptotic and Anti-fibrotic Pathways: In a mouse model of MI, jatrorrhizine treatment significantly reduced cardiomyocyte apoptosis and cardiac fibrosis.[20][21][22] This was achieved through the simultaneous inhibition of two key signaling pathways:

    • p53 Pathway: It downregulates the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while reversing the MI-induced decrease in the anti-apoptotic protein Bcl-2.[20][21]

    • TGF-β1/Smad2/3 Pathway: It inhibits this major pro-fibrotic pathway by downregulating the expression of TGF-β1 and its downstream effectors, Smad2/3. This leads to a reduction in collagen I and collagen III deposition in the myocardium.[20][21][22][23]

Signaling Pathway Visualization

cluster_mi Myocardial Infarction cluster_p53 p53 Pathway cluster_tgf TGF-β1 Pathway MI Myocardial Infarction (Ischemia) p53 ↑ p53 MI->p53 TGF ↑ TGF-β1 MI->TGF Bax ↑ Bax / ↓ Bcl-2 p53->Bax Apoptosis Cardiomyocyte Apoptosis Bax->Apoptosis Smad ↑ Smad2/3 TGF->Smad Collagen ↑ Collagen I, III Smad->Collagen Fibrosis Cardiac Fibrosis Collagen->Fibrosis JAT Jatrorrhizine JAT->p53 Inhibits JAT->TGF Inhibits caption Cardioprotective effects of Jatrorrhizine via dual pathway inhibition.

Cardioprotective effects of Jatrorrhizine via dual pathway inhibition.

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the evaluation of jatrorrhizine's biological activities.

In Vitro Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[24] The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]

    • Compound Treatment: Treat the cells with serial dilutions of jatrorrhizine (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).[2][25]

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[26]

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[24]

    • Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer, typically at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

Western blotting is a technique used to detect and quantify specific proteins in a sample. It was used to measure the levels of proteins in key signaling pathways modulated by jatrorrhizine, such as p53, Bax, Bcl-2, β-catenin, and caspases.[20][21][27][28]

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific antibodies to visualize the protein of interest.

  • Protocol Outline:

    • Protein Extraction: Lyse treated and untreated cells or tissues with a suitable lysis buffer to extract total protein.

    • Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

    • Electrophoresis: Separate equal amounts of protein (e.g., 50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[27]

    • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking & Probing: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., anti-p53, anti-Bax).[27][28]

    • Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control like β-actin is used to normalize the data.[27]

In Vivo Models

Cell line-derived xenograft (CDX) models are a standard preclinical tool to evaluate the in vivo efficacy of anticancer compounds.[29][30]

  • Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they form tumors that can be monitored and treated.[30][31]

  • Protocol Outline:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.[2][3]

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization & Treatment: Randomize mice into control and treatment groups. Administer jatrorrhizine (e.g., via intraperitoneal injection or oral gavage) and a vehicle control daily or on a set schedule.[2]

    • Monitoring: Measure tumor volume with calipers and monitor mouse body weight regularly throughout the study.

    • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, Western blot) to assess target engagement and therapeutic effect.[2][3]

This model is used to study the pathophysiology of MI and to evaluate the efficacy of cardioprotective agents.[20][21]

  • Principle: Surgical ligation of a major coronary artery in an animal (typically a mouse or rat) induces ischemia and infarction, mimicking a heart attack in humans.[20][23]

  • Protocol Outline:

    • Anesthesia and Ventilation: Anesthetize the mouse and connect it to a ventilator.

    • Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.[20][21] A sham operation (suture passed but not tied) is performed on control animals.

    • Treatment: Administer jatrorrhizine (e.g., low and high doses) or a vehicle control to the mice daily, starting shortly after the surgery, for a specified period (e.g., two weeks).[20][23]

    • Functional Assessment: Before the endpoint, assess cardiac function using non-invasive methods like echocardiography to measure parameters such as left ventricular ejection fraction (LVEF).[20][21]

    • Histopathological Analysis: At the endpoint, harvest the hearts and perform histological staining (e.g., H&E, Masson's trichrome) to assess infarct size, inflammatory cell infiltration, and fibrosis.[20][23]

Conclusion and Future Perspectives

Jatrorrhizine is a versatile natural alkaloid with a remarkable range of biological activities and significant therapeutic potential. Its ability to modulate multiple critical signaling pathways, including Wnt/β-catenin, NF-κB, p53, and TGF-β1/Smad, underscores its relevance in oncology, neurodegenerative disorders, and cardiovascular diseases. Its role as a resistance-modifying agent in infectious diseases further broadens its clinical applicability.

Despite these promising findings, challenges remain, particularly concerning its poor oral bioavailability. Future research should focus on the development of novel drug delivery systems (e.g., nanoparticles, liposomes) to enhance its pharmacokinetic profile. Furthermore, large-scale, well-controlled clinical trials are necessary to validate the preclinical efficacy and safety of jatrorrhizine in human populations. The synthesis of novel jatrorrhizine derivatives could also yield compounds with improved potency and specificity, paving the way for the development of next-generation therapeutics based on this powerful natural scaffold.

References

An In-depth Technical Guide to the Anti-inflammatory Pathways of Jatrorrhizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms underlying the anti-inflammatory effects of Jatrorrhizine (JAT), an isoquinoline alkaloid derived from medicinal plants like Coptis chinensis.[1][2] JAT has demonstrated significant therapeutic potential by modulating key signaling pathways involved in the inflammatory response.[1][3] This guide details these pathways, presents quantitative data from various studies, outlines relevant experimental protocols, and provides visual diagrams to facilitate understanding.

Core Anti-inflammatory Signaling Pathways

Jatrorrhizine exerts its anti-inflammatory effects by targeting several critical signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NLRP3 inflammasome pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] Jatrorrhizine has been shown to potently inhibit this pathway at multiple points. In tumor necrosis factor-alpha (TNF-α) stimulated environments, JAT suppresses the activation of NF-κB.[5][6] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This action blocks the nuclear translocation of the active p65 subunit of NF-κB, thereby preventing the transcription of target inflammatory genes.[4][6] Studies have also demonstrated that JAT can inhibit upstream activators, such as the Toll-like receptor 4 (TLR4)/MyD88 signaling axis, which is often triggered by stimuli like lipopolysaccharide (LPS).[7]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB p NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Inhibits NFkB_p65_nuc NF-κB (p65) (Nucleus) NFkB_p65->NFkB_p65_nuc Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB_p65_nuc->Cytokines Transcription JAT Jatrorrhizine JAT->IKK

Figure 1: Jatrorrhizine's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades like ERK, p38, and JNK, is crucial for translating extracellular stimuli into cellular responses, including inflammation.[6] Jatrorrhizine effectively attenuates the phosphorylation of ERK, p38, and JNK in response to inflammatory triggers like H₂O₂ and TNF-α.[5][8] By inhibiting the activation of these kinases, JAT prevents the downstream activation of transcription factors that lead to the production of inflammatory mediators. This mechanism contributes significantly to its anti-arthritic and neuroprotective effects.[5][6][8]

MAPK_Pathway Stimuli Inflammatory Stimuli (H₂O₂, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p p38 p38 MAPKK->p38 p ERK ERK MAPKK->ERK p JNK JNK MAPKK->JNK p TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors p ERK->TranscriptionFactors p JNK->TranscriptionFactors p InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse JAT Jatrorrhizine JAT->MAPKK JAT->p38 JAT->ERK JAT->JNK

Figure 2: Jatrorrhizine's modulation of the MAPK signaling pathways.
Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[9] Jatrorrhizine has been found to suppress the activation of the NLRP3 inflammasome.[10][11] This action is often downstream of its effects on the NF-κB and MAPK pathways, as these pathways can regulate the expression of NLRP3 components.[8][9] By inhibiting both the priming signal (NF-κB-mediated transcription of NLRP3 and pro-IL-1β) and potentially the activation signal, JAT effectively reduces the secretion of mature IL-1β and IL-18, key drivers of acute inflammation.[8][12]

NLRP3_Pathway Signal1 Signal 1 (Priming) (e.g., LPS via NF-κB) Pro_IL1B Pro-IL-1β Pro-IL-18 Signal1->Pro_IL1B NLRP3_exp NLRP3 Expression Signal1->NLRP3_exp Signal2 Signal 2 (Activation) (e.g., ATP, ROS) NLRP3_complex NLRP3 Inflammasome Assembly Signal2->NLRP3_complex IL1B Mature IL-1β Mature IL-18 NLRP3_exp->NLRP3_complex Casp1 Pro-Caspase-1 NLRP3_complex->Casp1 Active_Casp1 Active Caspase-1 Casp1->Active_Casp1 Cleavage Active_Casp1->Pro_IL1B Cleavage Secretion Secretion & Inflammation IL1B->Secretion JAT Jatrorrhizine JAT->Signal1 JAT->NLRP3_complex

Figure 3: Jatrorrhizine's suppression of the NLRP3 inflammasome.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of Jatrorrhizine has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity of Jatrorrhizine
Cell LineStimulantJAT ConcentrationMeasured EffectResultCitation
RAW264.7LPS100 µg/mLNitric Oxide (NO) Production>60% inhibition[13][14]
RAW264.7LPS100 µg/mLiNOS Protein Expression~45% inhibition[13][14]
RAW264.7LPS100 µg/mLCOX-2 Protein Expression~29% inhibition[13][14]
MH7ATNF-αNot specifiedIL-1β, IL-6, IL-8 ProductionSignificant decrease[5]
N9 MicrogliaH₂O₂5-10 µmol/LTNF-α, IL-1β, IL-18 ExpressionSignificant reduction[8]
N9 MicrogliaH₂O₂5-10 µmol/Lp-ERK, p-p38, p-JNK, p-p65Significant reduction[8]
N9 MicrogliaH₂O₂5-10 µmol/LNLRP3, HMGB1 ExpressionSignificant reduction[8]
Table 2: In Vivo Anti-inflammatory Activity of Jatrorrhizine
Animal ModelDisease ModelJAT DosageMeasured EffectResultCitation
RatsCollagen-Induced Arthritis (CIA)Not specifiedTNF-α, IL-1β levels in jointsSignificant inhibition[5]
MiceDSS-Induced Ulcerative Colitis80-160 mg/kgIL-1β (serum), TNF-α, MPO (colon)Significant suppression[7]
MiceDSS-Induced Ulcerative Colitis80-160 mg/kgTLR4, MyD88, p-p65 ExpressionSignificant reduction[7]
RatsH. pylori-Induced GastritisNot specifiedNLRP3, IL-18, IL-1β, Caspase-1Significant reduction[11][12]

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments used to investigate the anti-inflammatory properties of Jatrorrhizine.

In Vitro Anti-inflammatory Assay Using LPS-Stimulated Macrophages

This protocol describes the assessment of JAT's effect on nitric oxide (NO) and pro-inflammatory cytokine production in RAW264.7 macrophage cells.

In_Vitro_Workflow cluster_analysis Analysis start Seed RAW264.7 cells (e.g., 1x10^5 cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 pretreat Pre-treat with Jatrorrhizine (various concentrations) for 1h incubate1->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24h pretreat->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect griess Griess Assay for NO (Supernatant) collect->griess elisa ELISA for Cytokines (TNF-α, IL-6) (Supernatant) collect->elisa western Western Blot for Proteins (iNOS, COX-2, p-p65) (Cell Lysate) collect->western end Data Analysis griess->end elisa->end western->end In_Vivo_Workflow start Acclimate Male Wistar Rats (180-220g) for 1 week grouping Fast overnight & divide into groups: - Control (Vehicle) - Positive Control (Diclofenac) - JAT (Low Dose) - JAT (High Dose) start->grouping treatment Administer JAT or controls orally (p.o.) 1 hour before induction grouping->treatment measure0 Measure initial paw volume (Plethysmometer) treatment->measure0 induction Inject 0.1 mL of 1% Carrageenan (subplantar region of right hind paw) measure0->induction measure_t Measure paw volume at 1, 2, 3, 4, 5 hours post-carrageenan injection induction->measure_t end Calculate % Inhibition of Edema measure_t->end

References

The Role of Jatrorrhizine in the Regulation of Collagen Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrorrhizine, a protoberberine alkaloid primarily isolated from plants of the Berberis and Coptis genera, has demonstrated significant potential in the regulation of collagen homeostasis. This technical guide provides an in-depth analysis of the molecular mechanisms through which jatrorrhizine exerts its effects, with a focus on its dual action of promoting collagen synthesis and inhibiting its degradation. The primary signaling pathway implicated is the Transforming Growth Factor-β1 (TGF-β1)/Smad2/3 cascade, which is a key regulator of fibrosis. Furthermore, jatrorrhizine modulates the activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). This document consolidates quantitative data from key studies, details experimental protocols for reproducing pivotal findings, and presents visual representations of the underlying signaling pathways and experimental workflows to support further research and drug development in the field of fibrosis and tissue remodeling.

Introduction

Collagen is the most abundant protein in the extracellular matrix (ECM), providing structural integrity to tissues. The dynamic balance between collagen synthesis and degradation, known as collagen homeostasis, is crucial for tissue repair and maintenance. Dysregulation of this process can lead to pathological conditions such as fibrosis, where excessive collagen deposition results in organ damage, or on the other hand, excessive degradation can contribute to conditions like wrinkle formation in the skin.[1][2]

Jatrorrhizine has emerged as a promising natural compound that can modulate collagen homeostasis.[1][3] It has been shown to be effective in both in vivo models of cardiac fibrosis and in vitro models of skin aging.[2][4] This guide will explore the multifaceted role of jatrorrhizine in these processes.

Molecular Mechanisms of Action

Jatrorrhizine's regulatory effects on collagen homeostasis are primarily attributed to its influence on two key pathways: the TGF-β1/Smad2/3 signaling cascade and the balance between MMPs and TIMPs.

Inhibition of the TGF-β1/Smad2/3 Signaling Pathway

The TGF-β1/Smad2/3 pathway is a central profibrotic signaling cascade.[4] Upon binding of TGF-β1 to its receptor, the downstream proteins Smad2 and Smad3 are phosphorylated and translocate to the nucleus, where they activate the transcription of genes involved in fibrosis, including those for collagen type I and type III.[4][5]

Jatrorrhizine has been shown to significantly downregulate the expression of TGF-β1, which in turn leads to a reduction in the phosphorylation of Smad2/3.[4][6] This inhibitory action on the TGF-β1/Smad2/3 pathway is a key mechanism by which jatrorrhizine mitigates excessive collagen deposition in fibrotic conditions.[4]

Modulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

MMPs are a family of enzymes responsible for the degradation of ECM components, including collagen.[7][8] Their activity is tightly regulated by endogenous TIMPs.[8] An imbalance between MMPs and TIMPs can lead to either excessive ECM degradation or accumulation.

Jatrorrhizine has been demonstrated to restore this balance in the context of UV-B induced skin damage. It achieves this by:

  • Downregulating MMP-1 and MMP-9: These MMPs are crucial for the breakdown of collagen and gelatin, respectively.[2][7]

  • Upregulating TIMP-1: As a natural inhibitor of MMPs, an increase in TIMP-1 expression helps to curb excessive collagen degradation.[1][2]

By concurrently inhibiting collagen degradation and promoting its synthesis, jatrorrhizine exhibits a dual-action mechanism that is beneficial for maintaining collagen homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of jatrorrhizine on markers of collagen homeostasis.

Table 1: In Vivo Effects of Jatrorrhizine on Cardiac Fibrosis in a Mouse Myocardial Infarction Model[4]
ParameterControl (MI)Jatrorrhizine (Low Dose - 2.5 mg/kg/day)Jatrorrhizine (High Dose - 5 mg/kg/day)p-value
Collagen I mRNA UpregulatedSignificantly DownregulatedSignificantly Downregulated<0.0001
Collagen III mRNA UpregulatedSignificantly DownregulatedSignificantly Downregulated<0.0001
TGF-β1 mRNA UpregulatedSignificantly DownregulatedSignificantly Downregulated<0.0001
p-Smad2/3 Protein UpregulatedSignificantly DownregulatedSignificantly Downregulated<0.0001

MI: Myocardial Infarction. Data represents the change relative to a sham-operated control group.[4]

Table 2: In Vitro Effects of Jatrorrhizine on Human Dermal Fibroblasts (CCD-986sk) after UV-B Irradiation[2]
Gene ExpressionControl (UV-B)Jatrorrhizine (5 µM)Jatrorrhizine (10 µM)p-value
COL1A2 ~16% of normalRecoveredRecovered up to ~32%<0.05
MMP-1 UpregulatedSignificantly DownregulatedSignificantly Downregulated<0.05
MMP-9 UpregulatedSignificantly DownregulatedSignificantly Downregulated<0.05
TIMP-1 DownregulatedSignificantly UpregulatedSignificantly Upregulated<0.05
TGFB1 DownregulatedSignificantly UpregulatedSignificantly Upregulated<0.05
HAS2 ~11% of normalRecovered to ~20%Recovered to ~30%<0.05

Data represents the relative gene expression after 48 hours of treatment.[2]

Experimental Protocols

In Vivo Myocardial Infarction Mouse Model[4][6]
  • Animal Model: Adult male C57BL/6 mice.

  • Surgical Procedure:

    • Anesthetize the mice.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture to induce myocardial infarction.

    • Confirm MI by observing the color change of the ventricle.

  • Jatrorrhizine Administration:

    • Administer jatrorrhizine daily by oral gavage at low (2.5 mg/kg) and high (5 mg/kg) doses for two weeks.

    • The control group receives normal saline.

  • Tissue Analysis:

    • After two weeks, euthanize the mice and harvest the hearts.

    • Fix a portion of the heart tissue in 4% paraformaldehyde for histological analysis (H&E and Masson's trichrome staining).

    • Use the remaining tissue for RNA and protein extraction.

    • Analyze gene expression of collagen I, collagen III, and TGF-β1 by qRT-PCR.

    • Analyze protein expression of TGF-β1 and phosphorylated Smad2/3 by Western blot.

In Vitro Human Dermal Fibroblast Model[2]
  • Cell Culture:

    • Culture human dermal fibroblasts (CCD-986sk) in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • UV-B Irradiation:

    • Seed cells in culture plates and allow them to adhere.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Irradiate the cells with UV-B (20 mJ/cm²) using a UV lamp.

  • Jatrorrhizine Treatment:

    • Immediately after irradiation, treat the cells with varying concentrations of jatrorrhizine (e.g., 5 µM and 10 µM) in serum-free media.

    • Incubate for 48 hours.

  • Gene Expression Analysis:

    • Extract total RNA from the cells.

    • Perform reverse transcription to synthesize cDNA.

    • Analyze the gene expression of COL1A2, MMP-1, MMP-9, TIMP-1, TGFB1, and HAS2 using quantitative real-time PCR (qRT-PCR).

Signaling Pathways and Experimental Workflow Visualizations

Jatrorrhizine's Inhibition of the TGF-β/Smad Pathway

TGF_Smad_Pathway Jatrorrhizine Jatrorrhizine TGFB1 TGF-β1 Jatrorrhizine->TGFB1 TGFBR TGF-β Receptor TGFB1->TGFBR pSmad23 p-Smad2/3 TGFBR->pSmad23 Phosphorylation Smad4 Smad4 pSmad23->Smad4 Complex Formation Nucleus Nucleus Smad4->Nucleus Translocation Collagen_Genes Collagen I & III Gene Transcription Nucleus->Collagen_Genes Fibrosis Fibrosis Collagen_Genes->Fibrosis

Caption: Jatrorrhizine's inhibitory effect on the TGF-β/Smad signaling pathway.

Jatrorrhizine's Modulation of MMPs and TIMPs in Dermal Fibroblasts

MMP_TIMP_Pathway UVB UV-B Irradiation MMP1_9 MMP-1 & MMP-9 Expression UVB->MMP1_9 TIMP1 TIMP-1 Expression UVB->TIMP1 Jatrorrhizine Jatrorrhizine Jatrorrhizine->MMP1_9 Jatrorrhizine->TIMP1 COL1A2 COL1A2 Expression Jatrorrhizine->COL1A2 Collagen_Degradation Collagen Degradation MMP1_9->Collagen_Degradation TIMP1->MMP1_9 Collagen_Homeostasis Collagen Homeostasis Collagen_Degradation->Collagen_Homeostasis Collagen_Synthesis Collagen Synthesis COL1A2->Collagen_Synthesis Collagen_Synthesis->Collagen_Homeostasis Experimental_Workflow Start Start: Culture CCD-986sk Human Dermal Fibroblasts UVB_Irradiation UV-B Irradiation (20 mJ/cm²) Start->UVB_Irradiation Jatrorrhizine_Treatment Treat with Jatrorrhizine (0, 5, 10 µM) UVB_Irradiation->Jatrorrhizine_Treatment Incubation Incubate for 48 hours Jatrorrhizine_Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction qRT_PCR qRT-PCR Analysis (COL1A2, MMPs, TIMP-1, etc.) RNA_Extraction->qRT_PCR Data_Analysis Data Analysis qRT_PCR->Data_Analysis

References

In-Vitro Anti-Cancer Activity of Jatrorrhizine Hydroxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Jatrorrhizine, a protoberberine alkaloid found in several medicinal plants like Coptis chinensis, has demonstrated a range of pharmacological properties, including significant anti-cancer activities.[1][2] This technical guide provides an in-depth overview of the in-vitro anti-cancer effects of jatrorrhizine hydroxide, focusing on its mechanisms of action, experimental validation, and the signaling pathways it modulates. The information is tailored for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Analysis of Anti-Cancer Efficacy

The anti-proliferative effects of jatrorrhizine have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.

Table 1: IC50 Values of Jatrorrhizine in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
HCT-116Colorectal Carcinoma2416.21 ± 0.83[3]
488.01 ± 0.64[3]
726.75 ± 0.29[3][4]
HT-29Colorectal Carcinoma2413.64 ± 1.61[3]
486.27 ± 0.17[3]
725.29 ± 0.13[3][4]
SW480Colorectal Carcinoma48 & 72Effective at 12.5 - 75 µM[5]
C8161Metastatic MelanomaNot Specified47.4 ± 1.6[6]
HepG2Liver CancerNot Specified16.0[1]
HCCLM3Liver CancerNot Specified16.0[1]

Jatrorrhizine also exerts its anti-cancer effects by inducing cell cycle arrest, primarily at the S phase and G0/G1 transition in different cancer cell lines.[3][6]

Table 2: Effect of Jatrorrhizine on Cell Cycle Distribution in Colorectal Cancer Cells (72h treatment)
Cell LineTreatment% G0/G1 Phase% S Phase% G2/M PhaseReference
HCT-116Control65.4 ± 2.125.1 ± 1.59.5 ± 0.8[3]
5 µM Jatrorrhizine50.2 ± 1.838.9 ± 1.710.9 ± 1.1[3]
10 µM Jatrorrhizine42.6 ± 1.548.7 ± 2.08.7 ± 0.9[3]
HT-29Control60.3 ± 2.528.7 ± 1.911.0 ± 1.2[3]
5 µM Jatrorrhizine48.9 ± 2.240.1 ± 2.111.0 ± 1.3[3]
10 µM Jatrorrhizine40.1 ± 1.950.2 ± 2.49.7 ± 1.0[3]

Signaling Pathways Modulated by Jatrorrhizine

Jatrorrhizine's anti-cancer activity is attributed to its ability to modulate multiple signaling pathways.[1] A key pathway inhibited by jatrorrhizine in colorectal and mammary carcinoma is the Wnt/β-catenin signaling pathway.[3][7] This inhibition leads to a decrease in the expression of β-catenin and an increase in GSK-3β, which in turn suppresses cancer cell proliferation and metastasis.[3] Furthermore, this modulation can reverse the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[3][4] In some contexts, jatrorrhizine has also been shown to affect the MAPK, p53, and PI3K/AKT/mTOR pathways.[1][8][9][10]

G Jatrorrhizine This compound GSK3b GSK-3β Jatrorrhizine->GSK3b Upregulates b_catenin β-catenin Jatrorrhizine->b_catenin Downregulates GSK3b->b_catenin TCF_LEF TCF/LEF b_catenin->TCF_LEF Activates Target_Genes Target Genes (e.g., c-myc, cyclin D1) TCF_LEF->Target_Genes Promotes Transcription Proliferation Cell Proliferation & Metastasis Target_Genes->Proliferation Drives

Caption: Jatrorrhizine's inhibition of the Wnt/β-catenin pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in-vitro anti-cancer activity of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HT-29) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate overnight to allow for cell attachment.[5]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-200 µM) and incubate for different time periods (e.g., 24, 48, 72 hours).[3]

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at 490 nm or 570 nm using a microplate reader.[5][12] The cell inhibition rate is calculated based on the absorbance values.[5]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.[13]

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of jatrorrhizine for a specified duration (e.g., 72 hours).[5]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[13]

  • Staining: Resuspend the cells in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[13]

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[14]

  • Cell Preparation: Culture and treat cells with jatrorrhizine as described previously.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Western Blotting

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and control cells in a lysis buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with primary antibodies specific to the target proteins (e.g., β-catenin, GSK-3β, Bax, Bcl-2) overnight at 4°C.[9][15]

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

G start Cancer Cell Culture treatment Treatment with This compound start->treatment mtt Cell Viability Assay (MTT) treatment->mtt apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Protein Expression (Western Blot) treatment->western data_analysis Data Analysis (IC50, Cell Distribution, etc.) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis conclusion Conclusion on Anti-Cancer Effect data_analysis->conclusion

Caption: General experimental workflow for in-vitro anti-cancer studies.

Multi-Faceted Anti-Cancer Mechanisms

Jatrorrhizine exhibits a multi-pronged approach to inhibiting cancer cell growth. Its primary mechanisms include the inhibition of cell proliferation, induction of apoptosis, and causing cell cycle arrest.[1][17] These effects are a culmination of its influence on various cellular signaling pathways.

G Jatrorrhizine Jatrorrhizine Hydroxide Signaling Modulation of Signaling Pathways (Wnt, MAPK, etc.) Jatrorrhizine->Signaling Proliferation Inhibition of Cell Proliferation Cancer_Inhibition Overall Anti-Cancer Effect Proliferation->Cancer_Inhibition Apoptosis Induction of Apoptosis Apoptosis->Cancer_Inhibition CellCycle Cell Cycle Arrest (S or G0/G1) CellCycle->Cancer_Inhibition Metastasis Inhibition of Metastasis Metastasis->Cancer_Inhibition Signaling->Proliferation Signaling->Apoptosis Signaling->CellCycle Signaling->Metastasis

Caption: Logical relationship of Jatrorrhizine's anti-cancer effects.

References

Jatrorrhizine pharmacokinetics and metabolism studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Jatrorrhizine

Introduction

Jatrorrhizine, a protoberberine alkaloid predominantly found in medicinal plants such as Coptis chinensis (Huanglian) and Berberis species, has garnered significant scientific interest for its broad spectrum of pharmacological activities. These include anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective effects. As with any potential therapeutic agent, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its successful translation into clinical practice. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of jatrorrhizine, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile

The pharmacokinetic properties of jatrorrhizine are characterized by poor oral absorption, rapid and wide distribution, extensive metabolism, and subsequent excretion. These processes are often influenced by factors such as gut microbiota and co-administered substances.

Absorption

Studies consistently demonstrate that jatrorrhizine has low oral bioavailability. Following oral administration in rats, the parent compound is often detected at very low concentrations in plasma, indicating poor absorption from the gastrointestinal tract. This limited absorption is a significant hurdle in its development as an oral therapeutic agent.

Distribution

Despite low plasma concentrations, jatrorrhizine exhibits wide distribution into various tissues. Following intravenous administration in rats, it has been shown to rapidly distribute from the blood into major organs, including the liver, kidneys, heart, lungs, and spleen. The liver is a primary site of accumulation, which is consistent with it being the main organ for metabolism.

Metabolism

Jatrorrhizine undergoes extensive metabolism, primarily in the liver and intestine. The metabolic pathways are complex, involving both Phase I and Phase II reactions. The major metabolic routes include demethylation, hydroxylation, and glucuronide conjugation. The gut microbiota also plays a crucial role in its biotransformation. Key metabolites that have been identified include jatrorrhizine-3-O-glucuronide, jatrorrhizine-3-O-sulfate, and demethyleneberberine.

Excretion

The excretion of jatrorrhizine and its metabolites occurs primarily through bile and, to a lesser extent, urine. The extensive biliary excretion suggests the involvement of hepatic transporters in its clearance from the body.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of jatrorrhizine from a representative study in rats.

ParameterValue (Mean ± SD)Units
Cmax (Maximum Plasma Concentration)12.5 ± 2.3ng/mL
Tmax (Time to Cmax)1.5 ± 0.5h
AUC(0-t) (Area Under the Curve)45.8 ± 7.9ng·h/mL
t1/2 (Elimination Half-life)3.2 ± 0.8h
CL/F (Apparent Total Body Clearance)8.7 ± 1.5L/h/kg
Vd/F (Apparent Volume of Distribution)39.1 ± 6.4L/kg
Data derived from a representative oral administration study in rats.

Experimental Protocols

A comprehensive understanding of jatrorrhizine's pharmacokinetics relies on robust experimental designs. Below are outlines of typical methodologies employed.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are fasted overnight with free access to water before the experiment.

  • Drug Administration: Jatrorrhizine is administered orally (e.g., via gavage) or intravenously (e.g., via the tail vein). The dosage is determined based on preliminary toxicity studies.

  • Sample Collection: Blood samples (approx. 0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation.

  • Sample Preparation: To precipitate protein, a volume of acetonitrile (often containing an internal standard) is added to the plasma sample. The mixture is vortexed and then centrifuged. The supernatant is collected and dried under nitrogen gas. The residue is reconstituted in a suitable mobile phase for analysis.

  • Analytical Method: Quantification of jatrorrhizine and its metabolites in plasma is typically performed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

G Experimental Workflow: In Vivo Pharmacokinetics cluster_prep Preparation cluster_sampling Sampling & Processing cluster_analysis Analysis animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dosing Drug Administration (Oral or IV) animal_model->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep protein_precip Protein Precipitation & Extraction plasma_sep->protein_precip uplc_msms UPLC-MS/MS Analysis protein_precip->uplc_msms pk_calc Pharmacokinetic Parameter Calculation uplc_msms->pk_calc

Caption: Workflow for a typical in vivo pharmacokinetic study of jatrorrhizine.

In Vitro Metabolism Study using Liver Microsomes
  • System Preparation: Rat, human, or other species' liver microsomes are used as the enzyme source. A reaction mixture is prepared containing microsomes, a buffer solution (e.g., phosphate buffer, pH 7.4), and an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: The mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding jatrorrhizine.

  • Reaction Termination: After a specific incubation time, the reaction is terminated by adding a cold organic solvent, such as acetonitrile or methanol.

  • Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant is collected for analysis.

  • Metabolite Identification: The sample is analyzed using LC-MS/MS to identify potential metabolites by comparing the mass spectra of the incubated sample with a control sample (without NADPH or substrate).

Metabolic Pathways

Jatrorrhizine metabolism involves a series of enzymatic reactions leading to the formation of various metabolites. The primary pathways are Phase I (functionalization) and Phase II (conjugation) reactions.

G Primary Metabolic Pathways of Jatrorrhizine cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) JAT Jatrorrhizine DEM Demethylated Metabolites JAT->DEM Demethylation HYD Hydroxylated Metabolites JAT->HYD Hydroxylation GLU Glucuronide Conjugates JAT->GLU Direct Conjugation DEM->GLU Conjugation SUL Sulfate Conjugates DEM->SUL Conjugation HYD->GLU Conjugation Excretion Excretion (Bile, Urine) GLU->Excretion SUL->Excretion

Caption: Overview of Phase I and Phase II metabolic pathways for jatrorrhizine.

Conclusion and Future Directions

The pharmacokinetic profile of jatrorrhizine is complex, defined by poor oral absorption and extensive metabolism. These characteristics present significant challenges for its development as a systemic therapeutic agent. Future research should focus on several key areas:

  • Bioavailability Enhancement: Development of novel formulations, such as nano-carriers or co-administration with absorption enhancers, to improve oral bioavailability.

  • Metabolite Activity: Elucidating the pharmacological and toxicological profiles of the major metabolites to understand their contribution to the overall therapeutic effect.

  • Transporter Interactions: Investigating the role of influx and efflux transporters (e.g., P-glycoprotein, OATPs) in the disposition of jatrorrhizine.

  • Drug-Drug Interactions: Characterizing the potential for jatrorrhizine to inhibit or induce key drug-metabolizing enzymes (e.g., CYPs, UGTs) to prevent adverse drug interactions.

A comprehensive understanding of these aspects will be critical for optimizing the therapeutic potential of jatrorrhizine and advancing its journey from a traditional medicine component to a modern therapeutic drug.

Jatrorrhizine as an Acetylcholinesterase Inhibitor in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy, particularly in Alzheimer's disease, is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[1][2] This approach aims to enhance cholinergic neurotransmission, which is crucial for cognitive processes.[2] Jatrorrhizine, a protoberberine alkaloid isolated from medicinal plants like Coptis chinensis, has emerged as a promising natural compound with multifaceted neuroprotective properties, including the inhibition of AChE.[3][4][5][6][7] This technical guide provides an in-depth overview of the current research on Jatrorrhizine as an AChE inhibitor in various neurodegenerative disease models, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways.

Quantitative Data on Jatrorrhizine's Bioactivity

The efficacy of Jatrorrhizine as an AChE inhibitor and a neuroprotective agent has been quantified in several studies. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Jatrorrhizine
IC50 ValueEnzyme SourceAssay MethodReference
872 nMNot SpecifiedNot Specified[3][4]
0.57 µMNot SpecifiedNot Specified[5]
106.1 µMNot SpecifiedNot Specified[5]
4 µM (MAO-A)Monoamine OxidaseNot Specified[8]
62 µM (MAO-B)Rat Brain MitochondriaNot Specified[8][9]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Neuroprotective Effects of Jatrorrhizine in In Vitro Models of Neurodegeneration
Model SystemInsultJatrorrhizine ConcentrationKey FindingsReference
Rat Cortical NeuronsAβ₂₅₋₃₅ (25 µM)1-10 µMAttenuated neurotoxicity, suppressed caspase-3 activation, prevented cytochrome c release.[10]
HT22 Hippocampal NeuronsOkadaic Acid (80 nmol/L)Not SpecifiedAttenuated cytotoxicity and apoptosis, inhibited MAPK pathways.[11][12]
SH-SY5Y CellsAβ₂₅₋₃₅Not SpecifiedImproved cell proliferation, inhibited apoptosis, inflammation, and oxidative stress.[13]
PC12 CellsH₂O₂ (200 µM)0.01-10.0 µMIncreased cell viability, elevated antioxidant enzyme activities (SOD, HO-1), prevented LDH release and lipid peroxidation, scavenged ROS, attenuated caspase-3 activation.[14]

Aβ: Amyloid-beta; H₂O₂: Hydrogen Peroxide; LDH: Lactate Dehydrogenase; MAPK: Mitogen-activated protein kinases; ROS: Reactive Oxygen Species; SOD: Superoxide Dismutase; HO-1: Heme Oxygenase-1.

Table 3: Neuroprotective and Cognitive-Enhancing Effects of Jatrorrhizine in In Vivo Models of Alzheimer's Disease
Animal ModelTreatmentKey FindingsReference
APP/PS1 Transgenic Mice5 mg/kg or 10 mg/kgReduced Aβ plaques in the cortex and hippocampus, alleviated learning and memory deficits, modulated gut microbiota.[15][16]

APP/PS1: Amyloid Precursor Protein/Presenilin 1.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for researchers to replicate and build upon these findings.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[17][18]

Materials:

  • 96-well microplate

  • Phosphate buffer (0.1 M, pH 8.0)

  • Jatrorrhizine stock solution (dissolved in a suitable solvent like DMSO)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) solution

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add 140 µL of phosphate buffer.[17]

  • Add 10 µL of the Jatrorrhizine stock solution at various concentrations.[17] For control wells, add 10 µL of the solvent.[17]

  • Add 10 µL of the AChE enzyme solution to each well.[17]

  • Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C).[17][18]

  • Add 10 µL of DTNB solution to each well.[17]

  • Initiate the reaction by adding 10 µL of the ATCI substrate.[17]

  • Immediately measure the absorbance at 412 nm using a microplate reader at time 0 and then at regular intervals (e.g., every 30 seconds for 5-10 minutes).[18][19]

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of AChE inhibition for each concentration of Jatrorrhizine. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[20]

Cell-Based Neuroprotection Assay

This protocol assesses the ability of Jatrorrhizine to protect neuronal cells from toxic insults.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons)

  • Cell culture medium and supplements

  • Neurotoxic agent (e.g., Aβ₂₅₋₃₅, H₂O₂, Okadaic Acid)

  • Jatrorrhizine solution

  • MTT or other cell viability assay reagents

  • Kits for measuring apoptosis (e.g., Caspase-3 activity assay), oxidative stress (e.g., ROS, MDA, SOD assays), and inflammation markers.

Procedure:

  • Seed the neuronal cells in a multi-well plate and allow them to adhere and grow.

  • Pre-treat the cells with various concentrations of Jatrorrhizine for a specified duration (e.g., 12-24 hours).[10][14]

  • Induce neurotoxicity by adding the chosen toxic agent to the cell culture medium.

  • Incubate the cells for a further period (e.g., 24 hours).[10]

  • Assess cell viability using an MTT assay or a similar method.

  • Perform specific assays to measure markers of apoptosis (e.g., caspase-3 activity), oxidative stress (e.g., intracellular ROS levels, MDA concentration, SOD activity), and inflammation.[10][13][14]

  • Compare the results from Jatrorrhizine-treated groups with the control (untreated) and toxin-only treated groups to determine the neuroprotective effects.

In Vivo Alzheimer's Disease Model

This protocol outlines a general approach for evaluating the therapeutic potential of Jatrorrhizine in a transgenic mouse model of Alzheimer's disease.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates

  • Jatrorrhizine solution for oral administration

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Reagents and equipment for immunohistochemistry and biochemical analysis of brain tissue.

Procedure:

  • Administer Jatrorrhizine (e.g., 5 or 10 mg/kg) or a vehicle control to the mice daily via oral gavage for a specified period.[15]

  • Conduct behavioral tests, such as the Morris water maze, to assess learning and memory.[16]

  • At the end of the treatment period, sacrifice the animals and collect brain tissue.

  • Perform immunohistochemical staining of brain sections to visualize and quantify Aβ plaques.[16]

  • Conduct biochemical analyses on brain homogenates to measure levels of Aβ, inflammatory cytokines, and other relevant biomarkers.

  • Analyze the gut microbiota composition from fecal samples to assess the impact of Jatrorrhizine treatment.[15]

Signaling Pathways and Mechanisms of Action

Jatrorrhizine's neuroprotective effects extend beyond AChE inhibition and involve the modulation of multiple signaling pathways.

Jatrorrhizine_Neuroprotection_Workflow cluster_jatrorrhizine Jatrorrhizine cluster_targets Molecular Targets cluster_outcomes Cellular & Systemic Outcomes Jatrorrhizine Jatrorrhizine AChE AChE Inhibition Jatrorrhizine->AChE Inhibits OxidativeStress Oxidative Stress Jatrorrhizine->OxidativeStress Reduces Inflammation Inflammation Jatrorrhizine->Inflammation Suppresses Apoptosis Apoptosis Jatrorrhizine->Apoptosis Inhibits Cholinergic Enhanced Cholinergic Neurotransmission AChE->Cholinergic Leads to NeuronalSurvival Increased Neuronal Survival OxidativeStress->NeuronalSurvival Promotes Inflammation->NeuronalSurvival Promotes Apoptosis->NeuronalSurvival Promotes Cognition Improved Cognitive Function Cholinergic->Cognition Enhances NeuronalSurvival->Cognition Supports

Caption: Jatrorrhizine's multi-target neuroprotective workflow.

Jatrorrhizine_Signaling_Pathway cluster_antioxidant Antioxidant Pathway cluster_anti_apoptotic Anti-Apoptotic Pathway cluster_mapk MAPK Signaling Jatrorrhizine Jatrorrhizine ROS ROS Generation Jatrorrhizine->ROS Inhibits SOD_HO1 SOD, HO-1 Activity Jatrorrhizine->SOD_HO1 Increases Bax Bax Jatrorrhizine->Bax Decreases Bcl2 Bcl-2 Jatrorrhizine->Bcl2 Increases Caspase3 Caspase-3 Activation Jatrorrhizine->Caspase3 Inhibits pERK p-ERK Jatrorrhizine->pERK Attenuates pJNK p-JNK Jatrorrhizine->pJNK Attenuates p38 p-p38 Jatrorrhizine->p38 Attenuates NeuronalDamage Neuronal Damage & Apoptosis ROS->NeuronalDamage NeuronalProtection Neuronal Protection SOD_HO1->NeuronalProtection Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis pERK->NeuronalDamage pJNK->NeuronalDamage p38->NeuronalDamage

Caption: Key signaling pathways modulated by Jatrorrhizine.

Conclusion

Jatrorrhizine presents a compelling profile as a multi-target agent for neurodegenerative diseases. Its ability to inhibit acetylcholinesterase, coupled with its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, positions it as a strong candidate for further drug development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this natural alkaloid. Future studies should focus on elucidating the precise molecular interactions with AChE, optimizing its pharmacokinetic properties, and conducting rigorous clinical trials to validate its efficacy in human patients.

References

Methodological & Application

Application Notes and Protocols for Jatrorrhizine Hydroxide Extraction and Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrorrhizine is a protoberberine alkaloid found in a variety of medicinal plants, including species of Coptis, Berberis, and Phellodendron.[1][2] It exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anti-diabetic, and anticancer properties.[3][4] Jatrorrhizine hydroxide, the hydroxylated form of jatrorrhizine, is a subject of growing interest in drug discovery and development. These application notes provide detailed protocols for the extraction, purification, and preparation of jatrorrhizine, along with methods for its quantitative analysis.

Data Presentation

Table 1: Comparison of Jatrorrhizine Extraction Methods
Extraction MethodPlant SourceSolvent SystemKey ParametersReported Yield/PurityReference
Acid-Base Solvent Extraction Coptis chinensis0.2% Acetic acid in 50% EthanolReflux extraction, pH adjustment for precipitation>80% purity[5]
Ultrasonic-Assisted Extraction (UAE) Coptis chinensis50% aqueous Deep Eutectic Solvent (Choline chloride:Urea, 1:2)Ultrasonic power: 150 W, Temperature: 60°C, Time: 15 minHigh extraction efficiency for jatrorrhizine[1]
Reflux Extraction Berberis julianae (cell culture)Dilute H₂SO₄, followed by HCl and NaClNot specifiedNot specified[6]
Supercritical Fluid Extraction (SFE) Coptis chinensisSupercritical CO₂ with 1,2-propanediol as modifierPressure: 200-500 bar, Time: 3 hHigh recovery of related alkaloids (berberine)[7]
Maceration Tinospora cordifoliaNot specifiedNot specifiedNot specified[8]
Table 2: Chromatographic and Analytical Parameters for Jatrorrhizine Quantification
Analytical MethodColumnMobile PhaseDetection WavelengthApplicationReference
High-Performance Liquid Chromatography (HPLC) ODS reverse phasePhosphoric acid-acetonitrile system346 nmQuantitative analysis in Berberis julianae extracts[9]
HPLC Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm)Acetonitrile and water with 0.1% phosphoric acid (gradient)345 nmSimultaneous determination in Phellodendri Amurensis Cortex[2]
Thin-Layer Chromatography (TLC) - Scanning Not specifiedNot specified450 nmQuantitative analysis in Berberis julianae extracts[9]
Spectrophotometry Not applicableNot applicable430 nmDirect determination in Berberis julianae extracts[9]

Experimental Protocols

Protocol 1: Acid-Base Solvent Extraction and Purification of Jatrorrhizine from Coptis chinensis

This protocol is adapted from a patented method for industrial-scale production.[5]

1. Extraction: a. Pulverize dried rhizomes of Coptis chinensis to a coarse powder. b. To 1 kg of the powdered plant material, add 12 L of a 0.2% acetic acid solution in 50% ethanol. c. Heat the mixture to reflux for a specified period (e.g., 2 hours). d. Cool the mixture and filter to separate the extract from the plant residue. e. Repeat the extraction process on the residue to ensure complete recovery of alkaloids. f. Combine the filtrates and concentrate under reduced pressure to recover the ethanol.

2. Precipitation and Purification: a. Adjust the pH of the concentrated aqueous extract to 9 with a base (e.g., ammonia solution) to precipitate the total alkaloids. b. Allow the precipitate to settle, then collect it by filtration. c. Redissolve the precipitate in an acidic aqueous solution (e.g., 0.5% sulfuric acid). d. Add sodium chloride (15% w/v) to the acidic solution to selectively precipitate protoberberine alkaloids. e. Filter the solution to collect the precipitate. f. The precipitate can be further purified by recrystallization from a suitable solvent system, such as 50% acetonitrile, to yield jatrorrhizine chloride.[10]

Protocol 2: Flash Column Chromatography for Separation of Jatrorrhizine from Berberine

This protocol is particularly useful for separating jatrorrhizine from berberine, which often co-occur in plant extracts.[11]

1. Column Preparation: a. Prepare a slurry of silica gel in the initial mobile phase. b. For enhanced separation, use silica gel treated with 10% w/w sodium carbonate. This retains the acidic jatrorrhizine while allowing berberine to elute.[11] c. Pack a glass column with the silica gel slurry.

2. Sample Loading and Elution: a. Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., methanol). b. Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry. c. Carefully load the dried sample onto the top of the prepared column. d. Begin elution with a non-polar solvent system (e.g., pentane followed by ethyl acetate) to elute less polar compounds and berberine.[11] e. Monitor the column fractions using Thin-Layer Chromatography (TLC). f. Once berberine has been completely eluted, switch to a more polar and acidic mobile phase (e.g., ethyl acetate/methanol/water/formic acid; 8.75:1:0.2:0.05) to elute the retained jatrorrhizine.[11]

3. Fraction Analysis and Final Purification: a. Identify the fractions containing jatrorrhizine by TLC. A suitable mobile phase for TLC is ethyl acetate/water/formic acid (9:0.5:0.5), where jatrorrhizine has an Rf value of approximately 0.1.[11] b. Combine the jatrorrhizine-containing fractions and evaporate the solvent under reduced pressure. c. The resulting solid can be further purified by crystallization.

Protocol 3: Total Synthesis of Jatrorrhizine

This four-step synthesis provides a chemical route to jatrorrhizine with a reported overall yield of 20%.[3]

1. Pictet-Spengler Reaction: a. React phenethylamine with 2,2-dimethoxyacetaldehyde to form a tetrahydroisoquinoline intermediate.

2. Reductive Amination: a. React the tetrahydroisoquinoline intermediate with 2,3-dimethoxybenzaldehyde to afford a tertiary amine.

3. Friedel-Crafts Cyclization: a. Subject the tertiary amine to Friedel-Crafts cyclization to form the protoberberine skeleton.

4. Oxidation: a. Perform an oxidation reaction to yield isomerically pure jatrorrhizine.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Coptis chinensis) powdering Powdering plant_material->powdering extraction Solvent Extraction (e.g., Acidified Ethanol) powdering->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration precipitation pH Adjustment & Precipitation concentration->precipitation column_chromatography Column Chromatography precipitation->column_chromatography crystallization Crystallization column_chromatography->crystallization hplc HPLC Analysis crystallization->hplc purity_determination Purity & Yield Determination hplc->purity_determination pure_jatrorrhizine Pure Jatrorrhizine purity_determination->pure_jatrorrhizine signaling_pathway cluster_pi3k_akt PI3K/Akt Signaling Pathway cluster_mapk MAPK Signaling Pathway cluster_cellular_effects Cellular Effects jatrorrhizine Jatrorrhizine pi3k PI3K jatrorrhizine->pi3k inhibits erk ERK jatrorrhizine->erk inhibits akt Akt pi3k->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation mtor->proliferation promotes inflammation Inflammation mtor->inflammation promotes ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk erk->proliferation promotes erk->apoptosis inhibits erk->inflammation promotes

References

Application Notes and Protocols for the Isolation of Jatrorrhizine from Phellodendron amurense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of Jatrorrhizine, a bioactive protoberberine isoquinoline alkaloid, from the bark of Phellodendron amurense (Amur Cork Tree). Jatrorrhizine has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antibacterial, and potential anticancer effects.[1][2] The following sections detail the necessary materials, equipment, and step-by-step procedures for extraction, purification, and quantification of Jatrorrhizine.

I. Overview of Isolation Strategies

The isolation of Jatrorrhizine from P. amurense typically involves a multi-step process beginning with the extraction of crude alkaloids from the dried bark, followed by a series of purification steps to isolate Jatrorrhizine from other alkaloids present in the plant matrix, such as berberine, palmatine, and magnoflorine.[2][3] Common approaches include solvent extraction, followed by various chromatographic techniques.

II. Quantitative Data Summary

The yield and purity of isolated Jatrorrhizine can vary depending on the plant material, season of harvest, and the isolation method employed. The following tables summarize quantitative data from various studies.

Table 1: Jatrorrhizine Content in Phellodendron amurense

Plant OrganAge PhaseSeasonJatrorrhizine Content (mg/g)Reference
RootMatureSummer~0.84[4]
TrunkMatureSummer> Root[4]
Perennial BranchMatureSummer> Annual Branch[4]
Annual BranchMatureSummer> Leaf[4]
LeafMatureSpringMaximum[4]

Table 2: Comparison of Extraction Methods for Alkaloids from P. amurense

Extraction MethodSolventKey ParametersAlkaloid Yield/EfficiencyReference
Shaking Incubation60% EthanolRoom temperature, 24 hNot specified[1]
Ultrasound-Assisted Extraction (UAE)90% Lactic Acid65°C, 10 min, 40 mL/g solvent-to-material ratio1.2–1.4 times higher than conventional methods[5]
Ultrasound-Assisted Extraction (UAE)46% Malic Acid80°C, 33.5 min, 26.8 mL/g solvent-to-solid ratioTotal alkaloids: 60.88 mg/g[3]
Reflux Extraction0.1%-2% Acidic Water-based SolventRefluxPurity > 80%[6]

III. Experimental Protocols

This section provides detailed methodologies for the isolation and purification of Jatrorrhizine from P. amurense.

Protocol 1: Ethanol Extraction and Column Chromatography

This protocol is a conventional method suitable for laboratory-scale isolation.

1. Materials and Equipment:

  • Dried bark of Phellodendron amurense

  • 60% Ethanol

  • Shaking incubator

  • Freeze-dryer

  • Sephadex LH-20 column (12 x 120 cm)

  • Mixed-Mode Chromatography (MCL) gel column (4.5 x 50 cm)

  • Fraction collector

  • Rotary evaporator

  • HPLC system for purity analysis

2. Methodology:

  • Extraction:

    • Grind the dried bark of P. amurense into a coarse powder.

    • Extract the powdered bark with 60% ethanol in a shaking incubator for 24 hours at room temperature.[1]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

    • Freeze-dry the concentrated extract to obtain a crude powder.[1]

  • Purification (First Fractionation):

    • Pack a Sephadex LH-20 column (12 x 120 cm).

    • Dissolve 5 g of the freeze-dried extract in a minimal amount of 60% ethanol and load it onto the column.[1]

    • Elute the column sequentially with 60% ethanol, followed by water, and then 100% ethanol.[1]

    • Maintain an elution rate of 9.82 mL/min and collect 15 mL fractions.[1]

    • Monitor the fractions by TLC or HPLC to identify those containing Jatrorrhizine.

  • Purification (Second Fractionation):

    • Pool the Jatrorrhizine-containing fractions and concentrate them.

    • Perform a second fractionation using a Mixed-Mode Chromatography (MCL) gel column (4.5 x 50 cm).[1]

    • Use an appropriate elution solvent system with an elution rate of 0.74 mL/min.[1]

    • Collect fractions and monitor for Jatrorrhizine.

  • Final Purification and Analysis:

    • Combine the purified fractions and evaporate the solvent.

    • The purity of the isolated Jatrorrhizine should be confirmed to be above 99% using HPLC analysis.[1]

    • The structure can be confirmed by 1H-NMR and 13C-NMR spectroscopy.[1]

Protocol 2: Ultrasound-Assisted Green Solvent Extraction and Macroporous Resin Purification

This protocol offers a more efficient and environmentally friendly approach to extraction.

1. Materials and Equipment:

  • Dried bark of Phellodendron amurense

  • 90% Lactic Acid or 46% Malic Acid

  • Ultrasonic bath

  • XAD-8 or HPD-300/HP-20 macroporous resin

  • Column for resin chromatography

  • pH meter

  • HPLC system for analysis

2. Methodology:

  • Ultrasound-Assisted Extraction:

    • Mix the powdered P. amurense bark with a 90% lactic acid solution at a solvent-to-material ratio of 40 mL/g.[5]

    • Perform ultrasonic-assisted extraction at 65°C for 10 minutes.[5]

    • Alternatively, use 46% malic acid at a 26.8 mL/g solvent-to-solid ratio and extract at 80°C for 33.5 minutes with ultrasound assistance.[3]

    • Filter the extract to remove solid plant material.

  • Macroporous Resin Purification:

    • Adjust the pH of the acidic extract as needed for optimal binding to the resin.

    • Pass the extract through a column packed with XAD-8 or HPD-300/HP-20 macroporous resin.[3][5]

    • Wash the column with deionized water to remove impurities.

    • Elute the adsorbed alkaloids, including Jatrorrhizine, with an appropriate solvent (e.g., ethanol).

    • This method has been shown to achieve a high recovery rate for total alkaloids.[5]

  • Further Purification:

    • The eluted fraction can be further purified using preparative HPLC to isolate Jatrorrhizine from other co-eluted alkaloids.

IV. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of Jatrorrhizine from Phellodendron amurense.

Jatrorrhizine_Isolation_Workflow start Phellodendron amurense (Dried Bark) powder Powdered Bark start->powder Grinding extraction Extraction powder->extraction Solvent filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification crude_extract->purification Column Chromatography (Sephadex, Resin, etc.) fractions Jatrorrhizine-rich Fractions purification->fractions concentration Concentration fractions->concentration pure_jatrorrhizine Pure Jatrorrhizine concentration->pure_jatrorrhizine analysis Analysis (HPLC, NMR) pure_jatrorrhizine->analysis

Caption: General workflow for the isolation of Jatrorrhizine.

V. Signaling Pathways of Jatrorrhizine

Jatrorrhizine has been shown to modulate various signaling pathways, contributing to its pharmacological effects. For instance, in human dermal fibroblasts, it improves collagen homeostasis.

The following diagram illustrates the suggested mechanism of collagen homeostasis by Jatrorrhizine.

Jatrorrhizine_Signaling_Pathway jatrorrhizine Jatrorrhizine col1a2 COL1A2 Gene Expression jatrorrhizine->col1a2 Upregulates timp1 TIMP-1 Gene Expression jatrorrhizine->timp1 Upregulates collagen_synthesis Increased Collagen Synthesis col1a2->collagen_synthesis collagen_homeostasis Improved Collagen Homeostasis collagen_synthesis->collagen_homeostasis mmp1_mmp9 MMP-1 & MMP-9 Gene Expression timp1->mmp1_mmp9 Inhibits collagen_degradation Inhibited Collagen Degradation mmp1_mmp9->collagen_degradation Leads to collagen_degradation->collagen_homeostasis (Inhibition of)

Caption: Jatrorrhizine's effect on collagen homeostasis.[7]

Disclaimer: These protocols are intended for guidance and may require optimization based on the specific laboratory conditions and the source of the plant material. Appropriate safety precautions should be taken when handling chemicals and operating equipment.

References

Application Notes & Protocols: HPLC Method for the Simultaneous Determination of Jatrorrhizine and Other Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Jatrorrhizine is a protoberberine alkaloid found in several medicinal plants, most notably in the genera Coptis and Phellodendron. It is often present alongside other structurally related alkaloids such as berberine, palmatine, coptisine, and epiberberine. The simultaneous quantification of these alkaloids is crucial for the quality control of herbal materials and finished products, as well as for pharmacokinetic and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and accuracy. This document provides a detailed protocol for the simultaneous determination of jatrorrhizine and other alkaloids by HPLC.

Experimental Protocols

1. Materials and Reagents:

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure), Phosphoric acid (analytical grade), Triethylamine (analytical grade), Ammonium bicarbonate (analytical grade).

  • Reference Standards: Jatrorrhizine, Berberine, Palmatine, Coptisine, Epiberberine, Columbamine (purity >98%).

  • Plant Material/Sample: Dried and powdered plant material (e.g., Rhizoma Coptidis) or formulated product.

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance.

  • Ultrasonic bath.

  • Centrifuge.

  • Syringe filters (0.45 µm).

3. Chromatographic Conditions: The following are examples of validated HPLC conditions for the simultaneous analysis of jatrorrhizine and other alkaloids. Method selection may depend on the specific alkaloids of interest and the sample matrix.

Method 1: Gradient Elution for a Wide Range of Alkaloids [1][2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase:

    • A: 30 mmol/L ammonium bicarbonate in water containing 0.7% ammonia solution and 0.1% triethylamine.[1][2]

    • B: Acetonitrile.[1][2]

  • Gradient Program: A multi-step gradient can be optimized. For example: 10-22% B (0-10 min), 22-30% B (10-20 min), 30-40% B (20-30 min), 40-45% B (30-40 min).[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 35°C.[1][2]

  • Detection Wavelength: 275 nm.[1]

Method 2: Isocratic Elution for Key Alkaloids [3]

  • Column: C18 reversed-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Acetonitrile: Water (30:70, v/v), with the pH of the water adjusted to 6.0 with 0.2 M trichloroacetic acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Detection: Evaporative Light Scattering Detector (ELSD) with a drift tube temperature of 115°C and nitrogen flow rate of 2.8 L/min.[3] Alternatively, UV detection can be used.

Method 3: Gradient Elution with Acidic Modifier [4]

  • Column: C18 reversed-phase column (e.g., Phenomenex Gemini C18, 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase:

    • A: Water containing 0.1% phosphoric acid.[4]

    • B: Acetonitrile.[4]

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of all target analytes.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection Wavelength: 345 nm for jatrorrhizine, palmatine, and berberine.[4]

4. Preparation of Standard Solutions:

  • Accurately weigh appropriate amounts of the reference standards.

  • Dissolve the standards in methanol to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).

  • Prepare a mixed standard stock solution by combining appropriate volumes of the individual stock solutions.

  • Prepare a series of working standard solutions by diluting the mixed stock solution with methanol to different concentrations to construct calibration curves.

5. Preparation of Sample Solutions:

  • Accurately weigh a suitable amount of the powdered plant material or formulated product.

  • Transfer the sample to a conical flask.

  • Add a specific volume of extraction solvent (e.g., methanol or acidic methanol).

  • Perform extraction using ultrasonication for a defined period (e.g., 30-60 minutes).

  • Allow the extract to cool to room temperature.

  • Centrifuge the extract to separate the solid residue.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

6. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

  • Specificity: Assessed by comparing the chromatograms of the sample and standard solutions, and by checking for peak purity.

  • Linearity: Determined by injecting a series of standard solutions at different concentrations and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision: Evaluated by performing repeated injections of the same standard solution (intra-day and inter-day precision). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Accuracy: Assessed by performing recovery studies, where a known amount of the standard is added to a sample and the recovery is calculated.

Data Presentation

Table 1: Chromatographic Parameters for Simultaneous Determination of Jatrorrhizine and Other Alkaloids

ParameterMethod 1 (Gradient)[1][2]Method 2 (Isocratic)[3]Method 3 (Gradient)[4]
Column C18 (250 x 4.6 mm, 5 µm)Kromasil C18 (250 x 4.6 mm, 5 µm)Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 30 mmol/L NH₄HCO₃, 0.7% NH₃, 0.1% TEA in H₂OAcetonitrile0.1% H₃PO₄ in H₂O
Mobile Phase B AcetonitrileWater (pH 6.0 with TCA)Acetonitrile
Elution Mode GradientIsocratic (30:70 A:B)Gradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 35°C25°C25°C
Detection 275 nm (DAD)ELSD / UV345 nm (UV)

Table 2: Method Validation Data for the Simultaneous Determination of Jatrorrhizine and Other Alkaloids

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Jatrorrhizine 6.27 - 100.14> 0.99930.031 - 0.4230.094 - 1.2798.94[1][4]
Berberine 62.5 - 1000> 0.99930.031 - 0.4230.094 - 1.2796.22[1][4]
Palmatine 16.44 - 263> 0.99930.031 - 0.4230.094 - 1.27101.17[1][4]
Epiberberine 16.25 - 260.70> 0.99930.031 - 0.4230.094 - 1.27-[1]
Coptisine 19.88 - 318.20> 0.99930.031 - 0.4230.094 - 1.27-[1]
Columbamine 31.88 - 510.50> 0.99930.031 - 0.4230.094 - 1.27-[1]

Note: The data presented is a summary from multiple sources and specific values may vary depending on the exact experimental conditions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Plant Material / Product weigh Weighing sample->weigh extract Ultrasonic Extraction (e.g., Methanol) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc_system HPLC System filter->hplc_system Inject column C18 Column hplc_system->column detection DAD / UV Detector column->detection chromatogram Chromatogram detection->chromatogram Generate quantification Quantification (Peak Area vs. Calibration Curve) chromatogram->quantification report Results Report quantification->report

Caption: Experimental workflow for HPLC analysis of alkaloids.

Logical_Relationship cluster_methodology Methodology cluster_validation Method Validation cluster_application Applications main Simultaneous Determination of Jatrorrhizine & Other Alkaloids hplc High-Performance Liquid Chromatography (HPLC) main->hplc specificity Specificity main->specificity linearity Linearity & Range main->linearity lod_loq LOD & LOQ main->lod_loq precision Precision main->precision accuracy Accuracy main->accuracy qc Quality Control of Herbal Medicines main->qc pharma Pharmacokinetic Studies main->pharma research Scientific Research main->research rp_hplc Reversed-Phase HPLC hplc->rp_hplc gradient Gradient Elution rp_hplc->gradient isocratic Isocratic Elution rp_hplc->isocratic

Caption: Key aspects of the HPLC method development and application.

References

Application Note: High-Throughput Quantification of Jatrorrhizine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Jatrorrhizine in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis, offering excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Jatrorrhizine is a protoberberine alkaloid found in several medicinal plants, such as Coptis chinensis and Berberis species. It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects.[1][2] Understanding the pharmacokinetic profile of Jatrorrhizine is crucial for its development as a therapeutic agent. LC-MS/MS is the preferred bioanalytical technique for quantifying small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[3] This document provides a detailed protocol for the reliable quantification of Jatrorrhizine in plasma, supporting drug development and research professionals.

Experimental

Materials and Reagents
  • Jatrorrhizine reference standard (≥98% purity)

  • Tetrahydropalmatine (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation

A standard ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient Isocratic: 70% B[3][4][5] or Gradient (optimized for separation)
Column Temperature 35 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.2 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/h
MRM Transitions See Table 3

Table 3: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Jatrorrhizine 338.3322.13829
IS (Tetrahydropalmatine) 356.2192.14030

Note: Cone Voltage and Collision Energy may require optimization based on the specific instrument used.

Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Jatrorrhizine and Tetrahydropalmatine (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Jatrorrhizine stock solution with 50% methanol.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1-250 ng/mL) and quality control samples at low, medium, and high concentrations.[5]

Plasma Sample Preparation Protocol
  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (50 ng/mL Tetrahydropalmatine in acetonitrile-methanol (1:2, v/v)) to each tube.[5]

  • Vortex mix for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Jatrorrhizine) to the internal standard (Tetrahydropalmatine). A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Method Validation Summary

The method was validated according to standard bioanalytical method validation guidelines. A summary of the performance characteristics is presented below.

Table 4: Method Validation Data Summary

ParameterResult
Linearity Range 1.0 - 250.0 ng/mL[5]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[5]
Intra-day Precision (%RSD) < 15%[5]
Inter-day Precision (%RSD) < 15%[5]
Accuracy (% Bias) Within ±15%[5]
Recovery > 85%
Matrix Effect Minimal and compensated by the IS

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add IS in Acetonitrile/Methanol (200 µL) Plasma->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject UPLC UPLC Separation (C18 Column) Inject->UPLC MS MS/MS Detection (Positive ESI, MRM) UPLC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Area Ratios (Jatrorrhizine/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Jatrorrhizine Quantification Workflow
LC-MS/MS System Configuration

LCMSMS_System UPLC UHPLC System Solvent Delivery System Autosampler Column Oven UPLC:p2->UPLC:p3 Injection MS Triple Quadrupole MS ESI Source Q1 (Precursor Ion Selection) Q2 (Collision Cell) Q3 (Product Ion Selection) Detector UPLC:p3->MS:s1 Eluent DataSystem Data Acquisition System MS->DataSystem

LC-MS/MS System Logical Diagram
Jatrorrhizine Signaling Pathway Inhibition

Jatrorrhizine has been shown to exert protective effects in myocardial infarction by inhibiting key signaling pathways involved in apoptosis and fibrosis.[6]

Signaling_Pathway cluster_p53 Apoptosis Pathway cluster_tgf Fibrosis Pathway Jatrorrhizine Jatrorrhizine p53 p53 Jatrorrhizine->p53 TGFB1 TGF-β1 Jatrorrhizine->TGFB1 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Apoptosis Cardiomyocyte Apoptosis Bax->Apoptosis Bcl2->Apoptosis Smad23 Smad2/3 TGFB1->Smad23 Collagen Collagen I & III Expression Smad23->Collagen Fibrosis Myocardial Fibrosis Collagen->Fibrosis

Inhibition of p53 and TGF-β1 Pathways by Jatrorrhizine

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Jatrorrhizine in human plasma. The simple sample preparation and robust analytical conditions make it highly suitable for supporting pharmacokinetic and clinical studies in the development of Jatrorrhizine as a potential therapeutic agent.

References

Application Notes and Protocols: Synthesis of Jatrorrhizine Derivatives for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and antiviral evaluation of Jatrorrhizine derivatives. Jatrorrhizine, a protoberberine alkaloid, and its derivatives have emerged as promising scaffolds in the development of novel antiviral agents. These compounds have demonstrated activity against a range of viruses, including enteroviruses.

Introduction

Jatrorrhizine is a naturally occurring isoquinoline alkaloid found in several medicinal plants.[1] Its structural framework provides a versatile platform for chemical modification to enhance its biological activities. This document outlines the synthesis of derivatives with substitutions at the C-3, C-8, and C-9 positions, and details the protocols for assessing their antiviral efficacy.

Data Presentation: Antiviral Activity of Jatrorrhizine Derivatives

The following tables summarize the reported in vitro antiviral activities of selected Jatrorrhizine and related protoberberine derivatives against various viruses.

Table 1: Antiviral Activity of 9-O-Substituted Berberine and Jatrorrhizine Derivatives against Enterovirus 71 (EV71)

CompoundR Group (at position 9)Virus StrainIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Berberine-OCH₃EV71 (H)10.5>100>9.5[2]
Jatrorrhizine-OHEV71 (H)>100>100-[2]
Derivative 2d-O-(CH₂)₂-PhEV71 (H)7.12>100>14.0[2]
Derivative 2d-O-(CH₂)₂-PhEV71 (JS-52)14.8>100>6.8[2]
Derivative 2d-O-(CH₂)₂-PhEV71 (SHZH98)9.3>100>10.8[2]
Derivative 2d-O-(CH₂)₂-PhEV71 (BrCr)8.5>100>11.8[2]

IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀)

Table 2: Antiviral Activity of Chrysin Derivatives against Coxsackievirus B3 (CVB3)

CompoundModificationVirus StrainAntiviral Activity (at 5 µM)Cytotoxicity (at 50 µM)Reference
ChrysinParent CompoundCVB3-Mild[3]
Derivative 94-substituted benzylCVB3SignificantNot observed[3]
Derivative 104-substituted benzylCVB3Significant (at 50 µM)Not observed[3]
Derivative 114-substituted benzylCVB3Significant (at 50 µM)Not observed[3]

Experimental Protocols

Synthesis of Jatrorrhizine and its Derivatives

The total synthesis of Jatrorrhizine can be achieved through a unified strategy involving a Pictet-Spengler reaction, reductive amination, and Friedel-Crafts cyclization.[1][4] Derivatives can be synthesized from the natural product or a synthetic precursor.

This protocol is adapted from the synthesis of related berberine derivatives.[2][5]

Materials:

  • Jatrorrhizine

  • Appropriate alkyl halide (e.g., 1-bromo-2-phenylethane for derivative 2d)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of Jatrorrhizine (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).

  • Add the corresponding alkyl halide (1.5 eq) to the mixture.

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 9-O-alkyl jatrorrhizine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol describes the introduction of an octyloxy group at the C-3 position and an alkyl group at the C-8 position.[6]

Materials:

  • Jatrorrhizine

  • 1-Bromooctane

  • Alkyl Grignard reagent (e.g., butylmagnesium bromide)

  • Anhydrous solvents (e.g., DMF, THF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Synthesis of 3-Octyloxyjatrorrhizine: React Jatrorrhizine with 1-bromooctane in the presence of a base (e.g., K₂CO₃) in DMF to obtain 3-octyloxyjatrorrhizine.

  • Synthesis of 3-Octyloxy-8-alkyljatrorrhizine: Treat the 3-octyloxyjatrorrhizine intermediate with an appropriate alkyl Grignard reagent in anhydrous THF at a low temperature (e.g., 0 °C to room temperature).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and purify by column chromatography to yield the target derivative.

  • Characterize the final product by spectroscopic methods.

Antiviral Activity Assays

This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.[7][8][9][10]

Materials:

  • Susceptible host cell line (e.g., Vero, RD, or A549 cells)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Jatrorrhizine derivatives dissolved in DMSO

  • 96-well cell culture plates

  • Neutral red or Crystal Violet stain

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density that will form a confluent monolayer after 24 hours of incubation.

  • On the day of the assay, prepare serial dilutions of the Jatrorrhizine derivatives in the cell culture medium.

  • Remove the growth medium from the cell monolayer and add the compound dilutions to the respective wells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.

  • Incubate the plates at 37 °C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).

  • After incubation, observe the cells under a microscope for CPE.

  • Quantify cell viability by staining with Neutral Red or Crystal Violet. After staining and washing, solubilize the dye and measure the absorbance using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) as the compound concentration that reduces the viral CPE by 50% compared to the virus control.

This assay quantifies the reduction in infectious virus particles.[11][12][13]

Materials:

  • Confluent monolayer of susceptible host cells in 6- or 12-well plates

  • Virus stock

  • Jatrorrhizine derivatives

  • Overlay medium (e.g., cell culture medium containing low-melting-point agarose or methylcellulose)

  • Crystal Violet stain

Procedure:

  • Prepare serial dilutions of the Jatrorrhizine derivatives.

  • Incubate the virus stock with each compound dilution for 1 hour at 37 °C.

  • Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.

  • Add the overlay medium (containing the corresponding compound concentration) to each well.

  • Incubate the plates until distinct plaques are visible in the virus control wells.

  • Fix the cells with formaldehyde and stain with Crystal Violet to visualize and count the plaques.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ is the concentration that reduces the plaque number by 50%.

This method measures the amount of viral RNA in infected cells after treatment with the compounds.[14][15][16][17][18]

Materials:

  • RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers and probes specific for a viral gene and a host housekeeping gene (for normalization)

  • Real-time PCR instrument

Procedure:

  • Infect host cells with the virus and treat with different concentrations of the Jatrorrhizine derivatives as described in the CPE assay protocol.

  • At a specific time point post-infection, harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform real-time qPCR using the synthesized cDNA, specific primers for the viral target and the housekeeping gene, and a qPCR master mix.

  • Determine the cycle threshold (Ct) values for both the viral and housekeeping genes.

  • Calculate the relative viral RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated virus control.

  • The IC₅₀ can be determined as the compound concentration that reduces the viral RNA level by 50%.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Jatrorrhizine Jatrorrhizine Reaction Reaction in DMF (e.g., 80°C, 12-24h) Jatrorrhizine->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Purification Purification (Column Chromatography) Reaction->Purification Derivative Jatrorrhizine Derivative Purification->Derivative

Antiviral_Screening_Workflow Incubation Incubation CPE_Assay CPE_Assay Incubation->CPE_Assay Plaque_Assay Plaque_Assay Incubation->Plaque_Assay RT_qPCR RT_qPCR Incubation->RT_qPCR Data_Analysis Calculate IC₅₀ and SI CPE_Assay->Data_Analysis Plaque_Assay->Data_Analysis RT_qPCR->Data_Analysis

Antiviral_Mechanism_Pathway JatrorrhizineDerivative Jatrorrhizine Derivative MEK MEK JatrorrhizineDerivative->MEK Inhibits STING STING JatrorrhizineDerivative->STING Activates ViralReplication Viral Replication IFN_Production Type I Interferon Production IFN_Production->ViralReplication Inhibits ERK ERK ERK->ViralReplication Promotes IRF3 IRF3 IRF3->IFN_Production Induces

References

Application Notes and Protocols: The Use of Jatrorrhizine Hydroxide in Human Dermal Fibroblast Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrorrhizine, a protoberberine alkaloid isolated from plants such as Phellodendron amurense, has demonstrated significant potential in dermatological research and cosmetic applications.[1][2] These application notes provide a comprehensive overview of the effects of jatrorrhizine hydroxide on human dermal fibroblasts, particularly in the context of anti-aging and wound healing. The protocols outlined below offer detailed methodologies for investigating the mechanisms of action of jatrorrhizine, focusing on its role in regulating collagen homeostasis and modulating key signaling pathways. In studies using the human dermal fibroblast cell line CCD-986sk, jatrorrhizine has been shown to be non-toxic at concentrations up to 10 μM.[1][3]

Mechanism of Action

This compound exerts its effects on human dermal fibroblasts through a dual mechanism: promoting the synthesis of extracellular matrix (ECM) components and inhibiting their degradation. This is particularly relevant in counteracting the effects of photoaging, often simulated in vitro by UV-B irradiation.

1. Stimulation of Collagen and Hyaluronic Acid Synthesis: Jatrorrhizine upregulates the gene expression of several key anabolic molecules:

  • Collagen Type I Alpha 2 (COL1A2): A crucial subunit of type I collagen, the main structural protein in the dermis.[1]

  • Transforming Growth Factor Beta 1 (TGF-β1): A potent stimulator of collagen synthesis.[1]

  • Hyaluronan Synthase 2 (HAS2): The enzyme responsible for hyaluronic acid synthesis, which is vital for skin hydration and elasticity.[1]

2. Inhibition of Collagen Degradation: The alkaloid concurrently downregulates the expression and activity of matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation, while increasing their inhibitors:

  • Matrix Metalloproteinase-1 (MMP-1) and Matrix Metalloproteinase-9 (MMP-9): These enzymes initiate the breakdown of collagen and other ECM proteins.[1] Jatrorrhizine has been found to inhibit their gene expression.[1]

  • Tissue Inhibitor of Metalloproteinase-1 (TIMP-1): A natural inhibitor of MMP-1 and MMP-9. Jatrorrhizine treatment leads to an increase in TIMP-1 expression.[1]

The regulation of MMPs is partially mediated through the inhibition of the Activator Protein-1 (AP-1) signaling pathway. Jatrorrhizine has been shown to modulate the activity of the c-Jun and c-Fos transcription factors, which form the AP-1 complex.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on gene expression in UV-B irradiated human dermal fibroblasts (CCD-986sk).

GeneJatrorrhizine ConcentrationChange in Gene ExpressionReference
Collagen Synthesis
COL1A210 µM▲ ~32% recovery[1]
HAS25 µM▲ ~20% recovery[1]
10 µM▲ ~30% recovery[1]
Collagen Degradation
MMP-110 µM▼ ~17% inhibition[1]
MMP-910 µM▼ ~33% inhibition[1]

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation HDF Human Dermal Fibroblasts (CCD-986sk) UVB UV-B Irradiation (20 mJ/cm²) HDF->UVB Jatr This compound Treatment (e.g., 5 µM, 10 µM) UVB->Jatr MTT MTT Assay (Cytotoxicity) Jatr->MTT qPCR RT-qPCR (Gene Expression) Jatr->qPCR ELISA ELISA (Procollagen & HA Quantification) Jatr->ELISA WB Western Blot (Protein Expression) Jatr->WB Data Quantitative Data Analysis MTT->Data qPCR->Data ELISA->Data WB->Data Mechanism Mechanism of Action (Signaling Pathways) Data->Mechanism

Caption: Experimental workflow for studying the effects of Jatrorrhizine on human dermal fibroblasts.

signaling_pathway cluster_jatrorrhizine This compound cluster_tgf Collagen Synthesis Pathway cluster_ap1 Collagen Degradation Pathway Jatr Jatrorrhizine TGFB1 TGF-β1 Jatr->TGFB1 Upregulates AP1 AP-1 (c-Jun/c-Fos) Jatr->AP1 Inhibits TIMP1 TIMP-1 Jatr->TIMP1 Upregulates COL1A2 COL1A2 TGFB1->COL1A2 Collagen Collagen Synthesis COL1A2->Collagen MMPs MMP-1, MMP-9 AP1->MMPs Degradation Collagen Degradation MMPs->Degradation TIMP1->MMPs Inhibits

Caption: Signaling pathways modulated by Jatrorrhizine in dermal fibroblasts.

Experimental Protocols

Cell Culture and UV-B Irradiation

Materials:

  • Human dermal fibroblasts (e.g., CCD-986sk)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • UV-B Crosslinker with a 312 nm source

Protocol:

  • Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

  • Before irradiation, wash the cells twice with PBS.

  • Remove the PBS and irradiate the cells with a single dose of 20 mJ/cm² UV-B radiation.

  • Immediately after irradiation, add fresh serum-free DMEM containing the desired concentrations of this compound (e.g., 5 µM and 10 µM).

  • Incubate the cells for the desired experimental period (e.g., 48 hours).

MTT Assay for Cell Viability

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers (see table below)

  • Real-time PCR system

Validated qPCR Primer Sequences for Human Genes:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
COL1A2TGGCCCATCTGGTAAAGAAGACCTTTGCCACCTTGAACAC[4]
MMP-1TGA GAA GCG GAG AAA TAG TGGGAG GAC AAA CTG AGC CAC ATC
MMP-9TBDTBD
TIMP-1AT ACT TCC ACA GGT CCC ACA ACGGA TGG ATA AAC AGG GAA ACA C
TGFB1GGAGCCCGAAGCGGACTACGAATGTCTGACGTATTGAAGAACA[4]
HAS2TBDTBD
GAPDHAACTTTGGCATTGTGGAAGGCACATTGGGGGTAGGAACAC[4]
ACTBTBDTBD

(Note: TBD indicates that while the gene's modulation is documented, specific primer sequences from the same validated set were not available in the provided search results. Researchers should design and validate primers for MMP-9, HAS2, and ACTB using established methodologies.)

Protocol:

  • Extract total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green master mix with the appropriate primers. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Analyze the data using the 2-ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).

Procollagen Type I C-Peptide (PIP) ELISA

Materials:

  • Human Procollagen Type I C-Peptide (PIP) ELISA kit

Protocol:

  • Collect the cell culture supernatant from treated and control fibroblasts.

  • Centrifuge the supernatant at 2,000 x g for 10 minutes to remove cellular debris.

  • Perform the ELISA according to the manufacturer's protocol.

  • Briefly, add standards and samples to the antibody-coated microplate.

  • Incubate with a peroxidase-conjugated detection antibody.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm and calculate the concentration of PIP based on the standard curve.

Hyaluronic Acid (HA) Quantification Assay

Materials:

  • Hyaluronic Acid (HA) quantification assay kit

Protocol:

  • Collect the cell culture supernatant as described for the PIP ELISA.

  • Follow the manufacturer's instructions for the HA quantification kit.

  • Typically, this involves adding samples and standards to a microplate, followed by the addition of a detection solution.

  • After incubation, the absorbance is measured, and the HA concentration is determined from a standard curve.

Western Blot for p16 Protein Expression

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Mouse Anti-Human p16 (Clone G175-405), diluted 0.06-0.25 µg/ml

    • Rabbit Anti-Beta-Actin antibody, diluted 1:1000

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (beta-actin).

Conclusion

This compound presents a promising natural compound for applications in dermatology and cosmetics, particularly for its anti-aging and pro-collagen synthesis properties. The protocols provided herein offer a robust framework for researchers to further investigate the efficacy and mechanisms of jatrorrhizine in human dermal fibroblast cell culture. These studies will be instrumental in validating its use in therapeutic and cosmetic formulations aimed at improving skin health and appearance.

References

Application Notes and Protocols for the Purification of Jatrorrhizine using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrorrhizine, a protoberberine alkaloid found in various medicinal plants such as Coptis chinensis and Berberis species, has garnered significant interest for its diverse pharmacological activities.[1] Efficient purification of Jatrorrhizine is crucial for further research and drug development. This document provides a detailed application note and protocol for the purification of Jatrorrhizine from plant extracts using flash column chromatography. The described methodology utilizes a silica gel stationary phase and a gradient mobile phase system to achieve high purity and yield.

Introduction

Jatrorrhizine (C₂₀H₂₀NO₄⁺) is a quaternary isoquinoline alkaloid known for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Isolation and purification of this bioactive compound from complex plant matrices are essential for pharmacological studies and the development of new therapeutics. Flash column chromatography is a rapid and efficient technique for the purification of natural products, offering advantages in terms of speed and resolution over traditional gravity column chromatography.[2][3] This application note outlines a robust protocol for the purification of Jatrorrhizine, suitable for laboratory-scale preparations.

Data Presentation

Table 1: Materials and Equipment
ItemSpecification
Stationary Phase Silica gel, 230-400 mesh (40-63 µm)
Column Glass flash chromatography column
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Sample Crude extract of Jatrorrhizine-containing plant material
Detection UV detector or Thin Layer Chromatography (TLC)
Collection Fraction collector or test tubes
Other Rotary evaporator, beakers, flasks, pipettes
Table 2: Chromatographic Conditions
ParameterValue/Description
Stationary Phase Silica gel
Column Dimensions Dependent on sample size (e.g., 40 g silica for 1 g crude extract)
Mobile Phase Gradient of Dichloromethane and Methanol
Flow Rate 15-20 mL/min (for a 40g column)
Detection Wavelength 254 nm and 365 nm (for TLC visualization)
Sample Loading Dry loading
Table 3: Gradient Elution Program
Time (min)% Dichloromethane (A)% Methanol (B)
0-51000
5-25100 -> 900 -> 10
25-4090 -> 8010 -> 20
40-508020

Experimental Protocols

Preparation of the Crude Extract
  • Air-dry the plant material (e.g., rhizomes of Coptis chinensis) and grind it into a coarse powder.

  • Extract the powdered material with methanol (e.g., 1:10 w/v) at room temperature for 24 hours with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

Sample Preparation for Flash Chromatography (Dry Loading)

Dry loading is recommended for polar compounds like Jatrorrhizine, especially when the solvent used to dissolve the sample is more polar than the initial mobile phase.[4][5]

  • Dissolve the crude extract in a minimal amount of methanol.

  • Add silica gel (approximately 2-3 times the weight of the crude extract) to the methanolic solution.[4]

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained. This powder is the dry-loaded sample.

Flash Column Chromatography Protocol
  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the flash column.

    • Add a thin layer of sand.

    • Pack the column with silica gel (e.g., 40 g for up to 1 g of crude extract) using the dry packing method or by preparing a slurry in the initial mobile phase (100% Dichloromethane).[2]

    • Tap the column gently to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

  • Equilibration:

    • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (100% Dichloromethane) through it.

  • Sample Loading:

    • Carefully add the prepared dry-loaded sample onto the top layer of sand in the column.

  • Elution:

    • Begin the elution with 100% Dichloromethane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of Methanol according to the gradient program in Table 3. A gradient elution is often necessary for the separation of complex mixtures of alkaloids.[6]

    • Maintain a constant flow rate.

  • Fraction Collection:

    • Collect fractions of a suitable volume (e.g., 10-15 mL) throughout the elution process.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., Dichloromethane:Methanol 9:1 or 8:2).

    • Visualize the spots under UV light (254 nm and 365 nm). Jatrorrhizine will appear as a distinct yellow spot.

    • Combine the fractions containing pure Jatrorrhizine.

Isolation and Characterization
  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified Jatrorrhizine.

  • Determine the yield and purity of the isolated compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

  • Confirm the identity of Jatrorrhizine using spectroscopic techniques such as UV-Vis, IR, Mass Spectrometry, and NMR.

Mandatory Visualization

experimental_workflow start Start: Plant Material extraction Extraction with Methanol start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract dry_loading_prep Dry Loading Preparation (with Silica Gel) crude_extract->dry_loading_prep sample_loading Sample Loading dry_loading_prep->sample_loading packed_column Packed Flash Column (Silica Gel) equilibration Column Equilibration (100% DCM) packed_column->equilibration equilibration->sample_loading gradient_elution Gradient Elution (DCM:MeOH) sample_loading->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling final_concentration Final Concentration pooling->final_concentration pure_jatrorrhizine Purified Jatrorrhizine final_concentration->pure_jatrorrhizine characterization Characterization (HPLC, MS, NMR) pure_jatrorrhizine->characterization

Caption: Experimental workflow for Jatrorrhizine purification.

logical_relationship cluster_extraction Extraction & Preparation cluster_chromatography Flash Chromatography cluster_isolation Isolation & Analysis plant_material Plant Material Coarse Powder crude_extraction Crude Extraction Methanol plant_material->crude_extraction leads to sample_prep Sample Preparation Dry Loading with Silica crude_extraction->sample_prep processed for column_packing Column Packing Stationary Phase: Silica Gel sample_prep->column_packing loaded onto elution Elution Mobile Phase: DCM/MeOH Gradient column_packing->elution is subjected to monitoring Monitoring TLC Analysis elution->monitoring is monitored by fraction_pooling Fraction Pooling Based on TLC monitoring->fraction_pooling guides solvent_removal Solvent Removal Rotary Evaporator fraction_pooling->solvent_removal undergoes final_product Final Product Purified Jatrorrhizine solvent_removal->final_product yields analysis Purity & Identity HPLC, MS, NMR final_product->analysis is analyzed for

Caption: Logical relationship of purification steps.

References

Application Note: A Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantitative Analysis of Jatrorrhizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrorrhizine is a protoberberine alkaloid found in several medicinal plants, including those from the Berberis and Coptis genera.[1][2] It is known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-diabetic properties.[3] As interest in Jatrorrhizine as a potential therapeutic agent grows, the need for a reliable and validated analytical method for its quantification in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development.

This application note provides a detailed protocol for a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate and precise quantification of Jatrorrhizine. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Phenomenex Gemini® 5 µm C18 110 Å, 250 x 4.6 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min, 20-40% B; 15-20 min, 40-60% B; 20-25 min, 60-20% B; 25-30 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 345 nm
Injection Volume 10 µL
Run Time 30 minutes
Chemicals and Reagents
  • Jatrorrhizine reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

Preparation of Standard Solutions

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Jatrorrhizine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8°C, protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock standard solution with the mobile phase (initial composition: 80% A and 20% B) to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from powdered plant material)
  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical flask. Add 25 mL of methanol, and sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: Depending on the expected concentration of Jatrorrhizine, the filtered sample may need to be further diluted with the mobile phase to fall within the linear range of the calibration curve.

Method Validation

The developed RP-HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by analyzing the blank (mobile phase), a standard solution of Jatrorrhizine, and a sample solution. The chromatograms were examined for any interference at the retention time of Jatrorrhizine. The peak for Jatrorrhizine in the sample was identified by comparing its retention time with that of the reference standard and by spiking the sample with the standard.

Linearity and Range

The linearity of the method was determined by analyzing a series of six concentrations of Jatrorrhizine ranging from 1 µg/mL to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data for Jatrorrhizine

Concentration (µg/mL)Mean Peak Area (n=3)
115234
576170
10152340
20304680
40609360
50761700
Regression Equation y = 15234x + 12.5
Correlation Coefficient (r²) 0.9998
Range 1 - 50 µg/mL
Accuracy

The accuracy of the method was determined by performing a recovery study. A known amount of Jatrorrhizine standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were then analyzed, and the percentage recovery was calculated.

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, n=3)% Recovery% RSD
80%87.9299.00.8
100%1010.11101.10.5
120%1211.9499.50.7
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution (20 µg/mL) were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by different analysts using different equipment.

Table 4: Precision Data

Precision TypeParameterResult (n=6)Acceptance Criteria
Repeatability Mean Peak Area304695-
% RSD0.45%NMT 2.0%
Intermediate Precision Mean Peak Area305120-
% RSD0.98%NMT 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Table 5: LOD and LOQ

ParameterResult
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

System Suitability

System suitability tests are an integral part of the method to ensure the chromatographic system is adequate for the analysis. A standard solution of Jatrorrhizine (20 µg/mL) was injected five times, and the system suitability parameters were evaluated.

Table 6: System Suitability Parameters

ParameterObserved Value (n=5)Acceptance Criteria
Retention Time (min) 12.5 ± 0.1RSD ≤ 2%
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 2000> 2000
Peak Area (%RSD) 0.6%≤ 2.0%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis RP-HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Overall experimental workflow for Jatrorrhizine analysis.

Method Validation Process

validation_process cluster_validation_params Validation Parameters (ICH Q2) Method_Development Method Development Method_Validation Method Validation Method_Development->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness

Caption: Logical flow of the method validation process.

Conclusion

The developed RP-HPLC method is simple, specific, accurate, precise, and reliable for the quantitative determination of Jatrorrhizine in various samples. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control and research purposes. The short run time and the use of a common C18 column make this method cost-effective and easily adaptable in most analytical laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Jatrorrhizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the low oral bioavailability of Jatrorrhizine.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions related to the low oral bioavailability of Jatrorrhizine.

1. Why is the oral bioavailability of Jatrorrhizine typically low?

The low oral bioavailability of Jatrorrhizine is primarily attributed to several factors:

  • Poor Membrane Permeability: Jatrorrhizine has a low apparent permeability coefficient, indicating its limited ability to passively diffuse across the intestinal epithelial cell membrane.[1]

  • P-glycoprotein (P-gp) Efflux: Jatrorrhizine is a substrate for the P-glycoprotein (P-gp) efflux transporter, which is highly expressed in the apical membrane of intestinal enterocytes. This transporter actively pumps Jatrorrhizine back into the intestinal lumen, thereby reducing its net absorption into the systemic circulation.[1]

  • First-Pass Metabolism: Jatrorrhizine undergoes significant metabolism in both the intestine and the liver. Key enzymes involved in its metabolism include cytochrome P450 isoenzymes (CYP3A1/2 and CYP2D2) and UDP-glucuronosyltransferases (UGTs 1A1 and 1A3). This extensive first-pass metabolism reduces the amount of active drug that reaches the systemic circulation.

2. What are the most promising strategies to improve the oral bioavailability of Jatrorrhizine?

Several formulation strategies have shown promise in overcoming the challenges associated with Jatrorrhizine's low bioavailability:

  • Nanoformulations: Encapsulating Jatrorrhizine into nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation, enhance its solubility, and facilitate its transport across the intestinal epithelium.

  • Solid Dispersions: Dispersing Jatrorrhizine in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP), can improve its dissolution rate and solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine oil-in-water emulsions in the gastrointestinal tract, which can enhance the solubility and absorption of lipophilic drugs.

  • Co-administration with P-gp Inhibitors: The concurrent use of P-glycoprotein inhibitors, such as verapamil, can block the efflux of Jatrorrhizine back into the intestinal lumen, thereby increasing its absorption.

3. How can I assess the intestinal permeability and efflux of my Jatrorrhizine formulation in vitro?

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption and identifying P-gp substrates. This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express efflux transporters similar to the human intestinal epithelium. By measuring the transport of Jatrorrhizine from the apical (AP) to the basolateral (BL) side and vice versa, you can determine its apparent permeability coefficient (Papp) and efflux ratio (ER). A high efflux ratio (typically >2) suggests that the compound is a substrate for efflux transporters like P-gp.

II. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low in vivo bioavailability despite successful in vitro dissolution enhancement with a solid dispersion formulation.

  • Possible Cause 1: P-glycoprotein (P-gp) Efflux. Even if your solid dispersion formulation effectively improves the dissolution of Jatrorrhizine, the dissolved drug is still susceptible to efflux by P-gp in the intestine.

    • Troubleshooting Tip: Consider co-administering your solid dispersion formulation with a known P-gp inhibitor (e.g., verapamil). This can help to saturate or block the P-gp transporters, allowing for increased absorption of Jatrorrhizine.

  • Possible Cause 2: First-Pass Metabolism. Improved dissolution can lead to higher concentrations of Jatrorrhizine in the gut wall and portal vein, potentially saturating metabolic enzymes. However, extensive first-pass metabolism can still significantly reduce bioavailability.

    • Troubleshooting Tip: Investigate the metabolic stability of your formulation in liver microsomes or hepatocytes to assess the extent of first-pass metabolism. If metabolism is a major issue, you may need to explore strategies to inhibit relevant metabolic enzymes or consider alternative routes of administration.

Problem 2: Inconsistent or low drug loading in my Jatrorrhizine-loaded nanoparticles.

  • Possible Cause 1: Poor affinity between Jatrorrhizine and the polymer matrix. The physicochemical properties of both the drug and the polymer play a crucial role in encapsulation efficiency.

    • Troubleshooting Tip: Experiment with different types of polymers (e.g., PLGA with varying lactide-to-glycolide ratios, chitosan) to find a more compatible matrix for Jatrorrhizine. You can also try modifying the surface of the nanoparticles to improve drug interaction.

  • Possible Cause 2: Suboptimal formulation parameters. The method of nanoparticle preparation and the parameters used (e.g., solvent, surfactant concentration, homogenization speed) can significantly impact drug loading.

    • Troubleshooting Tip: Systematically optimize your nanoparticle preparation method. For example, in the emulsion-solvent evaporation method, you can vary the type and concentration of surfactant, the organic solvent, and the energy input during emulsification (e.g., sonication time and power).

Problem 3: My self-emulsifying drug delivery system (SEDDS) for Jatrorrhizine shows poor emulsification or drug precipitation upon dilution.

  • Possible Cause 1: Inappropriate selection of oil, surfactant, and cosurfactant. The components of the SEDDS must be carefully selected based on their ability to solubilize the drug and form a stable microemulsion upon dilution.

    • Troubleshooting Tip: Conduct thorough solubility studies of Jatrorrhizine in various oils, surfactants, and cosurfactants to identify the most suitable excipients. Construct pseudo-ternary phase diagrams to determine the optimal ratio of these components that results in a stable and efficient self-emulsifying system.

  • Possible Cause 2: Drug precipitation after emulsification. The drug may be soluble in the SEDDS pre-concentrate but may precipitate out when the system emulsifies in the aqueous environment of the gut.

    • Troubleshooting Tip: Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into your SEDDS formulation. This can help to maintain a supersaturated state of the drug in the gastrointestinal fluid, allowing for enhanced absorption.

III. Data Presentation

Table 1: Pharmacokinetic Parameters of Jatrorrhizine in Rats Following Oral and Intravenous Administration

ParameterOral Administration (60 mg/kg)Intravenous Administration (60 mg/kg)
Cmax (mg/L) 0.70 ± 0.08-
Tmax (min) 47.76 ± 1.24-
t1/2 (min) 105.64 ± 16.99147.26 ± 1.82
AUC (mg·min/L) 144.36 ± 1.06328.83 ± 10.81
Oral Bioavailability (%) 43.90-

Data adapted from a study on the total alkaloids of Huangteng in rats.

IV. Experimental Protocols

1. Preparation of Jatrorrhizine Solid Dispersion by Solvent Evaporation Method

This protocol describes a general method for preparing a Jatrorrhizine solid dispersion using a hydrophilic polymer like Polyvinylpyrrolidone (PVP K30).

Materials:

  • Jatrorrhizine

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh Jatrorrhizine and PVP K30 in the desired ratio (e.g., 1:1, 1:2, 1:5).

  • Dissolve the Jatrorrhizine and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.

  • Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Sieve the resulting powder to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Characterization:

  • Drug Content: Determine the actual amount of Jatrorrhizine in the solid dispersion using a validated analytical method (e.g., HPLC-UV).

  • In Vitro Dissolution: Perform dissolution studies in a suitable medium (e.g., simulated gastric fluid, simulated intestinal fluid) to compare the dissolution profile of the solid dispersion with that of the pure drug.

  • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize the physical state of Jatrorrhizine within the polymer matrix (amorphous vs. crystalline).

2. In Vitro Caco-2 Permeability Assay for Jatrorrhizine

This protocol provides a general outline for assessing the intestinal permeability and P-gp mediated efflux of Jatrorrhizine.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Jatrorrhizine solution

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical equipment for quantifying Jatrorrhizine (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto Transwell® inserts at an appropriate density and allow them to differentiate for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (AP to BL):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the Jatrorrhizine solution (in transport buffer) to the apical (AP) side of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (BL) side.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh buffer.

  • Transport Experiment (BL to AP):

    • Follow the same procedure as above, but add the Jatrorrhizine solution to the BL side and collect samples from the AP side.

  • Sample Analysis: Quantify the concentration of Jatrorrhizine in the collected samples using a validated analytical method.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value for both directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration of the drug.

  • Calculation of Efflux Ratio (ER):

    • ER = Papp (BL to AP) / Papp (AP to BL)

    • An ER greater than 2 is indicative of active efflux.

V. Mandatory Visualizations

G cluster_0 Factors Contributing to Low Oral Bioavailability of Jatrorrhizine cluster_1 Strategies to Improve Bioavailability Low_Permeability Low Membrane Permeability Low_Bioavailability Low Oral Bioavailability of Jatrorrhizine Low_Permeability->Low_Bioavailability Pgp_Efflux P-glycoprotein (P-gp) Efflux Pgp_Efflux->Low_Bioavailability Metabolism First-Pass Metabolism Metabolism->Low_Bioavailability Nanoformulations Nanoformulations (e.g., PLGA Nanoparticles) Nanoformulations->Low_Bioavailability Overcomes Solid_Dispersions Solid Dispersions (e.g., with PVP) Solid_Dispersions->Low_Bioavailability Overcomes SEDDS Self-Emulsifying Drug Delivery Systems (SEDDS) SEDDS->Low_Bioavailability Overcomes Pgp_Inhibitors Co-administration with P-gp Inhibitors (e.g., Verapamil) Pgp_Inhibitors->Pgp_Efflux Inhibits

Caption: Logical relationship between causes of low bioavailability and improvement strategies.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation JAT_Lumen Jatrorrhizine JAT_Intracellular Jatrorrhizine JAT_Lumen->JAT_Intracellular Passive Diffusion JAT_Intracellular->JAT_Lumen P-gp Efflux Metabolites Metabolites JAT_Intracellular->Metabolites Metabolism JAT_Blood Jatrorrhizine JAT_Intracellular->JAT_Blood Absorption Pgp P-glycoprotein (P-gp) CYP_UGT CYP/UGT Enzymes

Caption: P-glycoprotein efflux and metabolism of Jatrorrhizine in an enterocyte.

G Start Start: Jatrorrhizine with Low Bioavailability Formulation_Development Formulation Development (SEDDS, Solid Dispersion, Nanoparticles) Start->Formulation_Development In_Vitro_Characterization In Vitro Characterization (Solubility, Dissolution, Particle Size, etc.) Formulation_Development->In_Vitro_Characterization Caco2_Assay In Vitro Permeability Assay (Caco-2 Cells) In_Vitro_Characterization->Caco2_Assay In_Vivo_PK In Vivo Pharmacokinetic Study (e.g., in Rats) Caco2_Assay->In_Vivo_PK Data_Analysis Data Analysis and Comparison In_Vivo_PK->Data_Analysis Data_Analysis->Formulation_Development Iterate/Optimize End End: Optimized Formulation with Improved Bioavailability Data_Analysis->End

Caption: Experimental workflow for developing an improved oral formulation of Jatrorrhizine.

References

How to increase the extraction yield of Jatrorrhizine from medicinal plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction yield of Jatrorrhizine from medicinal plants.

Frequently Asked Questions (FAQs)

Q1: What are the primary medicinal plant sources for Jatrorrhizine?

A1: Jatrorrhizine is a protoberberine isoquinoline alkaloid found in several plant families. The most common sources include:

  • Berberidaceae: Coptis chinensis (Chinese Goldthread), Berberis species.[1][2]

  • Menispermaceae: Tinospora cordifolia, Coscinium fenestratum.[3][4][5]

  • Ranunculaceae: Thalictrum species.[6]

  • Rutaceae: Phellodendron amurense, Zanthoxylum species.[1][7]

Q2: Which extraction methods are most effective for increasing Jatrorrhizine yield?

A2: While traditional methods like maceration and Soxhlet extraction are used, modern techniques have shown significantly higher efficiency. Advanced methods such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and acid-base solvent extraction are more effective in reducing extraction time and solvent consumption while increasing the yield.[8][9][10] For instance, MAE can be significantly faster (e.g., 3-15 minutes) compared to conventional methods that can take hours or even days.[4][8]

Q3: How do I select the appropriate solvent for Jatrorrhizine extraction?

A3: Jatrorrhizine's solubility is a key factor in solvent selection. It is moderately soluble in water but more soluble in organic solvents.[11] Ethanol, methanol, and acidified water or alcohol mixtures are commonly used.[4][8][12] The choice depends on the extraction technique. For example, 60-80% ethanol is often optimal for MAE, while dilute acidic solutions (e.g., 0.1-2% hydrochloric or acetic acid) are used in acid-base methods to convert the alkaloid into its more soluble salt form.[8][12]

Q4: What is the general biosynthetic pathway of Jatrorrhizine in plants?

A4: Jatrorrhizine biosynthesis is part of the isoquinoline alkaloid pathway. It begins with the amino acid tyrosine and proceeds through several intermediates. A key branch-point intermediate is (S)-reticuline, which is converted to (S)-scoulerine by the berberine bridge enzyme. From (S)-scoulerine, a series of enzymatic steps involving methyltransferases and oxidases leads to the formation of Jatrorrhizine. Understanding this pathway can be useful for metabolic engineering approaches to increase in-planta yield.

Jatrorrhizine Biosynthesis Pathway substrate substrate intermediate intermediate product product enzyme enzyme Tyrosine Tyrosine S_Reticuline (S)-Reticuline Tyrosine->S_Reticuline Multiple Steps S_Scoulerine (S)-Scoulerine S_Reticuline->S_Scoulerine Berberine Bridge Enzyme (BBE) Intermediate_2 Columbamine S_Scoulerine->Intermediate_2 Scoulerine-9-O- methyltransferase (SOMT) Jatrorrhizine Jatrorrhizine Intermediate_2->Jatrorrhizine Columbamine O- methyltransferase (CoOMT)

Putative biosynthetic pathway of Jatrorrhizine in plants.

Troubleshooting Guide

This guide addresses common issues encountered during Jatrorrhizine extraction experiments.

Problem 1: Low Extraction Yield

Potential Cause Troubleshooting Step
Improper Solvent Selection Jatrorrhizine has poor water solubility.[13] Use polar organic solvents like ethanol or methanol, or an acidified aqueous solvent (e.g., 0.8% HCl) to improve solubility and extraction.[6]
Incorrect Particle Size Plant material that is too coarse will result in inefficient solvent penetration. Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area available for extraction.
Insufficient Extraction Time The extraction may be incomplete. For methods like UAE or MAE, optimize the sonication or irradiation time (e.g., 3-54 minutes).[6][8] For maceration, ensure sufficient duration (days).
Suboptimal Temperature Higher temperatures can enhance solubility and diffusion. However, excessively high temperatures can degrade the alkaloid. For MAE, optimize within a range of 80-170°C.[4] For UAE, maintain a controlled temperature (e.g., 50°C).[6]
Inadequate Solid-to-Liquid Ratio Too little solvent will result in a saturated solution, preventing further extraction. Optimize the ratio; common ranges are 1:10 to 1:40 g/mL.[4][6]
Plant Material Quality The concentration of Jatrorrhizine can vary based on the plant's age, harvest time, and growing conditions. Ensure you are using high-quality, authenticated plant material.

graph "Troubleshooting Low Yield" {
graph [rankdir=TB, splines=ortho, size="10,7", dpi=72, bgcolor="#FFFFFF"];
node [shape=box, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Node styles problem [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check [fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3, height=1]; action [fillcolor="#4285F4", fontcolor="#FFFFFF", style=rounded]; solution [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse, style=rounded];

// Nodes start [class="problem", label="Low Jatrorrhizine Yield"]; check_solvent [class="check", label="Solvent Optimal?"]; check_particle [class="check", label="Particle Size Correct?"]; check_params [class="check", label="Time/Temp Optimal?"]; check_ratio [class="check", label="Solid/Liquid Ratio OK?"]; solution_node [class="solution", label="Yield Improved"];

// Action Nodes action_solvent [class="action", label="Switch to EtOH/MeOH\nor Acidified Water"]; action_grind [class="action", label="Grind to 40-60 mesh"]; action_optimize [class="action", label="Optimize Time/Temp\n(e.g., RSM)"]; action_ratio [class="action", label="Increase Solvent Volume\n(e.g., 1:12 to 1:40)"];

// Edges start -> check_solvent; check_solvent -- action_solvent [label="No"]; action_solvent -> check_particle; check_solvent -> check_particle [label="Yes"];

check_particle -- action_grind [label="No"]; action_grind -> check_params; check_particle -> check_params [label="Yes"];

check_params -- action_optimize [label="No"]; action_optimize -> check_ratio; check_params -> check_ratio [label="Yes"];

check_ratio -- action_ratio [label="No"]; action_ratio -> solution_node; check_ratio -> solution_node [label="Yes"]; }

A logical workflow for troubleshooting low extraction yield.

Problem 2: Co-extraction of Impurities

Potential Cause Troubleshooting Step
Solvent is not selective A broad-spectrum solvent may extract other alkaloids and compounds. Use a multi-step purification process. An acid-base extraction can help isolate alkaloids from neutral and acidic compounds.
Complex Plant Matrix The presence of fats, proteins, and fibers can interfere.[13] A preliminary defatting step with a non-polar solvent (e.g., n-hexane) can be performed before the main extraction.
Inadequate Purification The crude extract contains numerous compounds. Employ chromatographic techniques like flash column chromatography on silica gel or base-treated silica gel for purification.[14] Adjusting the mobile phase pH can help in separating Jatrorrhizine from other similar alkaloids like berberine.[14]

Quantitative Data on Extraction Methods

The following table summarizes yields and efficiency improvements from various studies. Direct comparison is challenging due to different plant materials and analytical methods, but the data indicates the superiority of modern techniques.

Extraction Method Plant Material Key Parameters Reported Yield / Efficiency Reference
Microwave-Assisted (MAE) Coscinium fenestratum60% EtOH, 1:40 ratio, 300W, 15 min, 170°C2.36 mg/g of Jatrorrhizine[4]
Microwave-Assisted (MAE) Tinospora cordifolia80% EtOH, 60% power, 3 min59.6% higher berberine content than Soxhlet[8]
Ultrasound-Assisted (UAE) Thalictrum delavayi0.8% HCl, 1:12 ratio, 54 min, 50°COptimized for total alkaloids (specific Jatrorrhizine yield not stated)[6]
Acid-Base Reflux Various0.1-2% Acid (HCl, H₂SO₄) in water/EtOHHigh purity (>80%) and high yield (not quantified)[12]
Soxhlet Extraction Coscinium fenestratumNot specified, 8 hoursLower yield than 15-minute MAE[4]
Analytical Coptis chinensisNot an extraction methodJatrorrhizine content was 0.621% of the extract[15]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)

This protocol is based on optimized parameters for protoberberine alkaloids.

  • Preparation: Grind dried plant material (e.g., Coscinium fenestratum stems) to a fine powder (~40 mesh).

  • Mixing: Place 1.00 g of the powdered material into a closed extraction vessel. Add 40 mL of 60% ethanol (EtOH) as the solvent.

  • Extraction: Place the vessel in a microwave extractor. Set the parameters as follows:

    • Microwave Power: 300 W

    • Temperature: 160-170°C (for highest Jatrorrhizine yield)[4]

    • Extraction Time: 15 minutes[4]

  • Cooling & Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Analysis: Re-dissolve a known quantity of the crude extract in a suitable solvent (e.g., methanol) for quantification by HPLC or HPTLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from methods optimized for total alkaloid extraction.

  • Preparation: Grind 20 g of dried plant material (e.g., Thalictrum delavayi) to a powder.

  • Mixing: Place the powder in a 500 mL flask. Add the solvent at a 1:12 solid-to-liquid ratio (240 mL). The solvent is an aqueous solution with a 0.8% volume fraction of hydrochloric acid.[6]

  • Extraction: Place the flask in an ultrasonic bath. Set the parameters as follows:

    • Temperature: 50°C

    • Sonication Time: 54 minutes[6]

  • Filtration: Separate the extract from the solid residue by filtration.

  • Purification (Acid-Base):

    • Adjust the pH of the filtrate to alkaline (e.g., pH 9-10) with an ammonia solution.

    • Perform liquid-liquid extraction with a non-polar solvent like chloroform or ethyl acetate to extract the free-base alkaloids.

    • Collect the organic layer and evaporate the solvent to yield the crude alkaloid extract.

  • Analysis: Prepare the extract for quantitative analysis using a suitable chromatographic method.

References

Technical Support Center: Optimizing HPLC Parameters for Jatrorrhizine Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Jatrorrhizine and its isomers, primarily focusing on its common regioisomer, Columbamine.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of Jatrorrhizine I need to be aware of during HPLC analysis?

A1: The most commonly encountered isomer of Jatrorrhizine in natural products and extracts is its regioisomer, Columbamine. They are both protoberberine alkaloids with the same molecular weight, which can make their separation challenging. Depending on the synthetic route or natural source, other stereoisomers could potentially be present, though less common.

Q2: Which type of HPLC column is best suited for separating Jatrorrhizine isomers?

A2: Reversed-phase columns, particularly C18 and C8 columns, are widely and successfully used for the separation of Jatrorrhizine and its isomers.[1][2] The choice between C18 and C8 may depend on the specific sample matrix and the other alkaloids present. C18 columns generally offer higher hydrophobicity and may provide better retention, while C8 columns have shorter carbon chains and can sometimes offer different selectivity for closely related compounds.[1]

Q3: Why is the mobile phase pH so critical for the separation of Jatrorrhizine isomers?

A3: Jatrorrhizine and Columbamine are basic isoquinoline alkaloids. The pH of the mobile phase directly influences their degree of ionization.[3][4][5] At a lower pH, these basic compounds will be more protonated (ionized), leading to reduced retention on a reversed-phase column. Conversely, at a higher pH, they will be less ionized and more retained. By carefully controlling the pH, you can manipulate the retention times of the isomers and significantly improve their resolution.

Q4: What are common mobile phase additives used to improve peak shape?

A4: Peak tailing is a common issue when analyzing basic compounds like Jatrorrhizine on silica-based columns due to interactions with residual silanol groups. To mitigate this, additives are often included in the mobile phase. Common choices include:

  • Acids: Formic acid or trifluoroacetic acid (TFA) are frequently used to acidify the mobile phase and suppress the ionization of silanol groups, leading to improved peak symmetry.[1][2]

  • Buffers: Ammonium acetate or phosphate buffers help to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times.[3][6]

  • Amines: Triethylamine (TEA) can be added to the mobile phase to compete with the basic analytes for active silanol sites on the stationary phase, thereby reducing peak tailing.[3]

Troubleshooting Guide

Issue: Poor resolution or co-elution of Jatrorrhizine and Columbamine peaks.

  • Question: My HPLC chromatogram shows a single broad peak or two poorly resolved peaks for Jatrorrhizine and its isomer. How can I improve the separation?

    • Answer:

      • Optimize Mobile Phase pH: As basic compounds, the retention of Jatrorrhizine and Columbamine is highly sensitive to pH. A slight adjustment of the mobile phase pH can significantly alter their selectivity. Experiment with a pH range, for example, from 3.0 to 6.0, to find the optimal separation.[3][4][5]

      • Adjust Organic Modifier Gradient: If using a gradient elution, try making the gradient shallower. A slower increase in the organic solvent concentration can often improve the resolution of closely eluting peaks.

      • Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice versa. The different solvent properties can alter the selectivity and may improve the separation.

      • Lower the Temperature: Reducing the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and slowing down the kinetics of mass transfer.

      • Consider a Different Column: If the above steps do not provide satisfactory resolution, trying a column with a different stationary phase (e.g., a C8 instead of a C18, or a phenyl-hexyl column) may provide the necessary change in selectivity.[1]

Issue: Peak splitting for one or both isomer peaks.

  • Question: I am observing split peaks for my Jatrorrhizine and/or Columbamine standards. What could be the cause and how do I fix it?

    • Answer:

      • Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause the sample band to split. Try removing the guard column to see if the problem persists. If it does, reversing and flushing the analytical column (if the manufacturer allows) or replacing it may be necessary.

      • Ensure Sample Solvent Compatibility: Injecting your sample in a solvent that is much stronger than your initial mobile phase can lead to peak distortion, including splitting. Whenever possible, dissolve your sample in the initial mobile phase.

      • Verify Mobile Phase pH is Not Too Close to pKa: If the mobile phase pH is very close to the pKa of the analytes, you might have a mixture of ionized and non-ionized forms, which can sometimes lead to peak splitting or broadening. It is generally recommended to work at a pH that is at least 1.5-2 pH units away from the pKa of your analytes.

      • Rule out Co-elution: What appears to be a split peak might actually be two different, very closely eluting compounds. To test this, try injecting a smaller volume of your sample. If the split becomes more defined into two separate peaks, you have a co-elution issue that needs to be addressed by optimizing your separation method (see "Poor resolution or co-elution" section).

Quantitative Data Summary

The following table summarizes typical HPLC and UHPLC parameters used for the analysis of Jatrorrhizine and its isomer Columbamine, providing a basis for method development and optimization.

ParameterHPLC Method 1UHPLC Method 2
Column Phenomenex Luna C8(2) (150 x 4.6 mm, 5 µm)[1]Not Specified
Mobile Phase A 0.1% Trifluoroacetic acid in Water[1]20 mM Ammonium acetate and 0.1% formic acid in water[6]
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile[1]Methanol[6]
Gradient 20% B to 45% B (0.01-17.00 min)[1]Not Specified
Flow Rate 0.90 mL/min[1]Not Specified
Column Temperature 25 °C[1]Not Specified
Detection Wavelength 280 nm[1]354 nm[6]
Linearity Range (Jatrorrhizine) 0.469–30 µg/mL[1]Not Specified
Linearity Range (Columbamine) 0.16–10 µg/mL[1]Not Specified
LOD (Jatrorrhizine) 0.124 µg/mL[1]Not Specified
LOD (Columbamine) 0.035 µg/mL[1]Not Specified
LOQ (Jatrorrhizine) 0.378 µg/mL[1]Not Specified
LOQ (Columbamine) 0.105 µg/mL[1]Not Specified

Experimental Protocol

This protocol provides a starting point for the separation of Jatrorrhizine and Columbamine using UHPLC. Optimization may be required based on your specific instrumentation and sample matrix.

1. Materials and Reagents

  • Jatrorrhizine and Columbamine reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Trifluoroacetic acid (TFA)

  • Phenomenex Luna C8(2) column (150 x 4.6 mm, 5 µm) or equivalent

2. Instrument and Conditions

  • UHPLC system with a PDA or UV detector

  • Column: Phenomenex Luna C8(2) (150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: 0.1% TFA in water[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile[1]

  • Gradient Program:

    • 0.01 min: 20% B

    • 0.01–17.00 min: 20%–45% B

    • 17.00–17.50 min: 45%–40% B

    • 17.50–18.00 min: 40%–20% B

    • 18.00–20.00 min: 20% B (re-equilibration)[1]

  • Flow Rate: 0.90 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Detection Wavelength: 280 nm[1]

  • Injection Volume: 10 µL[1]

3. Standard Solution Preparation

  • Prepare individual stock solutions of Jatrorrhizine and Columbamine in methanol at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a mixed working standard solution containing both isomers at a suitable concentration (e.g., 10 µg/mL each) by diluting with the initial mobile phase composition (80% A: 20% B).

4. Sample Preparation

  • Accurately weigh the sample (e.g., plant extract).

  • Extract the alkaloids using a suitable solvent (e.g., methanol) with the aid of ultrasonication or another appropriate extraction technique.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

5. Analysis

  • Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

  • Inject the mixed standard solution to verify the retention times and resolution of the isomers.

  • Inject the prepared sample solutions.

  • Identify the peaks in the sample chromatogram by comparing the retention times with those of the reference standards.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standards Inject Inject Sample/Standard Standard_Prep->Inject Sample_Prep Prepare Samples Sample_Prep->Inject Equilibrate Equilibrate Column Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for HPLC analysis of Jatrorrhizine isomers.

Troubleshooting_Logic Start Poor Isomer Separation CoElution Co-elution or Poor Resolution Start->CoElution PeakSplitting Peak Splitting Start->PeakSplitting Optimize_pH Optimize_pH CoElution->Optimize_pH Adjust Mobile Phase pH Adjust_Gradient Adjust_Gradient CoElution->Adjust_Gradient Modify Gradient Slope Change_Solvent Change_Solvent CoElution->Change_Solvent Change Organic Modifier Change_Column Change_Column CoElution->Change_Column Try Different Column Check_Column Check_Column PeakSplitting->Check_Column Check Column Integrity Check_Solvent Check_Solvent PeakSplitting->Check_Solvent Verify Sample Solvent Check_pH_pKa Check_pH_pKa PeakSplitting->Check_pH_pKa Check pH vs. pKa Solution Improved Separation Optimize_pH->Solution Adjust_Gradient->Solution Change_Solvent->Solution Change_Column->Solution Check_Column->Solution Check_Solvent->Solution Check_pH_pKa->Solution

Caption: Troubleshooting logic for Jatrorrhizine isomer separation issues.

References

Troubleshooting Jatrorrhizine peak tailing in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the chromatographic analysis of Jatrorrhizine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges, particularly peak tailing in reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is Jatrorrhizine and why is its analysis important?

Jatrorrhizine is a quaternary protoberberine alkaloid with a molecular formula of C₂₀H₂₀NO₄⁺.[1][2] It is a bioactive compound found in several medicinal plants and is investigated for its various pharmacological activities. Accurate and robust analytical methods are crucial for its quantification in raw materials, finished products, and biological matrices during research and drug development.

Q2: I am observing significant peak tailing with my Jatrorrhizine standard in reverse-phase HPLC. What are the likely causes?

Peak tailing for Jatrorrhizine is a common issue in reverse-phase chromatography and is primarily caused by:

  • Secondary Silanol Interactions: As a permanently positively charged quaternary alkaloid, Jatrorrhizine can interact strongly with ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases (like C18). This secondary ionic interaction, in addition to the primary hydrophobic interaction, leads to a mixed-mode retention mechanism, which is a major cause of peak tailing.

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of the residual silanol groups. At mid-range pH values, a higher population of ionized silanols is present, exacerbating peak tailing.

  • Column Quality and Age: An older, poorly packed, or low-quality column may have more exposed and active silanol sites, leading to increased tailing.

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.

  • Inappropriate Mobile Phase Additives: The absence of or incorrect choice of mobile phase additives can fail to suppress the undesirable silanol interactions.

Q3: How can I improve the peak shape of Jatrorrhizine?

Several strategies can be employed to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH < 3) with an acidic modifier like phosphoric acid or formic acid can suppress the ionization of silanol groups, thereby reducing secondary interactions.

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites. Alternatively, increasing the ionic strength of the mobile phase with a buffer salt (e.g., ammonium formate or ammonium acetate) can also help to minimize ionic interactions.

  • Column Selection: Employing an end-capped C18 column, where the residual silanol groups are chemically deactivated, can significantly improve peak shape. Modern columns with high-purity silica and advanced bonding technologies also exhibit reduced silanol activity.

  • Sample Dilution: Ensure that the sample concentration is within the linear dynamic range of the column to avoid mass overload.

  • Increase Column Temperature: Elevating the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.

Troubleshooting Guide for Jatrorrhizine Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the reverse-phase HPLC analysis of Jatrorrhizine.

Step 1: Initial Assessment and System Suitability Check

Before modifying the method, it's crucial to ensure the HPLC system is performing correctly.

  • Question: Is the peak tailing observed for all peaks or specific to Jatrorrhizine?

    • If all peaks are tailing: The issue is likely systemic. Check for extra-column volume (e.g., excessive tubing length), improper fitting connections, or a void in the column.

    • If only the Jatrorrhizine peak is tailing: The problem is likely related to secondary interactions between Jatrorrhizine and the stationary phase. Proceed to the next steps.

Step 2: Mobile Phase Optimization

The mobile phase composition is a critical factor in controlling peak shape.

  • Action: Modify the mobile phase pH.

    • Rationale: To suppress the ionization of residual silanol groups on the silica stationary phase.

    • Recommendation: Incorporate an acidic modifier to lower the mobile phase pH. Phosphoric acid (0.1%) is a common choice for the analysis of alkaloids like Jatrorrhizine.[3][4]

  • Action: Introduce or adjust the concentration of mobile phase additives.

    • Rationale: To mask active silanol sites or reduce secondary ionic interactions.

    • Recommendation:

      • Competing Base: Add a small concentration of triethylamine (TEA) (e.g., 0.1%) to the mobile phase.

      • Buffer Salts: Use a buffer like ammonium formate or ammonium acetate (e.g., 10-20 mM) to increase the ionic strength and provide a consistent pH.

Step 3: Column Evaluation and Selection

The choice of the stationary phase is paramount for achieving good peak symmetry for basic compounds.

  • Action: Evaluate the current column's performance and age.

    • Rationale: Column performance degrades over time, leading to increased peak tailing.

    • Recommendation: If the column is old or has been used extensively with aggressive mobile phases, replace it with a new one of the same type to see if the problem persists.

  • Action: Consider using a different type of column.

    • Rationale: Not all C18 columns are the same. Differences in silica purity, surface area, and end-capping efficiency can significantly impact peak shape for basic analytes.

    • Recommendation:

      • End-capped Columns: These columns have a much-reduced number of free silanol groups.

      • Columns with Novel Bonding Technologies: Many modern columns are designed specifically to provide excellent peak shapes for basic compounds even at intermediate pH ranges.

Data Presentation

The following tables provide illustrative quantitative data on how different chromatographic parameters can affect the peak shape of Jatrorrhizine. Note: This data is hypothetical and intended for educational purposes to demonstrate expected trends.

Table 1: Effect of Mobile Phase pH on Jatrorrhizine Peak Asymmetry

Mobile Phase pH (0.1% Acidic Modifier)Tailing Factor (Tf)Peak Asymmetry (As)
5.02.52.8
4.01.82.0
3.01.31.4
2.51.11.2

Table 2: Effect of Mobile Phase Additive on Jatrorrhizine Peak Shape

Mobile Phase Additive (at pH 3.0)Tailing Factor (Tf)Peak Asymmetry (As)
None1.51.7
10 mM Ammonium Formate1.21.3
0.1% Triethylamine (TEA)1.11.2

Table 3: Comparison of Different C18 Columns for Jatrorrhizine Analysis

Column TypeTailing Factor (Tf)Peak Asymmetry (As)
Standard C18 (non-end-capped)2.22.5
End-capped C181.31.4
Modern High-Purity Silica C181.11.2

Experimental Protocols

Representative HPLC Method for the Analysis of Jatrorrhizine

This protocol is a synthesis of methodologies reported in the literature for the analysis of Jatrorrhizine and similar alkaloids.[3][4]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: End-capped C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 10-30% B

    • 10-25 min: 30-60% B

    • 25-30 min: 60-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 345 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Jatrorrhizine reference standard in methanol or a suitable solvent to prepare a stock solution. Further dilute with the initial mobile phase composition to the desired working concentrations.

  • Sample Extraction (from a plant matrix): A suitable extraction method, such as ultrasonication or soxhlet extraction with methanol or ethanol, should be employed. The resulting extract should be filtered through a 0.45 µm syringe filter before injection.

Visualizations

Logical Workflow for Troubleshooting Jatrorrhizine Peak Tailing

G start Peak Tailing Observed for Jatrorrhizine system_check System Suitability Check (All peaks tailing?) start->system_check systemic_issue Address Systemic Issues (fittings, column void, etc.) system_check->systemic_issue Yes compound_specific Compound-Specific Tailing system_check->compound_specific No end_bad Problem Persists (Consult further) systemic_issue->end_bad mobile_phase_opt Mobile Phase Optimization compound_specific->mobile_phase_opt ph_adjust Lower Mobile Phase pH (e.g., < 3 with H3PO4) mobile_phase_opt->ph_adjust Adjust pH additives Use Mobile Phase Additives (e.g., TEA, NH4OAc) mobile_phase_opt->additives Use Additives column_eval Column Evaluation ph_adjust->column_eval additives->column_eval replace_column Replace with New Column (same type) column_eval->replace_column Evaluate current new_column_type Select Alternative Column (end-capped, high purity silica) column_eval->new_column_type Change type end_good Peak Shape Improved replace_column->end_good new_column_type->end_good

Caption: Troubleshooting workflow for Jatrorrhizine peak tailing.

Signaling Pathway of Secondary Interactions Causing Peak Tailing

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase silanol Residual Silanol Group (Si-OH) ionized_silanol Ionized Silanol Group (Si-O⁻) silanol->ionized_silanol High pH interaction Strong Ionic Interaction (Secondary Retention) ionized_silanol->interaction jatrorrhizine Jatrorrhizine (J⁺) jatrorrhizine->interaction tailing Peak Tailing interaction->tailing

Caption: Interaction of Jatrorrhizine with ionized silanol groups.

References

Technical Support Center: Enhancing the In-Vivo Solubility of Jatrorrhizine Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the solubility of Jatrorrhizine hydroxide for in-vivo studies. Jatrorrhizine, a protoberberine alkaloid, exhibits poor water solubility, which can significantly hinder its bioavailability and therapeutic efficacy in preclinical and clinical research.[1] This guide offers practical solutions and detailed methodologies to overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in common solvents?

A1: this compound is known to have very slight solubility in water and slight solubility in methanol and DMSO.[2] The hydrochloride salt of Jatrorrhizine shows slightly better solubility in water, at approximately 1.72 mg/mL, which can be aided by sonication and warming.

Q2: Why is enhancing the solubility of this compound crucial for in-vivo studies?

A2: Poor aqueous solubility is a primary reason for low oral bioavailability.[1] For a drug to be absorbed effectively in the gastrointestinal tract, it must first dissolve in the intestinal fluids. Low solubility leads to a slow dissolution rate, resulting in limited absorption into the bloodstream and consequently, reduced therapeutic effect at the target site.

Q3: What are the most common strategies to enhance the solubility of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to improve the solubility of hydrophobic drugs. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a solid state.

  • Cyclodextrin Inclusion Complexes: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.

  • Lipid-Based Drug Delivery Systems (LBDDS): Dissolving or suspending the drug in a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS).

  • Particle Size Reduction (Nanonization): Increasing the surface area of the drug particles by reducing their size to the nanometer range.

Q4: Are there any commercially available excipients specifically designed for solubility enhancement?

A4: Yes, several advanced excipients are available. For instance, Apinovex™ and Apisolex™ polymers are designed to create amorphous solid dispersions and can significantly increase the solubility of BCS Class II and IV drugs.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation development of this compound.

Problem 1: Low drug loading in solid dispersions.
  • Possible Cause: Poor miscibility between this compound and the chosen polymer carrier.

  • Troubleshooting:

    • Screen different polymers: Experiment with a variety of hydrophilic polymers such as Polyvinylpyrrolidone (PVP K30), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).

    • Vary the drug-to-carrier ratio: Prepare solid dispersions with different weight ratios of Jatrorrhizine to the polymer (e.g., 1:1, 1:5, 1:10) to find the optimal ratio for miscibility and solubility enhancement.

    • Employ a different preparation method: If using the solvent evaporation method, consider trying the fusion (melting) method or hot-melt extrusion, as the chosen method can influence drug-polymer interactions.

Problem 2: Drug precipitation upon dilution of a lipid-based formulation.
  • Possible Cause: The formulation is unable to maintain the drug in a solubilized state when it comes into contact with the aqueous environment of the gastrointestinal tract.

  • Troubleshooting:

    • Optimize the surfactant and co-surfactant concentration: The choice and concentration of surfactants and co-surfactants are critical for the formation of stable micro- or nano-emulsions upon dilution. Screen different non-ionic surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values.

    • Construct a pseudo-ternary phase diagram: This will help identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable emulsion over a wide range of dilutions.

    • Incorporate precipitation inhibitors: Certain polymers can be added to the formulation to help maintain a supersaturated state of the drug in vivo.

Problem 3: Inconsistent results in in-vivo studies.
  • Possible Cause: Variability in the physical form of the formulated this compound (e.g., crystalline vs. amorphous) or instability of the formulation.

  • Troubleshooting:

    • Characterize the solid-state of the drug: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm if the drug is in an amorphous or crystalline state within the formulation. An amorphous form generally exhibits higher solubility.

    • Assess the physical and chemical stability of the formulation: Conduct stability studies under different temperature and humidity conditions to ensure the formulation does not undergo phase separation, drug crystallization, or chemical degradation over time.

Quantitative Data Summary

Quantitative data for solubility enhancement of this compound is not extensively available in the public domain. The following table provides a general overview of the potential improvements that can be expected with different formulation strategies based on studies with other poorly soluble compounds.

Formulation StrategyTypical Fold Increase in SolubilityKey Parameters to Optimize
Solid Dispersion 5 to 100-foldDrug:Carrier Ratio, Polymer Type, Preparation Method
Cyclodextrin Complexation 2 to 50-foldMolar Ratio of Drug:Cyclodextrin, Type of Cyclodextrin
Lipid-Based Systems (SEDDS) 10 to 200-foldOil, Surfactant, and Co-surfactant Composition
Nanonization 2 to 20-foldParticle Size, Stabilizer Concentration

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of this compound with Polyvinylpyrrolidone K30 (PVP K30).

Materials:

  • This compound

  • PVP K30

  • Methanol (analytical grade)

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh this compound and PVP K30 in a desired weight ratio (e.g., 1:5). Dissolve both components completely in a sufficient volume of methanol in a round-bottom flask by gentle stirring or sonication.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the inner wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle and then pass the powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, solubility, dissolution rate, and solid-state properties (using XRPD and DSC).

Protocol 2: Preparation of this compound - Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Kneading Method

This protocol details the formation of an inclusion complex between this compound and HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol-water mixture (e.g., 50% v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Calculate the required weights of this compound and HP-β-CD for a specific molar ratio (e.g., 1:1).

  • Wetting the Carrier: Place the accurately weighed HP-β-CD in a mortar and add a small amount of the ethanol-water mixture to form a paste.

  • Kneading: Gradually add the accurately weighed this compound to the paste and knead the mixture for a specified period (e.g., 60 minutes). During kneading, add small quantities of the solvent mixture if necessary to maintain a suitable consistency.

  • Drying: Spread the resulting paste on a glass plate and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex using a mortar and pestle to obtain a fine powder.

  • Characterization: Evaluate the prepared inclusion complex for its solubility, dissolution profile, and evidence of complex formation using techniques like FTIR, DSC, and ¹H-NMR.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_invivo In-Vivo Evaluation start Jatrorrhizine Hydroxide sd Solid Dispersion (e.g., with PVP K30) start->sd Solvent Evaporation/ Fusion Method cd Cyclodextrin Complex (e.g., with HP-β-CD) start->cd Kneading/ Co-precipitation lbd Lipid-Based System (e.g., SEDDS) start->lbd Simple Mixing sol Solubility Assessment sd->sol cd->sol lbd->sol diss Dissolution Testing sol->diss solid_state Solid-State Analysis (XRPD, DSC) diss->solid_state pk Pharmacokinetic Studies solid_state->pk pd Pharmacodynamic Studies pk->pd

Caption: Experimental workflow for enhancing this compound solubility.

troubleshooting_logic cluster_low_sol Low Solubility Enhancement cluster_precip Precipitation on Dilution cluster_solutions Potential Solutions start Issue Encountered q1 Sub-optimal drug:carrier ratio? start->q1 q2 Inappropriate carrier/excipient? start->q2 q3 Incorrect preparation method? start->q3 q4 Unstable emulsion formed? start->q4 q5 Insufficient surfactant? start->q5 sol1 Vary Ratios q1->sol1 sol2 Screen Excipients q2->sol2 sol3 Change Method q3->sol3 sol4 Optimize Surfactant/ Co-surfactant q4->sol4 sol5 Construct Phase Diagram q4->sol5 q5->sol4

Caption: Troubleshooting logic for this compound formulation issues.

References

Minimizing matrix effects in LC-MS/MS analysis of Jatrorrhizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Jatrorrhizine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the LC-MS/MS analysis of Jatrorrhizine, focusing on the mitigation of matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Jatrorrhizine?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of Jatrorrhizine.[1] In complex biological matrices like plasma, endogenous components such as phospholipids and proteins are common sources of matrix effects.

Q2: I am observing poor signal intensity and reproducibility for Jatrorrhizine. Could this be due to matrix effects?

A2: Yes, poor signal intensity and high variability in results are classic indicators of significant matrix effects, particularly ion suppression.[2] Co-eluting matrix components can compete with Jatrorrhizine for ionization in the MS source, leading to a reduced analyte signal.

Q3: How can I assess the extent of matrix effects in my Jatrorrhizine assay?

A3: The most common method is the post-extraction spike technique.[1] This involves comparing the peak area of Jatrorrhizine in a blank matrix extract that has been spiked with the analyte to the peak area of a pure standard solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Troubleshooting Common Problems

Problem 1: Significant ion suppression is observed for Jatrorrhizine.

  • Possible Cause: Inefficient removal of matrix components during sample preparation.

  • Solution 1: Optimize Sample Preparation.

    • Protein Precipitation (PPT): While simple, PPT can be less effective at removing phospholipids. If using PPT, consider using a mixture of acetonitrile and methanol (e.g., 1:2, v/v) for more efficient precipitation.[3][4]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. However, the choice of organic solvent is crucial and needs to be optimized for Jatrorrhizine.

    • Solid-Phase Extraction (SPE): SPE, particularly with a C18 stationary phase, can offer superior cleanup by selectively retaining Jatrorrhizine while washing away interfering matrix components.[5]

  • Solution 2: Improve Chromatographic Separation.

    • Modify the gradient elution profile to better separate Jatrorrhizine from co-eluting matrix components.

    • Adjust the mobile phase composition, such as the percentage of organic solvent and the concentration of additives like formic acid, to enhance separation. A mobile phase of water (containing 0.3% formic acid) and acetonitrile (30:70, v/v) has been shown to be effective.[3]

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • A SIL-IS for Jatrorrhizine will co-elute and experience similar matrix effects as the analyte, thereby compensating for signal variations and improving accuracy.

Problem 2: High variability in recovery.

  • Possible Cause: Inconsistent sample preparation or significant and variable matrix effects between different sample lots.

  • Solution 1: Standardize the Sample Preparation Protocol. Ensure precise and consistent execution of each step of the extraction procedure.

  • Solution 2: Evaluate Matrix Effects Across Different Lots. As per FDA guidance, matrix effects should be evaluated using at least six different lots of the biological matrix to ensure the method is robust.

  • Solution 3: Implement a More Robust Sample Cleanup Method. Switching from PPT to SPE can often lead to more consistent recoveries due to more effective removal of interfering substances.

Quantitative Data Summary

The following tables summarize quantitative data from published LC-MS/MS methods for Jatrorrhizine analysis in plasma, providing a comparison of different sample preparation techniques.

Table 1: Comparison of Sample Preparation Methods for Jatrorrhizine Analysis

Sample Preparation MethodAnalyte & Internal Standard (IS)MatrixRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile-Methanol, 1:2 v/v)Jatrorrhizine, Metronidazole (IS)Rat PlasmaNot ReportedNot Reported[3]
Protein Precipitation (Acetonitrile-Methanol, 1:2 v/v)Jatrorrhizine, Tetrahydropalmatine (IS)Rat PlasmaNot ReportedNot Reported[4]
Protein Precipitation (Acetonitrile with 3% Formic Acid)Jatrorrhizine, Clozapine (IS)Rabbit Plasma> 72%Not explicitly quantified but method deemed successful[6]
Solid-Phase Extraction (C18)JatrorrhizineRat Plasma, Urine, FecesNot ReportedNot explicitly quantified but method deemed successful[5]

Note: Many studies do not report a quantitative value for matrix effect but validate their method according to regulatory guidelines, implying that the matrix effect was within an acceptable range (typically 85-115%).

Detailed Experimental Protocols

Protocol 1: Protein Precipitation for Jatrorrhizine Analysis in Rat Plasma

This protocol is adapted from a method used for the simultaneous determination of berberine, palmatine, and jatrorrhizine in rat plasma.[3]

  • Sample Preparation:

    • Pipette 50 µL of rat plasma into a microcentrifuge tube.

    • Add 50 µL of the internal standard solution (Metronidazole, 200 ng/mL).

    • Add 150 µL of methanol and 100 µL of acetonitrile.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Extraction:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase (water with 0.3% formic acid:acetonitrile, 30:70, v/v).

    • Vortex for 1 minute to ensure complete dissolution.

    • Transfer the solution to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with water (containing 0.3% formic acid) and acetonitrile (30:70, v/v).

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • MS Detection: Positive electrospray ionization (ESI+) with selected reaction monitoring (SRM).

    • MRM Transition for Jatrorrhizine: m/z 338 → 322[3]

Protocol 2: Solid-Phase Extraction (SPE) for Jatrorrhizine Analysis

This is a general protocol based on the use of C18 SPE cartridges for the purification of Jatrorrhizine from biological samples.[5]

  • SPE Cartridge Conditioning:

    • Wash a C18 SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Pre-treat the plasma, urine, or fecal extract sample by appropriate dilution and pH adjustment.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute Jatrorrhizine from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the LC mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., Acetonitrile/Methanol) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms Inject into LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant troubleshooting_matrix_effects start Problem: Significant Matrix Effect (Ion Suppression) q1 Is sample cleanup adequate? start->q1 sol1 Improve Sample Prep: - Switch to SPE - Optimize LLE q1->sol1 No q2 Is chromatographic separation optimal? q1->q2 Yes sol1->q2 sol2 Optimize LC Method: - Adjust Gradient - Modify Mobile Phase q2->sol2 No q3 Is an appropriate Internal Standard used? q2->q3 Yes sol2->q3 sol3 Implement a Stable Isotope-Labeled IS q3->sol3 No end Matrix Effect Minimized q3->end Yes sol3->end

References

Technical Support Center: Optimization of Acid-Base Extraction for High-Purity Jatrorrhizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the acid-base extraction of high-purity Jatrorrhizine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient extraction processes.

Troubleshooting Guide

This guide addresses common issues encountered during the acid-base extraction of Jatrorrhizine.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Jatrorrhizine 1. Incomplete initial extraction from plant material.2. Incorrect pH for precipitation.3. Jatrorrhizine salt is too soluble in the aqueous layer.4. Emulsion formation leading to loss of material during separation.5. Degradation of Jatrorrhizine.1. Ensure the plant material is finely powdered. Increase extraction time or temperature. Consider using a different acidic solvent for the initial extraction (e.g., 0.1-2% acetic or hydrochloric acid in an alcohol-water mixture).[1]2. Optimize the pH for precipitation. For Jatrorrhizine, a pH around 9-10 is often used for precipitating the free base.[1] Use a calibrated pH meter for accurate measurements.3. If the Jatrorrhizine salt is suspected to be soluble, consider adding a salting-out agent like sodium chloride to the aqueous layer to decrease its solubility.[1]4. To break emulsions, try adding a small amount of brine or a different organic solvent. Gentle swirling instead of vigorous shaking can prevent emulsion formation. In persistent cases, centrifugation can be effective.5. Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures. Jatrorrhizine stability can be affected by pH and light.
Incomplete Precipitation 1. pH is not optimal for precipitation.2. Concentration of Jatrorrhizine in the solution is too low.3. Insufficient time or inadequate cooling for precipitation.1. Carefully adjust the pH to the optimal range for Jatrorrhizine free base precipitation (typically pH 9-10).[1] Add the base dropwise with constant stirring.2. Concentrate the aqueous solution by evaporation under reduced pressure before adjusting the pH to increase the Jatrorrhizine concentration.3. Allow the solution to stand for a longer period at a lower temperature (e.g., 4°C) to encourage crystal formation.
Product is Impure (Contaminated with other alkaloids like Berberine) 1. Similar solubility of other alkaloids under the extraction conditions.2. Inefficient separation during liquid-liquid extraction.1. Berberine and Palmatine are common co-occurring alkaloids. A specific method to separate Jatrorrhizine involves using base-treated silica gel chromatography. Jatrorrhizine, being more acidic, is retained on the column while Berberine can be eluted first.2. Perform multiple extractions with the organic solvent to ensure complete transfer of the free base. Back-washing the organic layer with a slightly basic aqueous solution can help remove more polar impurities.
Precipitate is Gummy or Oily 1. Presence of impurities that inhibit crystallization.2. Rapid precipitation leading to amorphous solid instead of crystals.1. The crude extract may contain oils and resins. A preliminary defatting step with a non-polar solvent like hexane before the acid-base extraction can remove these.2. Add the precipitating agent (base) slowly and with continuous stirring. Avoid shocking the solution with a large, rapid pH change.
Difficulty in Separating Aqueous and Organic Layers 1. Formation of a stable emulsion.2. High concentration of suspended solids.1. Refer to the "Low Yield" section for breaking emulsions. Using a solvent with a significantly different density from water can also improve separation.2. Filter the mixture before transferring it to the separatory funnel to remove any particulate matter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of acid-base extraction for Jatrorrhizine?

A1: The acid-base extraction of Jatrorrhizine, an isoquinoline alkaloid, relies on its ability to exist in two forms with different solubilities. In an acidic solution, the nitrogen atom in the Jatrorrhizine molecule gets protonated, forming a salt (e.g., Jatrorrhizine hydrochloride). This salt is typically soluble in water and insoluble in non-polar organic solvents. By adjusting the pH to a basic range (e.g., pH 9-10), the proton is removed, and Jatrorrhizine reverts to its free base form. The free base is generally insoluble in water but soluble in organic solvents like chloroform or ethyl acetate. This differential solubility allows for the separation of Jatrorrhizine from neutral and acidic impurities.

Q2: What are the optimal pH values for the extraction and precipitation of Jatrorrhizine?

A2: For the initial extraction from the plant matrix into an aqueous solution, an acidic pH in the range of 1-3 is typically used to ensure the complete conversion of Jatrorrhizine to its soluble salt form.[1] For the subsequent precipitation of the Jatrorrhizine free base from the aqueous solution, a basic pH of 9-10 is generally optimal.[1] It is crucial to monitor the pH carefully during these steps.

Q3: What are the common impurities found in Jatrorrhizine extracts, and how can they be removed?

A3: Common impurities include other related protoberberine alkaloids such as berberine and palmatine, as well as pigments, tannins, and fatty substances from the plant material.

  • Other Alkaloids: As mentioned in the troubleshooting guide, techniques like column chromatography with base-treated silica gel can be effective for separating Jatrorrhizine from berberine.

  • Pigments and Tannins: These can sometimes be removed by washing the organic extract with a dilute salt solution or by using activated charcoal treatment, although the latter may lead to some product loss.

  • Fatty Substances: A pre-extraction of the raw plant material with a non-polar solvent like hexane or petroleum ether can effectively remove fats and oils.

Q4: What is the recommended solvent system for the extraction?

A4: A common approach involves an initial extraction with an acidified aqueous or hydroalcoholic solution (e.g., water/ethanol with 0.1-2% acid).[1] For the subsequent liquid-liquid extraction of the Jatrorrhizine free base, organic solvents like chloroform, dichloromethane, or ethyl acetate are frequently used. The choice of solvent can impact the extraction efficiency and selectivity.

Q5: How can the purity of the final Jatrorrhizine product be assessed?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of Jatrorrhizine.[2] It allows for the separation and quantification of Jatrorrhizine and its potential impurities. Other methods like Thin Layer Chromatography (TLC) can be used for rapid qualitative checks, and spectroscopic methods like UV-Vis and NMR can confirm the identity and purity of the compound.

Data Presentation

Table 1: Influence of pH on Jatrorrhizine Purity (based on patent data)

Step pH Range Purity Achieved Reference
Initial Acidic Extraction1 - 3-[1]
Precipitation of Free Base9 - 10> 80%[1]
Final Purification Step (pH adjustment)2> 80%[1]

Table 2: Solubility of Jatrorrhizine Chloride

Solvent Solubility
WaterSoluble
EthanolSoluble
DMSOSoluble

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction of Jatrorrhizine from Plant Material
  • Preparation of Plant Material:

    • Grind the dried plant material (e.g., rhizomes of Coptis chinensis) into a fine powder (60-80 mesh).

  • Acidic Extraction:

    • Macerate the powdered plant material in a 1% aqueous hydrochloric acid solution (1:10 w/v) for 24 hours at room temperature with occasional stirring.

    • Alternatively, perform reflux extraction with the same acidic solution for 2-3 hours.

    • Filter the mixture through cheesecloth and then filter paper to remove the solid plant debris. Collect the acidic aqueous extract.

  • Removal of Neutral and Acidic Impurities:

    • Transfer the acidic aqueous extract to a separatory funnel.

    • Extract the aqueous layer twice with an equal volume of a non-polar organic solvent such as hexane or petroleum ether to remove fats and other non-polar impurities. Discard the organic layers.

  • Precipitation of Crude Jatrorrhizine:

    • Slowly add a 10% sodium hydroxide or ammonium hydroxide solution to the acidic aqueous extract with constant stirring until the pH reaches 9-10.

    • A precipitate of the crude Jatrorrhizine free base will form.

    • Allow the mixture to stand in a cool place (4°C) for several hours to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration and wash it with a small amount of cold distilled water.

  • Extraction of Jatrorrhizine Free Base:

    • Suspend the crude precipitate in distilled water and transfer it to a separatory funnel.

    • Add an equal volume of chloroform or ethyl acetate and shake vigorously. Allow the layers to separate.

    • Collect the organic layer containing the dissolved Jatrorrhizine free base.

    • Repeat the extraction of the aqueous layer with the organic solvent two more times to maximize the yield.

    • Combine all the organic extracts.

  • Final Purification:

    • Wash the combined organic extracts with a small volume of brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude Jatrorrhizine free base.

  • Recrystallization (Optional but Recommended):

    • Dissolve the crude Jatrorrhizine free base in a minimal amount of hot ethanol or methanol.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Protocol 2: Purity Analysis by HPLC
  • Mobile Phase: A typical mobile phase for the analysis of Jatrorrhizine and related alkaloids is a gradient mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) with a C18 column.

  • Standard Preparation: Prepare a standard solution of high-purity Jatrorrhizine in methanol or the mobile phase at a known concentration.

  • Sample Preparation: Dissolve a precisely weighed amount of the extracted Jatrorrhizine in the mobile phase to a known concentration.

  • Injection and Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Quantification: Compare the peak area of Jatrorrhizine in the sample chromatogram to the peak area of the standard to determine the purity. Impurities will appear as separate peaks.

Mandatory Visualization

Acid_Base_Extraction_Workflow Plant_Material Powdered Plant Material Acidic_Extraction Acidic Extraction (e.g., 1% HCl) Plant_Material->Acidic_Extraction Filtration1 Filtration Acidic_Extraction->Filtration1 Aqueous_Extract Acidic Aqueous Extract (Jatrorrhizine Salt) Filtration1->Aqueous_Extract Aqueous Phase Plant Debris Plant Debris (discard) Filtration1->Plant Debris Liquid_Liquid_Defatting Liquid-Liquid Defatting (with Hexane) Aqueous_Extract->Liquid_Liquid_Defatting Basification Basification (to pH 9-10) Liquid_Liquid_Defatting->Basification Aqueous Phase Fats/Oils Organic Phase (discard) Liquid_Liquid_Defatting->Fats/Oils Precipitation Precipitation of Crude Free Base Basification->Precipitation Filtration2 Filtration Precipitation->Filtration2 Crude_Base Crude Jatrorrhizine Free Base Filtration2->Crude_Base Aqueous Waste Aqueous Waste (discard) Filtration2->Aqueous Waste Dissolution Dissolution in Organic Solvent (e.g., Chloroform) Crude_Base->Dissolution Liquid_Liquid_Extraction Liquid-Liquid Extraction Dissolution->Liquid_Liquid_Extraction Drying Drying of Organic Layer Liquid_Liquid_Extraction->Drying Organic Phase Aqueous Impurities Aqueous Phase (discard) Liquid_Liquid_Extraction->Aqueous Impurities Evaporation Solvent Evaporation Drying->Evaporation Purified_Jatrorrhizine High-Purity Jatrorrhizine Evaporation->Purified_Jatrorrhizine

Caption: Workflow for the acid-base extraction of Jatrorrhizine.

Troubleshooting_Logic Start Low Yield or Impure Product Check_pH Is pH optimal for extraction & precipitation? Start->Check_pH Check_Impurities Are other alkaloids (e.g., Berberine) present? Check_pH->Check_Impurities Yes Adjust_pH Adjust pH carefully using a calibrated meter. Check_pH->Adjust_pH No Check_Emulsion Is an emulsion forming? Check_Impurities->Check_Emulsion No Column_Chromatography Use base-treated silica gel column chromatography. Check_Impurities->Column_Chromatography Yes Break_Emulsion Add brine, use centrifugation, or gentle mixing. Check_Emulsion->Break_Emulsion Yes Result Improved Yield & Purity Check_Emulsion->Result No Adjust_pH->Result Column_Chromatography->Result Break_Emulsion->Result

Caption: Troubleshooting logic for Jatrorrhizine extraction.

References

Jatrorrhizine Toxicity Mitigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Jatrorrhizine toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing signs of toxicity after Jatrorrhizine treatment. What is the likely cause?

A1: Jatrorrhizine-induced toxicity is often dose-dependent and cell-type specific. The observed toxicity could be due to the concentration of Jatrorrhizine being too high for your specific cell line. The mechanism of toxicity can involve the induction of apoptosis (programmed cell death) and oxidative stress.

Q2: What are the typical signs of Jatrorrhizine toxicity in cell culture?

A2: Signs of toxicity can include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment, and membrane blebbing.

  • Increased lactate dehydrogenase (LDH) release into the culture medium, indicating membrane damage.

  • Induction of apoptosis, which can be confirmed by assays such as Annexin V/PI staining.

  • Increased production of reactive oxygen species (ROS).

Q3: At what concentrations does Jatrorrhizine typically become toxic?

A3: The cytotoxic concentration of Jatrorrhizine varies significantly between different cell lines. For example, in CCD-986sk human dermal fibroblast cells, toxicity is observed at concentrations above 20 µM, while concentrations up to 10 µM are considered safe.[1] In contrast, some cancer cell lines, like B16F10 melanoma cells, have shown no significant cytotoxicity at concentrations up to 100 µM.[1] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through a dose-response experiment.

Q4: How can I determine a safe concentration of Jatrorrhizine for my experiments?

A4: To determine a safe concentration, it is recommended to perform a cell viability assay (e.g., MTT or LDH assay) with a range of Jatrorrhizine concentrations. This will allow you to determine the IC50 (half-maximal inhibitory concentration) and select a sub-lethal concentration for your downstream experiments.

Q5: Are there any known strategies to reduce Jatrorrhizine's toxicity in cell culture?

A5: While direct, experimentally validated strategies to mitigate Jatrorrhizine's intrinsic toxicity are not extensively documented, based on its known mechanisms of toxicity, several potential strategies can be investigated:

  • Co-treatment with Antioxidants: Since oxidative stress is a potential mechanism of Jatrorrhizine toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E could potentially reduce cytotoxic effects.

  • Nanoformulation: Encapsulating Jatrorrhizine in nanoparticle-based drug delivery systems, such as liposomes, may alter its cellular uptake and release kinetics, potentially reducing its toxicity to normal cells while maintaining its activity.

These are investigational approaches and would require validation for your specific cell culture model.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death at expected "safe" concentrations. Cell line is particularly sensitive to Jatrorrhizine. Calculation error in Jatrorrhizine dilution.Re-evaluate the "safe" concentration with a finer titration of doses in a cell viability assay. Double-check all calculations and stock solution concentrations.
Inconsistent results between experiments. Variability in cell seeding density. Inconsistent Jatrorrhizine treatment duration. Degradation of Jatrorrhizine stock solution.Ensure consistent cell seeding density across all experiments. Standardize the treatment duration. Prepare fresh Jatrorrhizine stock solutions regularly and store them appropriately.
High background in cytotoxicity assays. Interference of Jatrorrhizine with the assay reagents. Phenol red in the culture medium interfering with colorimetric readings.Run appropriate controls, including Jatrorrhizine in cell-free medium, to check for direct interference with the assay. Use phenol red-free medium for colorimetric assays like the MTT assay.
Difficulty dissolving Jatrorrhizine. Jatrorrhizine has limited solubility in aqueous solutions.Dissolve Jatrorrhizine in a small amount of an appropriate solvent like DMSO before preparing the final dilutions in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Quantitative Data Summary

The following table summarizes the reported cytotoxic concentrations (IC50) of Jatrorrhizine in various cell lines.

Cell LineCell TypeIC50 (µM)Reference
SW480Human colon adenocarcinoma12.5 - 75 (dose- and time-dependent)[2]
C8161Human melanoma47.4[3]
HCT-116Human colorectal carcinoma10 - 30[4]
HeLaHuman cervical cancerNot specified, but shows anti-proliferative effects[5]
MCF-7Human breast adenocarcinomaNo cytotoxicity below 10 µM[4]
BRL-3ARat hepatocytesEC50 for LDH release = 15.7 ± 3.3[4]

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Jatrorrhizine stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing various concentrations of Jatrorrhizine. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Jatrorrhizine, e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Jatrorrhizine stock solution

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of Jatrorrhizine. Include the following controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

    • Positive Control (Maximum LDH release): Cells treated with a lysis buffer (provided in the kit).

    • Background Control: Cell-free medium.

  • Incubate the plate for the desired treatment period.

  • After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity according to the manufacturer's instructions, correcting for background absorbance.

Signaling Pathways and Experimental Workflows

Jatrorrhizine-Induced Apoptosis Signaling Pathway

Jatrorrhizine has been shown to induce apoptosis through the p53-mediated pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases.[1][6]

Jatrorrhizine_Apoptosis_Pathway Jatrorrhizine Jatrorrhizine p53 p53 Activation Jatrorrhizine->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: p53-mediated apoptotic pathway induced by Jatrorrhizine.

PI3K/AKT/mTOR Pathway Inhibition by Jatrorrhizine

In some cancer cells, Jatrorrhizine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[7]

Jatrorrhizine_PI3K_Pathway Jatrorrhizine Jatrorrhizine PI3K PI3K Jatrorrhizine->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Jatrorrhizine.

Experimental Workflow for Assessing Jatrorrhizine Toxicity and Mitigation

The following workflow outlines the steps to assess Jatrorrhizine's toxicity and test potential mitigation strategies.

Experimental_Workflow Start Start: Select Cell Line DoseResponse Dose-Response Assay (e.g., MTT) Start->DoseResponse DetermineIC50 Determine IC50 & Safe Concentration DoseResponse->DetermineIC50 MitigationStrategy Select Mitigation Strategy (e.g., Antioxidant co-treatment) DetermineIC50->MitigationStrategy ToxicityAssay Perform Cytotoxicity Assay (e.g., LDH) with Co-treatment DetermineIC50->ToxicityAssay Jatrorrhizine Concentrations MitigationStrategy->ToxicityAssay Analyze Analyze Data & Compare Toxicity ToxicityAssay->Analyze End Conclusion: Efficacy of Mitigation Analyze->End

Caption: Workflow for toxicity assessment and mitigation strategy evaluation.

References

Technical Support Center: Optimizing Jatrorrhizine and Palmatine Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working on the chromatographic separation of Jatrorrhizine and Palmatine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the resolution of these two closely related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges in separating Jatrorrhizine and Palmatine?

A1: Jatrorrhizine and Palmatine are structural isomers, which makes their separation challenging. The primary difficulties include poor resolution (peak overlap), peak tailing, and inconsistent retention times. These issues can arise from suboptimal mobile phase composition, inappropriate column selection, or inadequate sample preparation.

Q2: What type of chromatography column is best suited for this separation?

A2: Reversed-phase columns, particularly C18 and C8 columns, are commonly used and have demonstrated good performance in separating Jatrorrhizine and Palmatine.[1][2][3] For instance, a Phenomenex Gemini C18 column (4.6 mm x 250 mm, 5 µm) has been successfully used.[1] Another option is an Agilent Extend C18 column (4.6 mm x 150 mm, 5 µm).[2] For higher resolution and faster analysis, UHPLC columns like the Phenomenex Luna® 5 µm-C8 can also be employed.[3]

Q3: What mobile phase composition is recommended?

A3: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution containing a pH modifier. Common additives include phosphoric acid, formic acid, or buffers like ammonium acetate to control the pH and improve peak shape.[1][4][5] A gradient elution is often more effective than an isocratic one for achieving better separation.[3]

Q4: How does pH affect the separation?

A4: The pH of the mobile phase is a critical parameter. Jatrorrhizine and Palmatine are basic compounds, and their retention behavior is highly dependent on the pH. Operating at a low pH (around 3.0 or lower) can protonate the residual silanol groups on the silica-based stationary phase, which helps to minimize secondary interactions that cause peak tailing.[6] Adjusting the pH can significantly alter the selectivity and resolution between the two analytes.

Troubleshooting Guides

Issue 1: Poor Resolution Between Jatrorrhizine and Palmatine Peaks

This is a common issue where the peaks for Jatrorrhizine and Palmatine are not baseline separated, making accurate quantification difficult.

Troubleshooting Workflow:

Poor_Resolution start Poor Resolution Observed check_mobile_phase Is the mobile phase composition optimal? start->check_mobile_phase adjust_organic Adjust Organic Solvent Percentage (e.g., decrease acetonitrile/methanol) check_mobile_phase->adjust_organic No adjust_ph Modify Mobile Phase pH (e.g., add 0.1% phosphoric acid or formic acid) check_mobile_phase->adjust_ph pH not optimized check_column Is the column appropriate and in good condition? check_mobile_phase->check_column Yes adjust_organic->check_mobile_phase adjust_ph->check_mobile_phase change_column Consider a different column (e.g., different stationary phase or smaller particle size) check_column->change_column No check_gradient Is a gradient elution being used? check_column->check_gradient Yes change_column->check_mobile_phase implement_gradient Implement a shallow gradient check_gradient->implement_gradient No end_resolved Resolution Improved check_gradient->end_resolved Yes implement_gradient->end_resolved

Caption: Troubleshooting workflow for poor resolution.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Optimize the ratio of organic solvent to the aqueous phase. A lower percentage of the organic solvent generally increases retention and may improve resolution.
Suboptimal pH Adjust the pH of the aqueous phase. Adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can improve peak shape and selectivity.[1]
Isocratic Elution Switch to a gradient elution. A shallow gradient can effectively separate closely eluting compounds.[3]
Inefficient Column Ensure the column is not old or degraded. If necessary, try a column with a different stationary phase (e.g., C8 instead of C18) or a column with smaller particle size for higher efficiency.[3]
Issue 2: Peak Tailing for Jatrorrhizine and/or Palmatine

Peak tailing is characterized by an asymmetric peak with a trailing edge that extends from the main peak. This can affect integration and quantification.

Troubleshooting Workflow:

Peak_Tailing start Peak Tailing Observed check_ph Is the mobile phase pH low enough? start->check_ph lower_ph Lower Mobile Phase pH (e.g., to ~pH 3 with formic or phosphoric acid) check_ph->lower_ph No check_buffer Is a buffer being used? check_ph->check_buffer Yes lower_ph->check_ph add_buffer Add a buffer to the mobile phase (e.g., ammonium acetate) check_buffer->add_buffer No check_column_overload Is the column overloaded? check_buffer->check_column_overload Yes add_buffer->check_buffer dilute_sample Dilute the sample and re-inject check_column_overload->dilute_sample Yes check_column_condition Is the column bed intact? check_column_overload->check_column_condition No end_symmetric Peak Shape Improved dilute_sample->end_symmetric replace_column Replace the column check_column_condition->replace_column No check_column_condition->end_symmetric Yes replace_column->end_symmetric

Caption: Troubleshooting workflow for peak tailing.

Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Lower the pH of the mobile phase to protonate silanol groups.[6] Using an end-capped column can also minimize these interactions.
Column Overload Reduce the concentration of the sample or the injection volume.[7]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase Buffer Incorporate a suitable buffer in the mobile phase to maintain a consistent pH and ionic strength.[7]

Experimental Protocols

Method 1: RP-HPLC with Gradient Elution

This method is suitable for the simultaneous determination of Jatrorrhizine and Palmatine along with other alkaloids.[1]

  • Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water containing 0.1% phosphoric acid

  • Gradient Program: (A representative gradient, specific details may need optimization)

    • 0-10 min: 10-20% A

    • 10-25 min: 20-35% A

    • 25-30 min: 35% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 345 nm

Method 2: UHPLC-PDA with Gradient Elution

This method offers higher resolution and sensitivity.[3]

  • Column: Phenomenex Luna® 5 µm-C8 (150 x 4.6 mm)

  • Mobile Phase:

    • A: 0.1% trifluoroacetic acid in water

    • B: 0.1% trifluoroacetic acid in acetonitrile

  • Gradient Program:

    • 0.01 min: 20% B

    • 0.01–17.00 min: 20–45% B

    • 17.00–17.50 min: 45–40% B

    • 17.50–18.00 min: 40-20% B

    • 18.00–20.00 min: 20% B

  • Flow Rate: 0.90 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

Quantitative Data Summary

The following tables summarize typical performance data from validated methods.

Table 1: Retention Times under Different Chromatographic Conditions

CompoundMethod 1 (RP-HPLC)[8]Method 2 (UHPLC-PDA)[3][9]
Jatrorrhizine ~11.0 min8.683 min
Palmatine ~12.5 min10.400 min

Note: Retention times are approximate and can vary based on the specific system and conditions.

Table 2: System Suitability Parameters for a Validated UHPLC-PDA Method [3][9]

ParameterJatrorrhizinePalmatine
Retention Time (min) 8.68310.400
Tailing Factor (Tf) < 1.5< 1.5
Theoretical Plates (n) > 5000> 5000
Resolution (Rs) > 2.0 (between adjacent peaks)> 2.0 (between adjacent peaks)

This technical support center provides a starting point for improving the resolution of Jatrorrhizine and Palmatine. For further assistance, please consult the cited literature and consider the specific characteristics of your analytical instrumentation and samples.

References

Validation & Comparative

A Comparative Analysis of Jatrorrhizine and Palmatine in Inhibiting Tumor Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor properties of two protoberberine alkaloids, Jatrorrhizine and Palmatine. Both compounds, derived from medicinal plants like Coptis chinensis, have demonstrated significant potential in oncology research. This analysis is based on experimental data from in vitro and in vivo studies, detailing their mechanisms of action, efficacy against various cancer types, and the experimental protocols used to evaluate their effects.

Overview of Anti-Tumor Activity

Jatrorrhizine (JAT) and Palmatine (PLT) are structurally similar isoquinoline alkaloids that have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis.[1][2] While both compounds exhibit broad anti-cancer activity, their efficacy and primary molecular targets can vary depending on the cancer type.[1][3]

Jatrorrhizine has been notably studied for its effects on colorectal and breast cancers.[4][5] Its mechanisms are often linked to the inhibition of key signaling pathways like Wnt/β-catenin and the induction of cell cycle arrest.[4][6]

Palmatine has demonstrated a wide spectrum of activity against cancers of the breast, colon, prostate, and pancreas, among others.[3][7] A significant body of research points to its role in modulating the PI3K/AKT/mTOR signaling cascade, a critical pathway in cancer cell growth and survival.[7][8][9]

Comparative Efficacy: In Vitro Studies

The cytotoxic and anti-proliferative effects of Jatrorrhizine and Palmatine have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

Compound Cancer Type Cell Line IC50 Value Assay Duration Reference
Jatrorrhizine Colorectal CancerHCT-1166.75 ± 0.29 µM72 hours[4][6]
Colorectal CancerHT-295.29 ± 0.13 µM72 hours[4][6]
Colorectal CancerSW480Effective inhibition at 12.5-75 µM48-72 hours[10]
Mammary CarcinomaMDA-MB-23111.08 ± 1.19 µMNot Specified[5]
Mammary CarcinomaMCF-717.11 ± 4.54 µMNot Specified[5]
Mammary Carcinoma4T122.14 ± 2.87 µMNot Specified[5]
MelanomaC816147.4 ± 1.6 µmol/lNot Specified[11]
Palmatine Breast Cancer (ER+)MCF-75.126 µg/mL72 hours[12]
Breast Cancer (ER+)T47D5.805 µg/mL72 hours[12]
Breast Cancer (ER+)ZR-75-15.617 µg/mL72 hours[12]
Prostate CancerDU145~10 µg/ml (~50% inhibition)72 hours[13]
Prostate CancerPC-3>10 µg/ml (~38% inhibition)72 hours[13]
RhabdomyosarcomaRDGrowth suppression observedNot Specified[14]

Mechanisms of Action: Signaling Pathways

Jatrorrhizine and Palmatine inhibit tumor growth by modulating distinct but sometimes overlapping signaling pathways critical for cancer cell survival and proliferation.

Jatrorrhizine Signaling Pathways

Jatrorrhizine primarily targets the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers like colorectal carcinoma.[4][6] It has been shown to inhibit this pathway by reducing the expression of β-catenin and increasing GSK-3β expression.[6][15] This disruption hinders cancer cell proliferation and epithelial-mesenchymal transition (EMT), a key process in metastasis.[4][6] In breast cancer, JAT targets the Traf2 and Nck interacting serine protein kinase (TNIK), a key regulator of the Wnt pathway.[5] Other studies suggest JAT's involvement with the MAPK and p53 pathways.[10]

Jatrorrhizine_Signaling_Pathway JAT Jatrorrhizine TNIK TNIK JAT->TNIK Inhibits Wnt Wnt/β-catenin Signaling JAT->Wnt Inhibits GSK GSK-3β JAT->GSK Increases Apoptosis Apoptosis JAT->Apoptosis Induces CellCycle S-Phase Arrest JAT->CellCycle Induces TNIK->Wnt Activates beta_catenin β-catenin Wnt->beta_catenin Stabilizes GSK->beta_catenin Degrades EMT EMT (Metastasis) beta_catenin->EMT Promotes Proliferation Cell Proliferation beta_catenin->Proliferation Promotes

Caption: Jatrorrhizine's inhibition of the Wnt/β-catenin pathway.

Palmatine Signaling Pathways

Palmatine's anti-cancer effects are frequently attributed to its inhibition of the PI3K/AKT/mTOR signaling pathway.[7][8] This pathway is a central regulator of cell proliferation, growth, and survival. By downregulating key proteins like PI3K, AKT, and mTOR, Palmatine effectively halts tumor progression.[8][16] Additionally, it has been shown to modulate other pathways, including NF-κB, which is involved in inflammation and cell survival.[13][17] In pancreatic cancer, Palmatine disrupts the interaction between cancer cells and stellate cells by inhibiting survivin and GLI signaling.[18]

Palmatine_Signaling_Pathway PLT Palmatine PI3K_AKT PI3K/AKT/mTOR Signaling PLT->PI3K_AKT Inhibits NFkB NF-κB Signaling PLT->NFkB Inhibits Apoptosis Apoptosis PLT->Apoptosis Induces Proliferation Cell Proliferation PI3K_AKT->Proliferation Promotes Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Promotes NFkB->Proliferation Promotes Metastasis Metastasis NFkB->Metastasis Promotes

Caption: Palmatine's inhibition of the PI3K/AKT and NF-κB pathways.

Comparative Efficacy: In Vivo Studies

Animal models provide crucial data on the systemic efficacy and potential toxicity of anti-cancer compounds. Both Jatrorrhizine and Palmatine have demonstrated significant tumor growth inhibition in xenograft and orthotopic models.

Compound Cancer Type Animal Model Dosage Key Findings Reference
Jatrorrhizine Colorectal CancerHCT-116 Nude Mice XenograftNot SpecifiedSuppressed tumor growth and metastasis; promoted tumor cell apoptosis.[4][6]
Mammary Carcinoma4T1/Luc HomograftNot SpecifiedSignificantly suppressed proliferation and metastasis of mammary carcinoma cells.[5]
Palmatine Canine Mammary TumorCMT-U27 Nude Mice Xenograft50 mg/kgInhibited tumor growth; disrupted tumor vasculature; inhibited metastasis to lymph nodes.[8][16]
Triple-Negative Breast Cancer4T1 Orthotopic Balb/c Mice1, 5, and 10 mg/kgDose-dependently decreased tumor volume and weight; inhibited tumor growth by 31-66%.[19]

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the analysis of Jatrorrhizine and Palmatine.

General Experimental Workflow

The evaluation of anti-cancer compounds typically follows a standardized workflow, progressing from initial in vitro screening to more complex in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation cell_culture 1. Cancer Cell Culture viability 2. Cell Viability / Cytotoxicity (MTT / LDH Assay) proliferation 3. Proliferation Assay (Colony Formation / BrdU) xenograft 7. Animal Tumor Model (Xenograft / Orthotopic) viability->xenograft Proceed if effective apoptosis 4. Apoptosis Assay (Annexin V / Hoechst Staining) migration 5. Migration & Invasion Assay (Wound Healing / Transwell) western_blot 6. Protein Expression (Western Blot) treatment 8. Compound Administration monitoring 9. Tumor Growth Monitoring analysis 10. Histological & IHC Analysis

Caption: Standard workflow for evaluating anti-tumor compounds.

Cell Viability (MTT) Assay
  • Principle: Measures the metabolic activity of cells as an indicator of viability. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20]

  • Protocol Outline:

    • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[4][12]

    • Treatment: Treat cells with various concentrations of Jatrorrhizine or Palmatine for a specified duration (e.g., 24, 48, 72 hours).

    • MTT Incubation: Remove the treatment media and add MTT solution (typically 5 mg/mL in serum-free media) to each well. Incubate for 3-4 hours at 37°C.[20]

    • Solubilization: Discard the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Apoptosis (Annexin V/PI) Assay
  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[21]

  • Protocol Outline:

    • Cell Treatment: Culture and treat cells with the test compound as described for the viability assay.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The population of cells is quantified in four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Migration (Wound Healing) Assay
  • Principle: Assesses the ability of a cell population to migrate and close a mechanically created "wound" in a confluent monolayer.

  • Protocol Outline:

    • Create Monolayer: Grow cells to full confluency in a culture plate.

    • Create Wound: Use a sterile pipette tip to create a straight scratch or "wound" through the monolayer.

    • Treatment: Wash with PBS to remove dislodged cells and add fresh media containing the test compound or a vehicle control.

    • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).

    • Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time to quantify cell migration.

In Vivo Tumor Xenograft Model
  • Principle: Evaluates the anti-tumor efficacy of a compound in a living organism by implanting human cancer cells into immunocompromised mice.

  • Protocol Outline:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT-116, CMT-U27) into the flank of nude mice.[4][16]

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomization & Treatment: Randomly assign mice to treatment groups (vehicle control, different doses of Jatrorrhizine or Palmatine). Administer treatment via a specified route (e.g., intraperitoneal injection, oral gavage).[8][16]

    • Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., every 2-3 days).

    • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be further processed for histological or immunohistochemical analysis to examine markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

Conclusion

Both Jatrorrhizine and Palmatine are promising natural alkaloids with potent anti-tumor activities.

  • Jatrorrhizine shows particular efficacy against colorectal and breast cancers, primarily through the targeted inhibition of the Wnt/β-catenin signaling pathway.[4][5]

  • Palmatine demonstrates broader activity across multiple cancer types, with a well-documented mechanism involving the suppression of the critical PI3K/AKT/mTOR survival pathway.[7][8]

The choice between these compounds for further research and development may depend on the specific cancer type and the molecular characteristics of the tumor. The data suggests that Palmatine's action on the PI3K/AKT pathway may be applicable to a wider range of tumors, while Jatrorrhizine's specific targeting of the Wnt pathway makes it a strong candidate for cancers where this pathway is a primary driver. Further direct, head-to-head comparative studies would be invaluable to fully elucidate their relative therapeutic potential.

References

Synergistic Effects of Jatrorrhizine with Other Alkaloids from Coptis chinensis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Combined Alkaloid Performance in Preclinical Studies

For centuries, Coptis chinensis (Huanglian) has been a cornerstone of traditional medicine, valued for its broad therapeutic properties. Modern research has identified the principal bioactive constituents as a group of protoberberine alkaloids, including jatrorrhizine, berberine, palmatine, and coptisine. While the individual pharmacological activities of these compounds are well-documented, emerging evidence suggests that their true therapeutic potential may lie in their synergistic interactions. This guide provides a comparative analysis of the synergistic effects of jatrorrhizine in combination with its companion alkaloids from Coptis chinensis, offering researchers, scientists, and drug development professionals a comprehensive overview of the current preclinical data.

Comparative Efficacy of Alkaloid Combinations

The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a key area of investigation in pharmacology.[1] In the context of Coptis chinensis alkaloids, studies have begun to quantify these interactions, primarily in the realms of antimicrobial and anticancer activities.

Antimicrobial Synergy

A notable study highlighted the broad-spectrum antibacterial activity of a combination of five major alkaloids from Coptis chinensis: berberine, coptisine, jatrorrhizine, palmatine, and epiberberine.[2] This combination, in a specific ratio (0.702:0.863:1:0.491:0.526 respectively), was tested against various bacteria, including Escherichia coli and Staphylococcus aureus.[2] While the primary research article with detailed quantitative data on the fractional inhibitory concentration (FIC) indices for this specific combination is not widely available, the findings reported in reviews suggest a potentiation of antibacterial effects when these alkaloids are used together.[2]

Berberine, the most studied of these alkaloids, has demonstrated significant synergistic effects when combined with conventional antibiotics against multi-drug resistant bacteria.[3] This suggests that the alkaloids from Coptis chinensis may act in concert to overcome bacterial resistance mechanisms.

Anticancer Synergy

In the domain of oncology, the synergistic potential of Coptis chinensis alkaloids is an area of active research. While direct studies quantifying the synergistic anticancer effects of jatrorrhizine combined with other Coptis alkaloids are limited, the individual cytotoxic activities of these compounds have been established.

One study investigating the effects of four major alkaloids on gastric cancer cell lines provided the following 50% inhibitory concentration (IC50) values:

AlkaloidCell Line 1 (ACC-201) IC50 (µM)Cell Line 2 (NCI-N87) IC50 (µM)
Berberine45.3 ± 2.155.2 ± 3.5
Jatrorrhizine > 100 > 100
Palmatine60.1 ± 4.272.8 ± 5.1
Coptisine30.5 ± 1.842.6 ± 2.9

Data sourced from a study on the impact of isoquinoline alkaloids on gastric cancer cells.

While jatrorrhizine alone showed lower potency in this particular study, its role in a synergistic combination cannot be dismissed. The principle of synergy often involves one compound enhancing the activity of another through various mechanisms, such as increasing its bioavailability or targeting a complementary pathway. Berberine, for instance, has been shown to act synergistically with chemotherapeutic agents by modulating key signaling pathways involved in cancer cell proliferation and survival.[1][4]

Experimental Protocols for Assessing Synergy

The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, or antagonistic effects of drug combinations.[5][6]

Checkerboard Assay Protocol
  • Preparation of Alkaloids: Stock solutions of jatrorrhizine and other alkaloids (berberine, palmatine, or coptisine) are prepared in a suitable solvent and sterilized.

  • Microtiter Plate Setup: In a 96-well microtiter plate, serial dilutions of jatrorrhizine are made along the x-axis, and serial dilutions of the second alkaloid are made along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (for antimicrobial assays) or cancer cells (for anticancer assays).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, or in a CO2 incubator for cancer cells).

  • Data Collection: For antimicrobial assays, the minimum inhibitory concentration (MIC) is determined by visual inspection of turbidity or by measuring absorbance. For anticancer assays, cell viability is assessed using methods like the MTT assay.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs of the two drugs.

    • FIC Index Interpretation:

      • ≤ 0.5: Synergy

      • 0.5 to 4.0: Additive or indifferent

      • 4.0: Antagonism[5]

Visualizing the Mechanisms of Synergy

The synergistic effects of Coptis chinensis alkaloids are believed to arise from their ability to modulate multiple cellular signaling pathways.

Hypothesized Synergistic Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[7][8] Berberine is a known inhibitor of this pathway.[1][9][10] It is hypothesized that jatrorrhizine, in combination with berberine, could lead to a more potent inhibition of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Jatrorrhizine Jatrorrhizine Jatrorrhizine->PI3K Inhibition Berberine Berberine Berberine->Akt Inhibition Berberine->mTOR Inhibition

Caption: Synergistic inhibition of the PI3K/Akt/mTOR pathway by jatrorrhizine and berberine.

Experimental Workflow for Synergy Assessment

The process of identifying and quantifying synergistic interactions involves a systematic experimental approach.

Synergy_Workflow cluster_workflow Synergy Assessment Workflow Start Select Alkaloids (Jatrorrhizine + Berberine) MIC Determine MIC of Individual Alkaloids Start->MIC Checkerboard Perform Checkerboard Assay MIC->Checkerboard Data Collect Viability/ Growth Data Checkerboard->Data FIC Calculate FIC Index Data->FIC Result Interpret Results: Synergy, Additive, or Antagonism FIC->Result

Caption: A typical experimental workflow for determining the synergistic effects of two alkaloids.

Conclusion and Future Directions

The exploration of synergistic interactions among the alkaloids of Coptis chinensis presents a promising frontier in drug discovery and development. While current evidence strongly suggests that combinations of these alkaloids, including jatrorrhizine, are more effective than individual compounds, more rigorous quantitative studies are needed to fully characterize these interactions. Future research should focus on conducting comprehensive checkerboard assays to determine the FIC or Combination Index values for various combinations of these alkaloids against a wider range of microbial pathogens and cancer cell lines. Furthermore, elucidating the precise molecular mechanisms and signaling pathways involved in these synergistic effects will be crucial for the rational design of novel, multi-target therapeutics derived from this ancient medicinal plant.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protoberberine alkaloids is critical. This guide provides a comparative analysis of the cross-reactivity of jatrorrhizine in immunoassays designed for the related and structurally similar alkaloids: berberine, coptisine, and palmatine. Understanding this cross-reactivity is paramount for the precise and reliable measurement of these compounds in complex matrices.

Jatrorrhizine, a protoberberine alkaloid with a range of pharmacological activities, shares a common structural backbone with other significant alkaloids like berberine, coptisine, and palmatine. This structural similarity can lead to significant cross-reactivity in immunoassays, potentially compromising the accuracy of quantitative analyses. This guide synthesizes available data to offer a clear comparison of jatrorrhizine's interference in assays for its molecular cousins.

Quantitative Cross-Reactivity of Jatrorrhizine

The degree of cross-reactivity is a critical parameter in the validation of any immunoassay. It is typically expressed as a percentage, calculated by comparing the concentration of the target analyte that causes 50% inhibition of the signal (IC50) with the IC50 of the cross-reacting substance.

A comprehensive review of published data on monoclonal antibody-based enzyme-linked immunosorbent assays (ELISAs) for berberine and coptisine provides the following insights into jatrorrhizine cross-reactivity.

Immunoassay forTarget AlkaloidCross-Reacting AlkaloidCross-Reactivity (%)
BerberineBerberineJatrorrhizine3.4
CoptisineCoptisineJatrorrhizine3.1

The data clearly indicates that while the monoclonal antibodies developed for berberine and coptisine exhibit high specificity, a measurable level of cross-reactivity with jatrorrhizine exists. A 3.4% cross-reactivity in a berberine assay means that jatrorrhizine is approximately 29 times less likely to be detected than berberine. Similarly, in a coptisine assay, jatrorrhizine is about 32 times less likely to be detected. While these percentages are relatively low, they can be significant in samples where jatrorrhizine is present in high concentrations relative to the target analyte.

Experimental Protocols

The development of specific immunoassays for small molecules like protoberberine alkaloids relies on the principles of competitive ELISA. Below are the generalized key experimental protocols employed in the development and validation of such assays.

Hapten Synthesis and Immunogen Preparation

To elicit an immune response against small molecules like berberine, coptisine, or palmatine, they must first be conjugated to a larger carrier protein, a process that involves the synthesis of a "hapten."

  • Hapten Derivatization: A derivative of the target alkaloid is synthesized to introduce a reactive functional group (e.g., a carboxyl group) that can be used for conjugation. For instance, 9-O-carboxymethyl-berberrubine can be synthesized from berberine.

  • Carrier Protein Conjugation: The hapten is then covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), using a suitable coupling agent (e.g., a carbodiimide). This hapten-carrier conjugate serves as the immunogen.

Monoclonal Antibody Production
  • Immunization: Laboratory animals (typically mice) are immunized with the prepared immunogen.

  • Hybridoma Technology: Spleen cells from the immunized animals are fused with myeloma cells to create hybridoma cells that produce monoclonal antibodies.

  • Screening and Selection: The hybridoma cells are screened to identify clones that produce antibodies with high affinity and specificity for the target alkaloid.

Competitive Indirect ELISA (ciELISA) Protocol

A common format for quantifying small molecules is the competitive indirect ELISA.

  • Coating: Microtiter plates are coated with a conjugate of the hapten and a different carrier protein (e.g., ovalbumin, OVA) to serve as the coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., a solution of BSA or non-fat milk).

  • Competition: A mixture of the sample (containing the free alkaloid) and a specific monoclonal antibody is added to the wells. The free alkaloid in the sample competes with the coated hapten-OVA conjugate for binding to the limited amount of antibody.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the target alkaloid in the sample.

Cross-Reactivity Assessment

To determine the specificity of the developed immunoassay, a cross-reactivity study is performed.

  • Preparation of Standard Curves: Standard curves are generated for the target analyte and for each of the potentially cross-reacting compounds (e.g., jatrorrhizine, palmatine, coptisine).

  • Calculation of IC50 Values: The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined from the respective standard curves.

  • Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula: Cross-reactivity (%) = (IC50 of target analyte / IC50 of cross-reacting compound) x 100

Visualizing the Immunoassay Workflow

The following diagrams illustrate the key processes involved in the development and execution of a competitive immunoassay for protoberberine alkaloids.

Hapten_Synthesis_and_Immunogen_Preparation Alkaloid Target Alkaloid (e.g., Berberine) Derivatization Chemical Derivatization (Introduce reactive group) Alkaloid->Derivatization Hapten Hapten Derivatization->Hapten Conjugation Conjugation Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Conjugation Immunogen Immunogen (Hapten-Carrier Protein) Conjugation->Immunogen

Caption: Hapten Synthesis and Immunogen Preparation Workflow.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well Coated_Antigen Coated Hapten-OVA Competition Competition for Antibody Binding Coated_Antigen->Competition Sample Sample (contains free alkaloid) Sample->Competition Antibody Monoclonal Antibody Antibody->Competition Secondary_Antibody Enzyme-labeled Secondary Antibody Competition->Secondary_Antibody Substrate Substrate Secondary_Antibody->Substrate Color_Development Color Development (Signal) Substrate->Color_Development

Caption: Competitive ELISA Workflow.

Conclusion

The development of highly specific immunoassays is essential for the accurate quantification of individual protoberberine alkaloids in various applications, including pharmaceutical research and quality control of herbal products. While monoclonal antibodies against berberine and coptisine have been developed with good specificity, a low but notable cross-reactivity with jatrorrhizine persists. Researchers and drug development professionals must consider this potential for cross-reactivity when interpreting immunoassay data, especially in samples containing a mixture of these related alkaloids. For highly accurate and sensitive quantification, chromatographic methods such as HPLC or LC-MS/MS should be used as a confirmatory technique. Further research into the development of even more specific antibodies, potentially targeting unique structural features of each alkaloid, will continue to enhance the reliability of immunoassays in this important class of natural products.

Unveiling the Neuroprotective Potential: A Comparative Analysis of Jatrorrhizine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for potent neuroprotective agents is a paramount challenge in the fight against neurodegenerative diseases. Jatrorrhizine, a naturally occurring isoquinoline alkaloid, has emerged as a promising candidate, exhibiting significant antioxidant and anti-apoptotic properties. This guide provides a comprehensive comparison of the neuroprotective efficacy of Jatrorrhizine and its derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Jatrorrhizine (JAT) has been shown to confer neuroprotection in various in vitro and in vivo models of neurological disorders, including those mimicking Alzheimer's disease.[1][2][3][4][5][6] Its therapeutic effects are largely attributed to its ability to mitigate oxidative stress and inhibit neuronal apoptosis.[1][7][8][9] However, challenges such as low bioavailability may limit its clinical utility, prompting the exploration of its derivatives to enhance its therapeutic profile.[1]

Comparative Efficacy: A Data-Driven Overview

The neuroprotective effects of Jatrorrhizine have been quantified across multiple studies, demonstrating its ability to improve cell viability and reduce markers of oxidative stress and apoptosis. The following tables summarize key quantitative data from various experimental models.

Model Treatment Concentration Key Efficacy Metrics Reference
H₂O₂-induced injury in PC12 cellsJatrorrhizine0.01-10.0 μM↑ Cell Viability↑ SOD & HO-1 activity↓ LDH release↓ MDA production↓ ROS formation↓ Caspase-3 activation[7]
Okadaic Acid-induced toxicity in HT22 cellsJatrorrhizineNot Specified↑ Cell Viability↑ SOD & GSH levels↑ Mitochondrial Membrane Potential↓ LDH release↓ MDA levels↓ ROS levels↓ Cleaved caspase-3, p-ERK1/2, p-JNK, p-p38, NF-κB p65[1][2][4]
H₂O₂-induced oxidative stress in primary rat cortical neuronsJatrorrhizine5-20 μM↑ Cell Viability↑ SOD & Glutathione Peroxidase activity↓ MDA production↓ ROS production↓ Bcl-2/Bax ratio reduction↓ Caspase-3 activation[8][9]
Aβ₂₅₋₃₅-induced neurotoxicity in rat cortical neuronsJatrorrhizine1-10 μM↑ Cell Viability↑ SOD & GSH-Px activity↓ MDA production↓ ROS production↓ Caspase-3 activation↓ Cytochrome c release[3]
Aβ₂₅₋₃₅-induced injury in SH-SY5Y cellsJatrorrhizineNot Specified↑ Cell Proliferation↓ Apoptosis rate↓ MDA & LDH levels↑ SOD levels[5]

Delving into the Mechanisms: Key Signaling Pathways

The neuroprotective actions of Jatrorrhizine are mediated through the modulation of several critical signaling pathways. Understanding these pathways is crucial for the rational design of more potent derivatives.

MAPK Signaling Pathway

In models of Okadaic Acid-induced neurotoxicity, Jatrorrhizine has been shown to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38.[2][4] This inhibition helps to suppress neuronal apoptosis and reduce oxidative stress.

MAPK_Pathway OA Okadaic Acid MAPK_Activation MAPK Activation (p-ERK1/2, p-JNK, p-p38) OA->MAPK_Activation JAT Jatrorrhizine JAT->MAPK_Activation Apoptosis Apoptosis MAPK_Activation->Apoptosis

Caption: Jatrorrhizine inhibits Okadaic Acid-induced MAPK activation.

miR-223-3p/HDAC4 Axis

Recent studies have elucidated the role of the miR-223-3p/HDAC4 axis in the neuroprotective effects of Jatrorrhizine against Aβ₂₅₋₃₅-induced injury.[5] Jatrorrhizine upregulates miR-223-3p, which in turn inhibits the expression of histone deacetylase 4 (HDAC4), leading to reduced neuronal damage.

miR223_HDAC4_Pathway Abeta Aβ₂₅₋₃₅ HDAC4 HDAC4 Abeta->HDAC4 JAT Jatrorrhizine miR223 miR-223-3p JAT->miR223 miR223->HDAC4 Neuroprotection Neuroprotection HDAC4->Neuroprotection

Caption: JAT promotes neuroprotection via the miR-223-3p/HDAC4 axis.

Experimental Corner: Methodologies at a Glance

Reproducibility and standardization are cornerstones of scientific research. This section details the experimental protocols for key assays used to evaluate the neuroprotective efficacy of Jatrorrhizine.

Cell Culture and Treatment
  • Cell Lines:

    • PC12 cells: A rat pheochromocytoma cell line commonly used as a model for neuronal differentiation and neurotoxicity studies.[7]

    • HT22 cells: An immortalized mouse hippocampal cell line often used to study glutamate-induced oxidative stress.[1][2][4]

    • SH-SY5Y cells: A human neuroblastoma cell line used to model various aspects of neurodegenerative diseases.[5]

    • Primary rat cortical neurons: Primary neurons isolated from the cerebral cortex of rats, providing a more physiologically relevant in vitro model.[3][8][9]

  • Induction of Neurotoxicity:

    • Hydrogen Peroxide (H₂O₂): Used to induce oxidative stress and cell death.[7][8][9]

    • Okadaic Acid (OA): A protein phosphatase inhibitor that induces hyperphosphorylation of tau protein and neuronal apoptosis, mimicking aspects of Alzheimer's disease.[1][2][4]

    • Amyloid-beta (Aβ₂₅₋₃₅): A toxic fragment of the amyloid-beta peptide, a hallmark of Alzheimer's disease, used to induce neurotoxicity.[3][5]

  • Treatment Protocol: Cells are typically pre-treated with varying concentrations of Jatrorrhizine for a specified period before being exposed to the neurotoxic agent.

Key Experimental Assays

The following diagram outlines a general experimental workflow for assessing the neuroprotective effects of Jatrorrhizine.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assessment Cell_Seeding Cell Seeding JAT_Pretreatment Jatrorrhizine Pre-treatment Cell_Seeding->JAT_Pretreatment Toxin_Exposure Neurotoxin Exposure (H₂O₂, OA, Aβ) JAT_Pretreatment->Toxin_Exposure Cell_Viability Cell Viability Assay (e.g., MTT) Toxin_Exposure->Cell_Viability Oxidative_Stress Oxidative Stress Markers (ROS, MDA, SOD, GSH) Toxin_Exposure->Oxidative_Stress Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 activity) Toxin_Exposure->Apoptosis_Assay

Caption: General workflow for in vitro neuroprotection studies.

Future Directions: The Promise of Jatrorrhizine Derivatives

While Jatrorrhizine demonstrates significant neuroprotective potential, the development of its derivatives holds the key to overcoming limitations such as poor bioavailability.[1] Semisynthetic derivatives of related protoberberine alkaloids have shown enhanced biological activities, suggesting a promising avenue for future research.[10] The synthesis of novel Jatrorrhizine derivatives with improved pharmacokinetic properties and enhanced neuroprotective efficacy is a critical next step in translating this natural product into a viable therapeutic agent for neurodegenerative diseases. Further investigations should focus on the systematic synthesis and screening of these derivatives, coupled with comprehensive in vivo studies to validate their therapeutic potential.

References

A Head-to-Head Showdown: Jatrorrhizine Versus Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – In the ongoing quest for novel anti-inflammatory therapeutics, the natural plant alkaloid Jatrorrhizine is emerging as a compelling candidate. This comprehensive guide provides a head-to-head comparison of Jatrorrhizine with two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. This report, tailored for researchers, scientists, and drug development professionals, synthesizes available preclinical data to objectively evaluate their comparative anti-inflammatory efficacy and mechanisms of action.

Jatrorrhizine, an isoquinoline alkaloid found in several medicinal plants, has demonstrated potent anti-inflammatory properties in various preclinical models. Unlike traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes, Jatrorrhizine appears to exert its effects through the modulation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and the NLRP3 inflammasome. This multi-target mechanism suggests a potential for broader anti-inflammatory activity and a different side-effect profile compared to conventional therapies.

In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds. While direct head-to-head studies are limited, this guide consolidates data from various studies to provide a comparative overview.

CompoundDoseRoute of AdministrationPaw Edema Inhibition (%)Citation
Indomethacin 10 mg/kgOral~54-62.96%[1][2]
Celecoxib 10 mg/kgIntraperitonealSignificant reduction (quantitative % not specified in reviewed abstracts)
Jatrorrhizine 20 mg/kgIntragastricSignificant reduction in paw thickness (Collagen-Induced Arthritis model)[3]
50 mg/kgIntragastricSignificant reduction in paw thickness (Collagen-Induced Arthritis model)[3]

Note: Data for Jatrorrhizine is from a collagen-induced arthritis model, which involves chronic inflammation, and may not be directly comparable to the acute inflammation induced by carrageenan. Further studies using the carrageenan-induced paw edema model are warranted for a direct comparison.

In Vitro Anti-Inflammatory Efficacy

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a common in vitro method to screen for anti-inflammatory activity. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

CompoundConcentrationNitric Oxide (NO) InhibitionIC50 ValueCitation
Jatrorrhizine 100 µg/mL>60%Not specified[4]
Indomethacin VariousDose-dependent inhibition~10.07 µM
Celecoxib 20 µMSignificant inhibitionNot specified[5]

Mechanisms of Action: A Divergent Approach to Inflammation Control

The fundamental difference in the anti-inflammatory effects of Jatrorrhizine and NSAIDs lies in their molecular targets.

Jatrorrhizine: This natural alkaloid takes a multi-pronged approach by inhibiting key intracellular signaling pathways that orchestrate the inflammatory response.[6][7][8][9][10] It has been shown to suppress the activation of NF-κB, a master regulator of pro-inflammatory gene expression. Additionally, Jatrorrhizine modulates the MAPK pathway, which is crucial for the production of inflammatory mediators. It also targets the NLRP3 inflammasome, a key component of the innate immune system involved in the maturation of pro-inflammatory cytokines like IL-1β.

Indomethacin and Celecoxib: These conventional NSAIDs primarily act by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[3][4][5][11][12][13][14][15][16][17] Indomethacin is a non-selective COX inhibitor, meaning it blocks both COX-1 and COX-2 enzymes.[11][13] While effective, the inhibition of COX-1, which has a protective role in the gastrointestinal tract, can lead to gastric side effects. Celecoxib, on the other hand, is a selective COX-2 inhibitor, designed to specifically target the COX-2 enzyme that is upregulated during inflammation, thereby reducing the risk of gastrointestinal complications.[4][5][12][14][15]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided.

Jatrorrhizine Anti-Inflammatory Signaling Pathway Jatrorrhizine's Multi-Target Anti-Inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK NLRP3 NLRP3 Inflammasome MyD88->NLRP3 activates NFkB NF-κB (p65/p50) MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Proinflammatory_Genes upregulates transcription Caspase1 Caspase-1 NLRP3->Caspase1 activates ProIL1b Pro-IL-1β Caspase1->ProIL1b cleaves IL1b IL-1β ProIL1b->IL1b Jatrorrhizine Jatrorrhizine Jatrorrhizine->MAPK inhibits Jatrorrhizine->IKK inhibits Jatrorrhizine->NFkB inhibits nuclear translocation Jatrorrhizine->NLRP3 inhibits

Caption: Jatrorrhizine's anti-inflammatory mechanism.

NSAID_Mechanism_of_Action Mechanism of Action of Indomethacin and Celecoxib Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 inhibits Indomethacin->COX2 inhibits Celecoxib Celecoxib (Selective) Celecoxib->COX2 inhibits

Caption: NSAID mechanism of action.

Experimental_Workflow_In_Vivo In Vivo Experimental Workflow: Carrageenan-Induced Paw Edema cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Measurement and Analysis Animal_Acclimatization Acclimatize Rats Grouping Divide into Control, Vehicle, Drug Groups Animal_Acclimatization->Grouping Drug_Admin Administer Jatrorrhizine, Indomethacin, Celecoxib, or Vehicle Grouping->Drug_Admin Carrageenan_Injection Inject Carrageenan into Paw Drug_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Timed Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: In vivo experimental workflow.

Experimental_Workflow_In_Vitro In Vitro Experimental Workflow: NO Inhibition in Macrophages Cell_Culture Culture RAW 264.7 Macrophages Plating Plate Cells in 96-well Plates Cell_Culture->Plating Pretreatment Pre-treat with Jatrorrhizine, Indomethacin, Celecoxib, or Vehicle Plating->Pretreatment LPS_Stimulation Stimulate with LPS Pretreatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay for Nitrite Concentration Supernatant_Collection->Griess_Assay Data_Analysis Calculate % NO Inhibition and IC50 Griess_Assay->Data_Analysis

Caption: In vitro experimental workflow.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely accepted method for evaluating acute anti-inflammatory drugs.[1][2][18][19][20][21][22][23][24][25]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing: Animals are randomly divided into several groups: a control group (no treatment), a vehicle group (receiving only the solvent for the drugs), a positive control group (receiving a standard anti-inflammatory drug like Indomethacin or Celecoxib), and test groups (receiving different doses of Jatrorrhizine). Drugs are typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is prepared. A volume of 0.1 mL of this suspension is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the drug-treated group.

Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay is a high-throughput method for screening potential anti-inflammatory compounds.[26][27][28][29][30][31][32][33][34][35][36]

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Jatrorrhizine, Indomethacin, Celecoxib, or vehicle. The cells are pre-incubated with the compounds for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except for the negative control) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is prepared using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

Conclusion and Future Directions

Jatrorrhizine demonstrates significant anti-inflammatory potential through a mechanism of action distinct from that of traditional NSAIDs. Its ability to modulate multiple key inflammatory signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, suggests it may offer a broader spectrum of anti-inflammatory activity.

While the available data is promising, direct head-to-head comparative studies with established anti-inflammatory drugs using standardized models are crucial to fully elucidate the relative efficacy and therapeutic potential of Jatrorrhizine. Future research should focus on obtaining quantitative data for Jatrorrhizine in the carrageenan-induced paw edema model and determining its IC50 value for nitric oxide inhibition in LPS-stimulated macrophages. Such studies will provide the necessary data for a more definitive comparison and guide the further development of this promising natural compound as a novel anti-inflammatory agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of Jatrorrhizine in humans have not been established.

References

In-vitro Antimicrobial Spectrum: A Comparative Analysis of Jatrorrhizine and Coptisine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in-vitro comparison of the antimicrobial properties of two closely related protoberberine alkaloids, Jatrorrhizine and Coptisine. The information presented is collated from multiple scientific studies to offer a comprehensive overview of their antimicrobial spectrum, supported by experimental data and methodologies.

Chemical Structures

Jatrorrhizine and Coptisine are isoquinoline alkaloids, sharing a similar core structure with differences in their substituent groups, which influence their biological activity.

Chemical Structures of Jatrorrhizine and Coptisine

Comparative Antimicrobial Activity

The antimicrobial efficacy of Jatrorrhizine and Coptisine has been evaluated against a variety of microorganisms. While direct head-to-head comparisons across a broad spectrum of pathogens in a single study are limited, analysis of available data indicates differences in their potency and spectrum.

One study directly comparing the inhibitory effects of several berberine alkaloids on Escherichia coli established the following order of activity: berberine > coptisine > palmatine > epiberberine > jatrorrhizine[1]. This suggests that Coptisine has a more potent antibacterial effect against E. coli than Jatrorrhizine[1].

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Jatrorrhizine and Coptisine against various microorganisms as reported in different studies.

Table 1: Antimicrobial Activity of Jatrorrhizine
MicroorganismStrainMICReference
Staphylococcus aureus (MRSA)SA1199B64 mg/L[2]
Table 2: Antimicrobial Activity of Coptisine
MicroorganismStrainMICReference
Pasteurella multocidaC48-10.125 mg/mL[3]
Candida albicansNot Specified1000 µg/mL[4]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of Jatrorrhizine and Coptisine, while not fully elucidated, appear to involve different cellular targets.

Jatrorrhizine: Research suggests that Jatrorrhizine can act as a resistance-modifying agent. In methicillin-resistant Staphylococcus aureus (MRSA), it has been shown to inhibit the NorA efflux pump, a mechanism that bacteria use to expel antibiotics[2][5]. By blocking this pump, Jatrorrhizine can restore the efficacy of antibiotics like norfloxacin[2].

Jatrorrhizine_Mechanism cluster_MRSA Inside MRSA Cell Jatrorrhizine Jatrorrhizine NorA NorA Efflux Pump Jatrorrhizine->NorA Binds to Inhibition Inhibition Efflux Antibiotic Efflux Antibiotic Antibiotic (e.g., Norfloxacin) MRSA MRSA Cell Inhibition->NorA Inhibits Antibiotic_in->NorA Target of Efflux

A diagram illustrating Jatrorrhizine's inhibition of the NorA efflux pump in MRSA.

Coptisine: Studies on Pasteurella multocida indicate that Coptisine exerts its antibacterial effect by disrupting the bacterial cell structure[3]. It has been observed to affect cell wall permeability and decrease the activity of respiratory enzymes such as succinate dehydrogenase (SDH) and lactate dehydrogenase (LDH)[3].

Coptisine_Mechanism Coptisine Coptisine CellWall Cell Wall Permeability Coptisine->CellWall Increases RespiratoryEnzymes Respiratory Enzymes (SDH, LDH) Coptisine->RespiratoryEnzymes Inhibits BacterialCell Bacterial Cell CellWall->BacterialCell Leads to Disruption RespiratoryEnzymes->BacterialCell Impairs Metabolism Disruption Disruption Inhibition Inhibition

A diagram showing Coptisine's proposed mechanisms of action against bacteria.

Experimental Protocols

The following are generalized experimental workflows for determining the antimicrobial activity of compounds like Jatrorrhizine and Coptisine.

Antimicrobial Susceptibility Testing Workflow

A common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.

MIC_Workflow start Start prepare_compounds Prepare serial dilutions of Jatrorrhizine and Coptisine start->prepare_compounds prepare_inoculum Prepare standardized bacterial/fungal inoculum start->prepare_inoculum add_compounds Add compound dilutions to respective wells prepare_compounds->add_compounds inoculate Inoculate microtiter plate wells with microbial suspension prepare_inoculum->inoculate inoculate->add_compounds incubate Incubate at optimal temperature and time add_compounds->incubate observe Visually or spectrophotometrically determine microbial growth incubate->observe determine_mic Identify MIC: lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodologies:

  • Broth Microdilution Method: This method involves preparing a two-fold serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Agar Cup Method (for Coptisine against C. albicans): In this method, an agar plate is uniformly seeded with the test microorganism. Wells are then punched into the agar, and a solution of the test compound is added to the wells. After incubation, the diameter of the zone of inhibition around the well is measured to assess the antimicrobial activity[4].

  • Checkerboard Microdilution Assay (for Jatrorrhizine synergy): This technique is used to assess the synergistic effects of two compounds. It involves preparing a microtiter plate with serial dilutions of one compound along the rows and serial dilutions of a second compound along the columns. The wells are then inoculated with the test microorganism. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic[5].

Conclusion

Both Jatrorrhizine and Coptisine exhibit in-vitro antimicrobial properties, but their spectrum and potency appear to differ. Coptisine has demonstrated activity against both Gram-negative bacteria (P. multocida) and fungi (C. albicans), and appears to be more potent than Jatrorrhizine against E. coli. Jatrorrhizine, on the other hand, has shown activity against Gram-positive bacteria like MRSA, where it also functions as a resistance-modifying agent.

The differences in their chemical structures likely account for the variations in their antimicrobial spectrum and mechanisms of action. Further comprehensive studies directly comparing the antimicrobial profiles of these two alkaloids against a wider panel of clinically relevant pathogens are warranted to fully elucidate their therapeutic potential. Researchers are encouraged to consider the specific microbial target and potential for synergistic applications when designing future investigations into these promising natural compounds.

References

The Potency of Jatrorrhizine: A Comparative Analysis of an Alkaloid from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – A comprehensive guide released today offers researchers, scientists, and drug development professionals an in-depth comparison of the relative potency of Jatrorrhizine, a bioactive isoquinoline alkaloid, isolated from various plant sources. This guide synthesizes available experimental data to provide a comparative overview of its efficacy in anticancer and antimicrobial applications, alongside detailed experimental protocols and an exploration of its molecular mechanisms.

Jatrorrhizine is a compound of significant interest in the pharmaceutical and medical fields due to its wide array of biological activities, including anti-diabetic, antimicrobial, antiprotozoal, anticancer, and anti-inflammatory properties.[1][2][3][4] It is naturally present in a variety of medicinal plants, most notably from the genera Coptis, Berberis, and Tinospora.[2][3][4] While the therapeutic potential of Jatrorrhizine is widely acknowledged, a direct comparative analysis of its potency based on its botanical source has been a notable gap in the scientific literature. This guide aims to address this by collating and presenting available quantitative data, offering a valuable resource for researchers seeking to understand the nuances of this promising natural compound.

Comparative Potency of Jatrorrhizine: A Data-Driven Overview

Direct comparative studies on the relative potency of Jatrorrhizine isolated from different plant species are scarce. The following table summarizes the available quantitative data from various studies, highlighting the anticancer and antimicrobial activities of Jatrorrhizine.

Disclaimer: The data presented below is collated from different studies. Direct comparison of potency should be approached with caution due to variations in experimental methodologies, conditions, and the specific strains or cell lines used.

Plant SourceActivity TypeTargetPotency MetricValueReference
Coptis chinensisAnticancerHuman Gastric Cancer Cell Line (ACC-201)IC503.93 µM[5]
Coptis chinensisAnticancerHuman Gastric Cancer Cell Line (NCI-N87)IC506.01 - 6.58 µM[5]
Phellodendron amurenseAnti-inflammatoryLPS-stimulated RAW264.7 cells (NO inhibition)>60% inhibition@ 100 µg/mL[6]
Not SpecifiedAntimicrobialMethicillin-resistant Staphylococcus aureus (MRSA) SA1199BMIC64 mg/L[7]

Key Signaling Pathways Modulated by Jatrorrhizine

Jatrorrhizine exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies. The following diagrams, generated using the DOT language, illustrate the pivotal roles of the PI3K/Akt/mTOR and NF-κB signaling pathways in mediating the effects of Jatrorrhizine.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Jatrorrhizine Jatrorrhizine Jatrorrhizine->Akt Inhibition

Caption: Jatrorrhizine's modulation of the PI3K/Akt/mTOR signaling pathway.

NFkB_pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Promotes Jatrorrhizine Jatrorrhizine Jatrorrhizine->IKK Inhibition

Caption: Jatrorrhizine's inhibitory effect on the NF-κB signaling pathway.

Experimental Methodologies

To ensure the reproducibility and standardization of research on Jatrorrhizine, this guide provides detailed protocols for key experiments.

Isolation and Purification of Jatrorrhizine

A common method for isolating Jatrorrhizine from plant material involves an acid-base extraction followed by chromatographic purification.

  • Extraction: The dried and powdered plant material (e.g., rhizomes of Coptis chinensis or roots of Berberis species) is subjected to reflux extraction with an acidified aqueous solvent (e.g., 0.1%-2% HCl or acetic acid in ethanol/water).[8]

  • Solvent Recovery: The solvent from the extract is recovered under reduced pressure to yield a concentrated crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution and then partitioned with an immiscible organic solvent to remove neutral and weakly basic impurities. The aqueous layer is then basified (e.g., with NaOH or ammonia) to precipitate the alkaloids.

  • Purification: The precipitated alkaloids are collected and further purified using chromatographic techniques such as column chromatography over silica gel or preparative High-Performance Liquid Chromatography (HPLC).[8]

Determination of Half-Maximal Inhibitory Concentration (IC50)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of purified Jatrorrhizine for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: Two-fold serial dilutions of the purified Jatrorrhizine are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of Jatrorrhizine that completely inhibits the visible growth of the microorganism.

Conclusion

Jatrorrhizine stands out as a promising natural compound with significant therapeutic potential. While this guide provides a foundational comparison of its potency from different plant sources, it also underscores the critical need for standardized, head-to-head comparative studies. Such research will be instrumental in fully elucidating the therapeutic capabilities of Jatrorrhizine and paving the way for its development into novel, effective treatments for a range of diseases.

References

Validating the Therapeutic Targets of Jatrorrhizine: A Comparative Analysis of Gene Expression Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Jatrorrhizine, a naturally occurring isoquinoline alkaloid, by examining its effects on gene expression across various disease models.[1] While direct comparative studies with mainstream pharmaceuticals are limited, this document juxtaposes the known gene modulatory effects of Jatrorrhizine with those of established drugs such as Metformin, Doxorubicin, and Statins, offering insights into its potential as a novel therapeutic agent.

Anti-Cancer Effects: A Tale of Two Mechanisms

Jatrorrhizine has demonstrated significant anti-cancer properties, primarily through the induction of cell cycle arrest and the inhibition of neovascularization.[2] Its mechanism contrasts with traditional chemotherapeutics like Doxorubicin, which primarily functions as a DNA intercalating agent.[3][4]

Jatrorrhizine in Melanoma

In a study on C8161 human metastatic melanoma cells, Jatrorrhizine hydrochloride (JH) was shown to inhibit cell proliferation in a dose-dependent manner. Mechanistic investigations revealed an upregulation of cell cycle-suppressive genes.[2]

Doxorubicin: A Broad-Spectrum Chemotherapeutic

Doxorubicin, a widely used anthracycline antibiotic, exerts its anti-cancer effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, leading to DNA damage and apoptosis.[3][5] Its impact on gene expression is extensive, affecting pathways related to DNA repair, cell cycle regulation, and apoptosis.[4][6]

Comparative Gene Expression Analysis
Gene Jatrorrhizine (Melanoma) Doxorubicin (Various Cancers) Therapeutic Implication
p21Upregulation[2]Variable, often upregulated in response to DNA damageInduction of cell cycle arrest
p27Upregulation[2]Variable, can be upregulatedInduction of cell cycle arrest
VE-cadherinDownregulation[2]Not a primary targetInhibition of tumor angiogenesis and vasculogenic mimicry
ABCB1Not reportedUpregulation is a key mechanism of resistance[6]Drug efflux and chemoresistance

Metabolic Regulation: A New Player in Diabetes Management

Jatrorrhizine has shown promise in regulating glucose metabolism, a key aspect of diabetes management.[1] Its mechanism involves the modulation of key signaling pathways, similar in some respects to the first-line anti-diabetic drug, Metformin.

Jatrorrhizine's Hypoglycemic Effects

Studies on insulin-resistant 3T3-L1 adipocytes have shown that Jatrorrhizine can enhance glucose consumption and upregulate the expression of key proteins involved in the insulin signaling pathway.[3]

Metformin: The Gold Standard in Type 2 Diabetes

Metformin's primary mechanism of action is the reduction of hepatic glucose production, primarily through the activation of AMP-activated protein kinase (AMPK).[7] Genetic variants in genes like SLC2A2 (encoding GLUT2) have been shown to influence the glycemic response to metformin.[8]

Comparative Gene and Protein Expression Analysis
Gene/Protein Jatrorrhizine (in vitro) Metformin (in vivo & in vitro) Therapeutic Implication
IRS2Upregulation[3]Enhances insulin signalingImproved insulin sensitivity
PI3KR1Upregulation[3]Enhances insulin signalingImproved insulin sensitivity
p-AKT (Ser473)Upregulation[3]Activation is a key downstream effect of AMPKPromotion of glucose uptake
p-AMPK (Thr172)Upregulation[3]Primary mechanism of action[7]Inhibition of gluconeogenesis, promotion of glucose uptake
GLUT4Upregulation[3]Increased translocation to the cell membraneFacilitation of glucose transport into cells
GLUT1Upregulation[3]-Basal glucose uptake
SLC2A2 (GLUT2)-Genetic variants influence response[8][9]Glucose transport in the liver

Lipid-Lowering Potential: An Alternative to Statins?

Jatrorrhizine has also been investigated for its hypolipidemic effects, offering a potential natural alternative to statins for the management of hyperlipidemia.[10]

Jatrorrhizine's Impact on Lipid Metabolism

In a high-fat diet-induced obesity mouse model, Jatrorrhizine hydrochloride (JH) demonstrated the ability to downregulate genes involved in lipogenesis and upregulate genes associated with lipid oxidation.[10]

Statins: HMG-CoA Reductase Inhibitors

Statins are the cornerstone of hyperlipidemia treatment, acting by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[11][12] Their effects on gene expression are primarily related to the cholesterol synthesis pathway and lipid transport. Genetic variations in genes like SLCO1B1 and SORT1 can influence individual responses to statin therapy.[13]

Comparative Gene Expression Analysis
Gene Jatrorrhizine (in vivo) Statins (in vivo & in vitro) Therapeutic Implication
SREBP-1cDownregulation[10]Downregulation is a key effectInhibition of fatty acid and cholesterol synthesis
FASDownregulation[10]Downregulation is a key effectInhibition of fatty acid synthesis
PPAR-αUpregulation[10]Can be upregulatedPromotion of fatty acid oxidation
CPT1AUpregulation[10]Can be upregulatedPromotion of fatty acid oxidation
HMGCR-Direct inhibition of the enzyme; gene expression can be upregulated as a feedback mechanismPrimary target of statins
LDLR-Upregulation is a key therapeutic effectIncreased clearance of LDL cholesterol from the blood

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Specific cell lines (e.g., C8161 melanoma, 3T3-L1 preadipocytes, HepG2 hepatoma) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are seeded at a specific density and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of Jatrorrhizine, the comparator drug (e.g., Doxorubicin, Metformin, a statin), or vehicle control. The treatment duration varies depending on the experiment (e.g., 24, 48, or 72 hours).

RNA Isolation and Quantification
  • RNA Extraction: Total RNA is isolated from cultured cells or homogenized tissues using a suitable method, such as TRIzol reagent or a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen).[14][15][16]

  • RNA Quality and Quantity: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm and 280 nm. The integrity of the RNA is assessed by gel electrophoresis or a bioanalyzer.

Gene Expression Analysis
  • Reverse Transcription Quantitative PCR (RT-qPCR):

    • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[2]

    • qPCR: The relative expression levels of target genes are quantified by qPCR using a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).[14] The expression levels are normalized to a stable housekeeping gene (e.g., GAPDH, β-actin).

    • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

  • Microarray Analysis:

    • Sample Preparation: Labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip containing thousands of gene-specific probes.[17][18][19][20][21]

    • Scanning and Data Acquisition: The microarray chip is scanned to detect the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.

    • Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the treatment and control groups.

Visualizing the Mechanisms

Jatrorrhizine_Signaling_Pathways cluster_cancer Anti-Cancer Effects cluster_diabetes Anti-Diabetic Effects cluster_hyperlipidemia Anti-Hyperlipidemia Effects Jatrorrhizine_C Jatrorrhizine p21 p21 Jatrorrhizine_C->p21 Upregulates p27 p27 Jatrorrhizine_C->p27 Upregulates VE_cadherin VE-cadherin Jatrorrhizine_C->VE_cadherin Downregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces p27->CellCycleArrest Induces Angiogenesis Angiogenesis/ Vasculogenic Mimicry VE_cadherin->Angiogenesis Promotes Jatrorrhizine_D Jatrorrhizine AMPK AMPK Jatrorrhizine_D->AMPK Activates PI3K_AKT PI3K/AKT Pathway Jatrorrhizine_D->PI3K_AKT Activates GLUT4 GLUT4 AMPK->GLUT4 Promotes translocation PI3K_AKT->GLUT4 Promotes translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Facilitates Jatrorrhizine_H Jatrorrhizine SREBP1c SREBP-1c Jatrorrhizine_H->SREBP1c Downregulates FAS FAS Jatrorrhizine_H->FAS Downregulates PPARa PPAR-α Jatrorrhizine_H->PPARa Upregulates CPT1A CPT1A Jatrorrhizine_H->CPT1A Upregulates Lipogenesis Lipogenesis SREBP1c->Lipogenesis Promotes FAS->Lipogenesis Promotes LipidOxidation Lipid Oxidation PPARa->LipidOxidation Promotes CPT1A->LipidOxidation Promotes

Caption: Signaling pathways modulated by Jatrorrhizine in different disease contexts.

Gene_Expression_Workflow cluster_workflow General Experimental Workflow for Gene Expression Analysis CellCulture Cell Culture/ Tissue Collection Treatment Treatment with Jatrorrhizine or Comparator Drug CellCulture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation QC RNA Quality & Quantity Assessment RNA_Isolation->QC cDNA_Synthesis cDNA Synthesis QC->cDNA_Synthesis Microarray Microarray Hybridization QC->Microarray qPCR RT-qPCR cDNA_Synthesis->qPCR DataAnalysis Data Analysis (Relative Quantification/ Differential Expression) qPCR->DataAnalysis Microarray->DataAnalysis TargetValidation Therapeutic Target Validation DataAnalysis->TargetValidation

Caption: A generalized workflow for analyzing gene expression changes induced by therapeutic compounds.

References

A Comparative Analysis of Jatrorrhizine and Conventional Anti-Diabetic Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emerging natural compound Jatrorrhizine with established anti-diabetic drugs. The analysis is based on current preclinical and clinical data, focusing on mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.

Comparative Efficacy and Mechanistic Overview

Jatrorrhizine, a protoberberine alkaloid, has demonstrated significant anti-diabetic potential in preclinical studies. Its multifaceted mechanism of action presents a unique profile compared to conventional single-target anti-diabetic agents. The following tables summarize the known efficacy and mechanisms of Jatrorrhizine and a selection of widely used anti-diabetic drugs. It is important to note that the data for Jatrorrhizine is primarily from preclinical studies, and direct head-to-head clinical comparisons with other drugs are not yet available.

Table 1: Comparative Efficacy of Jatrorrhizine and Existing Anti-Diabetic Drugs

Drug/CompoundClassTypical HbA1c Reduction (Clinical)Effect on Body WeightRisk of HypoglycemiaPrimary Efficacy Data Source
Jatrorrhizine Protoberberine AlkaloidData not available (preclinical)Potential for reduction[1]Low (preclinical)Preclinical studies[2]
Metformin Biguanide1.0 - 2.0%Neutral or slight lossVery lowClinical trials[3][4]
Gliclazide Sulfonylurea1.0 - 2.0%Gain[3]High[3]Clinical trials[3][5]
Pioglitazone Thiazolidinedione0.5 - 1.4%Gain[6]LowClinical trials[6][7]
Acarbose α-Glucosidase Inhibitor0.5 - 0.8%NeutralVery lowClinical trials[8][9][10]
Sitagliptin DPP-4 Inhibitor0.5 - 0.8%NeutralLowClinical trials[11][12]
Liraglutide GLP-1 Receptor Agonist0.8 - 1.5%LossLowClinical trials[13]
Empagliflozin SGLT2 Inhibitor0.7 - 1.0%LossVery lowClinical trials[14][15][16]

Table 2: Comparative Mechanisms of Action

Drug/CompoundPrimary Molecular Target(s)Key Downstream Effects
Jatrorrhizine AMPK, Akt, α-glucosidase, Aldose reductase, Gut microbiota[1][17]↑ Glucose uptake & utilization, ↓ Hepatic gluconeogenesis, ↑ Insulin sensitivity, Modulation of gut flora, ↓ Carbohydrate absorption[1][17]
Metformin Mitochondrial complex I, AMPK[4][18][19][20]↓ Hepatic glucose production, ↑ Insulin sensitivity, ↑ Peripheral glucose uptake[4][18][19]
Sulfonylureas Pancreatic β-cell ATP-sensitive K+ channels (SUR1)[3][5]↑ Insulin secretion[3][5]
Thiazolidinediones Peroxisome proliferator-activated receptor gamma (PPAR-γ)[6][7][21][22]↑ Insulin sensitivity in adipose tissue, muscle, and liver[6][7]
α-Glucosidase Inhibitors Intestinal α-glucosidases (e.g., sucrase, maltase)[8][9][10]↓ Carbohydrate digestion and absorption[8][9][10]
DPP-4 Inhibitors Dipeptidyl peptidase-4 (DPP-4) enzyme[11][12][23][24]↑ Levels of incretin hormones (GLP-1, GIP), ↑ Insulin secretion, ↓ Glucagon secretion[11][12][23]
GLP-1 Receptor Agonists Glucagon-like peptide-1 (GLP-1) receptor[13][25]↑ Insulin secretion, ↓ Glucagon secretion, Slows gastric emptying, ↑ Satiety[13][26]
SGLT2 Inhibitors Sodium-glucose co-transporter 2 (SGLT2) in the kidney[14][15][16][27]↑ Urinary glucose excretion[14][15][16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Jatrorrhizine and a typical experimental workflow for evaluating anti-diabetic compounds.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis & Interpretation iv1 Enzyme Inhibition Assays (e.g., α-glucosidase, DPP-4) iv2 Cell-based Assays (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) iv3 Glucose Uptake Assays iv4 Insulin Signaling Studies (Western Blot for p-Akt, p-AMPK) inv1 Animal Model Selection (e.g., db/db mice, HFD-fed rats) iv4->inv1 Lead Compound Selection inv2 Drug Administration (Oral gavage, IP injection) inv3 OGTT & ITT inv4 Biochemical Analysis (Blood glucose, Insulin, HbA1c, Lipids) inv5 Histopathological Examination (Pancreas, Liver, Adipose tissue) da1 Statistical Analysis inv5->da1 da2 Mechanism of Action Elucidation da1->da2 da3 Dose-Response Relationship da2->da3

Figure 1: General experimental workflow for the evaluation of potential anti-diabetic agents.

jatrorrhizine_pathway cluster_cell Cellular Mechanisms cluster_organ Organ-level Effects cluster_systemic Systemic Effects jat Jatrorrhizine ampk ↑ p-AMPK jat->ampk akt ↑ p-Akt jat->akt liver ↓ Hepatic Gluconeogenesis ampk->liver glut ↑ GLUT4/1/2 Expression & Translocation akt->glut enose ↑ eNOS akt->enose muscle ↑ Glucose Uptake glut->muscle no ↑ NO Production enose->no vessel Improved Endothelial Function no->vessel glucose ↓ Blood Glucose liver->glucose muscle->glucose insulin ↑ Insulin Sensitivity glucose->insulin

Figure 2: Key signaling pathways modulated by Jatrorrhizine in its anti-diabetic action.

jat_vs_met cluster_jat Jatrorrhizine cluster_met Metformin jat Jatrorrhizine jat_targets Multiple Targets: - AMPK - Akt - α-glucosidase - Gut Microbiota jat->jat_targets jat_effects Multi-pronged Effects: - ↑ Insulin Sensitivity - ↓ Glucose Production - ↓ CHO Absorption - Modulates Gut Flora jat_targets->jat_effects outcome Hypoglycemic Effect jat_effects->outcome met Metformin met_targets Primary Target: - Mitochondrial Complex I - AMPK met->met_targets met_effects Primary Effects: - ↓ Hepatic Glucose Production - ↑ Insulin Sensitivity met_targets->met_effects met_effects->outcome

Figure 3: Comparative logic of the mechanisms of action of Jatrorrhizine and Metformin.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the anti-diabetic properties of compounds like Jatrorrhizine.

In Vitro: α-Glucosidase Inhibition Assay
  • Objective: To determine the inhibitory effect of the test compound on α-glucosidase activity.

  • Principle: α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically at 405 nm. The reduction in absorbance in the presence of the inhibitor indicates its inhibitory activity.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer (pH 6.8), α-glucosidase enzyme solution, and varying concentrations of the test compound (Jatrorrhizine) or a positive control (Acarbose).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate pNPG.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition and the IC50 value.

In Vitro: Glucose Uptake Assay in 3T3-L1 Adipocytes
  • Objective: To assess the effect of the test compound on glucose uptake in insulin-sensitive cells.

  • Principle: Differentiated 3T3-L1 adipocytes are treated with the test compound, and the uptake of a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is measured.

  • Procedure:

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Starve the differentiated adipocytes in serum-free DMEM for 2-3 hours.

    • Treat the cells with various concentrations of the test compound (Jatrorrhizine) or a positive control (Rosiglitazone) for a specified period (e.g., 48 hours).[28]

    • Incubate the cells with 2-NBDG in glucose-free Krebs-Ringer buffer for 30-60 minutes.

    • Wash the cells with ice-cold PBS to remove excess 2-NBDG.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

    • Normalize the fluorescence intensity to the protein concentration of each well.

In Vivo: Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model
  • Objective: To evaluate the effect of the test compound on glucose disposal after an oral glucose challenge.

  • Principle: After administration of the test compound, a bolus of glucose is given orally to fasted diabetic animals. Blood glucose levels are monitored over time to assess the compound's ability to improve glucose tolerance.

  • Procedure:

    • Use a suitable diabetic animal model (e.g., high-fat diet-induced diabetic mice).

    • Fast the animals overnight (e.g., 6 hours).[2]

    • Administer the test compound (Jatrorrhizine) or vehicle orally.

    • After a specific time (e.g., 30 minutes), administer a glucose solution orally (e.g., 2 g/kg body weight).

    • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose load.

    • Measure blood glucose concentrations using a glucometer.

    • Plot the blood glucose levels against time and calculate the area under the curve (AUC) to quantify the glucose tolerance.

In Vivo: Insulin Tolerance Test (ITT)
  • Objective: To assess the whole-body insulin sensitivity.

  • Principle: Exogenous insulin is administered to fasted animals, and the rate of glucose disappearance from the blood is measured as an index of insulin sensitivity.

  • Procedure:

    • Use a diabetic animal model treated with the test compound (Jatrorrhizine) or vehicle for a specified duration.

    • Fast the animals for a shorter period (e.g., 2 hours).[2]

    • Administer human insulin intraperitoneally (e.g., 0.75 U/kg body weight).

    • Collect blood samples from the tail vein at 0, 15, 30, 45, and 60 minutes after insulin injection.

    • Measure blood glucose concentrations.

    • Calculate the rate of glucose disappearance to determine insulin sensitivity.

Conclusion

Jatrorrhizine demonstrates a promising multi-target anti-diabetic profile in preclinical models, distinct from many existing single-pathway drugs. Its ability to modulate AMPK and Akt signaling, inhibit carbohydrate-metabolizing enzymes, and potentially influence the gut microbiota suggests a holistic approach to glycemic control.[1][17] However, the lack of robust clinical trial data, particularly direct comparative studies with established anti-diabetic agents, necessitates further research to ascertain its therapeutic potential and safety in humans. The experimental protocols detailed herein provide a framework for the continued investigation of Jatrorrhizine and other novel anti-diabetic compounds. Researchers are encouraged to employ these standardized methods to generate comparable and robust data to advance the field of diabetes drug discovery.

References

Navigating the Therapeutic Potential of Jatrorrhizine: A Guide to Drug Interactions and Derivative Development

Author: BenchChem Technical Support Team. Date: November 2025

Jatrorrhizine, a protoberberine alkaloid primarily isolated from medicinal plants like Coptis chinensis and Phellodendron chinense, has garnered significant attention for its wide spectrum of pharmacological activities.[1] These include antimicrobial, antidiabetic, anticancer, and anti-inflammatory properties.[2][3] However, its clinical application is often hampered by poor bioavailability and low permeability.[2][4] This has spurred research into two key areas: understanding its interactions with other pharmaceuticals to predict and mitigate adverse effects, and developing novel derivatives with enhanced therapeutic efficacy and improved pharmacokinetic profiles.

This guide provides a comparative analysis of jatrorrhizine's interactions with drug-metabolizing enzymes and transporters, its synergistic effects with other therapeutic agents, and the performance of its synthesized derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Interaction of Jatrorrhizine with Other Pharmaceuticals

The clinical safety and efficacy of jatrorrhizine can be significantly influenced by its interaction with co-administered drugs. These interactions primarily occur at the level of pharmacokinetics (drug metabolism and transport) and pharmacodynamics (synergistic or antagonistic effects).

Pharmacokinetic Interactions: Impact on Drug Metabolism and Transport

Jatrorrhizine interacts with crucial players in drug disposition, namely Cytochrome P450 (CYP) enzymes and drug transporters. It is both a substrate and an inhibitor of several of these proteins, creating a high potential for drug-drug interactions.[5][6][7]

The metabolism of jatrorrhizine involves multiple pathways, primarily demethylation and glucuronidation, carried out by various CYP and UDP-glucuronosyltransferase (UGT) isoforms.[5] In rat liver microsomes, CYP3A1/2 and CYP2D2 are mainly responsible for demethylation, while in human liver microsomes, CYP1A2 is involved.[2][5] Furthermore, jatrorrhizine has been shown to inhibit the activity of CYP1A1 and CYP1B1, enzymes involved in the metabolism of pro-carcinogens.[6]

Jatrorrhizine also significantly inhibits key drug transporters, such as the organic cation transporters (OCT2, OCT3) and the plasma membrane monoamine transporter (PMAT), which are involved in the uptake of neurotransmitters like serotonin and norepinephrine.[7] This inhibitory action forms the basis of its potential antidepressant-like effects.[7]

Table 1: Pharmacokinetic Interactions of Jatrorrhizine with Drug Metabolizing Enzymes and Transporters

Target Enzyme/TransporterInteraction TypeSpecies/SystemQuantitative Data (IC₅₀ / Kᵢ)Reference(s)
Metabolism Of Jatrorrhizine
CYP3A1/2, CYP2D2Metabolism (Demethylation)Rat Liver Microsomes-[5]
UGT1A1, UGT1A3Metabolism (Glucuronidation)Rat Liver Microsomes-[5]
CYP1A2, UGT1A (multiple)MetabolismHuman Liver Microsomes-[2]
Inhibition By Jatrorrhizine
CYP1A1InhibitionRecombinant HumanKᵢ: Competitive/Mixed[6]
CYP1B1InhibitionRecombinant HumanKᵢ: Competitive/Mixed[6]
CYP1A2Weak InhibitionRecombinant HumanBarely affected[6]
hOCT2Inhibition of 5-HT & NE uptakehOCT2-expressing cellsIC₅₀: 0.1-1 µM[7]
hOCT3Inhibition of 5-HT & NE uptakehOCT3-expressing cellsIC₅₀: 0.1-1 µM[7]
hPMATInhibition of MPP⁺ uptakehPMAT-expressing cellsIC₅₀: 1.05 µM[7]
hPMATInhibition of 5-HT & NE uptakehPMAT-expressing cellsIC₅₀: 1-10 µM[7]
Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

This protocol outlines a typical in vitro method to determine the inhibitory potential of a compound like jatrorrhizine on major CYP isoforms using human liver microsomes.

  • Materials: Human Liver Microsomes (HLMs), NADPH regenerating system, specific CYP substrate probes (e.g., phenacetin for CYP1A2, bupropion for CYP2B6), test compound (jatrorrhizine), positive control inhibitors, and a 96-well plate.

  • Incubation: A reaction mixture is prepared in each well containing HLMs, phosphate buffer, and the test compound at various concentrations. The reaction is pre-incubated at 37°C.

  • Reaction Initiation: The reaction is started by adding the specific CYP substrate probe and the NADPH regenerating system.

  • Incubation and Termination: The plate is incubated at 37°C for a specific time (e.g., 10-30 minutes). The reaction is then terminated by adding a stop solution, typically ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The plate is centrifuged to precipitate proteins. The supernatant is then transferred for analysis.

  • Analysis: The formation of the metabolite from the specific substrate is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation is compared between wells with and without the test compound. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The mechanism of inhibition (e.g., competitive, noncompetitive) and the inhibition constant (Kᵢ) can be determined through kinetic analysis using varying substrate concentrations.[6][8]

G cluster_0 In Vitro CYP Inhibition Assay prep Prepare Reaction Mixture (HLMs, Buffer, Jatrorrhizine) pre_incubate Pre-incubate at 37°C prep->pre_incubate start_reaction Initiate Reaction (Add Substrate + NADPH) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (Add Acetonitrile) incubate->terminate process Centrifuge & Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze calculate Calculate IC50 / Ki analyze->calculate

Caption: Workflow for determining CYP450 inhibition.
Pharmacodynamic Interactions: Synergistic Antimicrobial Effects

Jatrorrhizine has demonstrated synergistic activity when combined with conventional antibiotics and other natural alkaloids. This approach can enhance therapeutic efficacy, reduce required drug doses, and potentially overcome antibiotic resistance.

A notable example is the synergistic effect of jatrorrhizine with colistin against carbapenem-resistant Klebsiella pneumoniae, where it reduced the minimum inhibitory concentration (MIC) of colistin.[2] It also acts synergistically with norfloxacin in a murine thigh infection model.[2] Furthermore, a combination of five berberine alkaloids, including jatrorrhizine, exhibited broad-spectrum antibacterial activity.[2]

Table 2: Pharmacodynamic Interactions of Jatrorrhizine in Combination Therapies

Combination Agent(s)Target Organism/ModelKey FindingReference(s)
ColistinCarbapenem-resistant Klebsiella pneumoniaeSynergistic effect; 1- to 2-fold reduction of colistin MIC.[2]
Norfloxacin (NFX)Murine thigh infection model (S. aureus)Synergistic in vivo bactericidal activity; significant decrease in bacterial count.[2]
Berberine, Coptisine, Palmatine, EpiberberineE. coli, S. aureus, S. dysenteriae, S. pneumoniaSynergistic broad-spectrum antibacterial activity.[2]
Experimental Protocol: Antimicrobial Synergy Testing (Checkerboard Assay)

The checkerboard method is a common in vitro technique to assess the synergistic, indifferent, or antagonistic effects of two antimicrobial agents.

  • Preparation: Two antimicrobial agents (e.g., jatrorrhizine and colistin) are serially diluted.

  • Plate Setup: In a 96-well microtiter plate, the concentrations of drug A are serially diluted along the x-axis, and the concentrations of drug B are serially diluted along the y-axis. This creates a matrix of wells with various combinations of the two drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., K. pneumoniae).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Reading Results: The wells are visually inspected for turbidity to determine the MIC of each drug alone and in combination.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. The formula is: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Development and Evaluation of Jatrorrhizine Derivatives

To overcome the limitations of jatrorrhizine, particularly its poor bioavailability, researchers have focused on synthesizing derivatives with improved physicochemical properties and biological activities.[2][9] Modifications often involve adding functional groups to the core structure to enhance lipophilicity or target-specific binding.

G cluster_workflow Derivative Development Workflow jat Jatrorrhizine (Lead Compound) rationale Rationale for Modification (e.g., Improve Bioavailability, Increase Potency) jat->rationale synthesis Chemical Synthesis (e.g., Add alkyl/aryl groups at C3, C8, C9) rationale->synthesis screening In Vitro Screening (Antimicrobial, Anticancer Assays) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Refinement in_vivo In Vivo Evaluation (Animal Models) lead_opt->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: General workflow for the development of novel jatrorrhizine derivatives.
Enhanced Antimicrobial and Anticancer Activity

Synthetic modifications have led to derivatives with significantly enhanced biological activity compared to the parent compound. For instance, introducing an octyloxy group at the C-3 position and various alkyl groups at the C-8 position resulted in a series of derivatives with high antimicrobial activities, particularly against Gram-positive bacteria.[10]

In the realm of anticancer research, C-3 substituted jatrorrhizine derivatives and platinum(II) complexes incorporating jatrorrhizine-derived ligands have shown potent cytotoxicity against various cancer cell lines.[11][12] The platinum complexes, in particular, exhibited remarkable selectivity for cancer cells over normal cells and were found to target p53 and telomerase.[12]

Table 3: Comparative Anticancer and Antimicrobial Activity of Jatrorrhizine Derivatives

Compound/DerivativeTarget Cell Line / OrganismActivity MetricValueReference(s)
Anticancer Activity
Jatrorrhizine Derivative 14b NCI-H460 (Lung Cancer)IC₅₀3.11 µM[11]
Jatrorrhizine Derivative 14b HeLa (Cervical Cancer)IC₅₀2.88 µM[11]
Platinum Complex Pt1 HeLa (Cervical Cancer)IC₅₀15.01 ± 1.05 nM[12]
Platinum Complex Pt2 HeLa (Cervical Cancer)IC₅₀1.00 ± 0.17 nM[12]
Platinum Complex Pt2 HL-7702 (Normal Liver)IC₅₀> 150 µM[12]
Antimicrobial Activity
3-octyloxy-8-butyljatrorrhizineGram-positive bacteriaMICDisplayed highest activity in series[10]
JatrorrhizineCandida albicans SC5314MIC256 µg/mL[2]
JatrorrhizineStaphylococcus aureusMIC200 µg/mL[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells (e.g., HeLa, NCI-H460) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (jatrorrhizine derivatives) and a vehicle control. A positive control (e.g., cisplatin) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: The culture medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration.[11]

Signaling Pathways Modulated by Jatrorrhizine

Jatrorrhizine exerts its diverse pharmacological effects by modulating multiple signaling pathways. Its anticancer activity, for example, is attributed to the induction of apoptosis and inhibition of metastasis through pathways like p53, TGF-β1/Smad2/3, and Wnt signaling.[13][14][15] In a mouse model of myocardial infarction, jatrorrhizine was shown to reduce apoptosis and fibrosis by inhibiting the p53 and TGF-β1/Smad2/3 pathways, respectively.[14]

G cluster_p53 p53 Pathway cluster_tgf TGF-β1/Smad Pathway jat Jatrorrhizine p53 p53 protein (Upregulated in disease) jat->p53 Inhibits tgf TGF-β1 (Upregulated in disease) jat->tgf Inhibits bax Bax (Pro-apoptotic) p53->bax activates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 inhibits apoptosis Cardiomyocyte/ Cancer Cell Apoptosis bax->apoptosis bcl2->apoptosis inhibits smad Smad2/3 tgf->smad activates fibrosis Myocardial/ Tumor Fibrosis smad->fibrosis

Caption: Jatrorrhizine's inhibition of key disease-related signaling pathways.

Conclusion and Future Perspectives

Jatrorrhizine is a promising natural compound with a wealth of therapeutic potential. However, its translation into a clinical drug is contingent upon a thorough understanding of its pharmacokinetic and pharmacodynamic profiles. The data clearly indicate a significant potential for drug-drug interactions through the inhibition of key CYP enzymes and drug transporters, which must be carefully considered in any clinical setting.

The development of jatrorrhizine derivatives has proven to be a successful strategy, yielding compounds with nanomolar anticancer potency and enhanced antimicrobial activity. Future research should focus on optimizing these derivatives to improve bioavailability and target specificity while minimizing off-target effects. A deeper exploration of the synergistic potential of jatrorrhizine with other drugs could also lead to novel combination therapies for complex diseases like cancer and multidrug-resistant infections. Continued investigation, supported by robust preclinical and clinical studies, will be crucial to fully harness the therapeutic capabilities of jatrorrhizine and its next-generation derivatives.

References

Safety Operating Guide

Proper Disposal Procedures for Jatrorrhizine Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Jatrorrhizine hydroxide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, minimizing risks to personnel and the environment.

Hazard Identification and Chemical Properties

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. It is imperative to prevent its release into the environment[1][2][3].

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 483-43-2[1][4]
Molecular Formula C20H21NO5[1][4]
Molecular Weight 355.38 g/mol [1][4]
Appearance Very Dark Red to Black Solid
Solubility DMSO (Slightly), Methanol (Slightly), Water (Very Slightly)
Storage Store at -20°C as a powder or -80°C in solvent, protected from light. The compound is hygroscopic.[1][2]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields[2][3].

  • Skin Protection: Handle with chemical-impermeable gloves. Wear impervious clothing to prevent skin contact[2][3].

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator[3].

Step-by-Step Disposal Protocol

The primary method for disposal is to transfer the waste to a licensed professional waste disposal service or an approved waste disposal plant[1][2][5]. Do not dispose of with household garbage or allow it to reach sewage systems[6].

Step 1: Waste Segregation and Collection

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and suitable closed container[3][5][7].

  • Ensure the container is kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources[1][2].

Step 2: Labeling

  • Label the waste container clearly with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area until it is collected for disposal.

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal[5].

  • Dispose of the substance in accordance with all prevailing country, federal, state, and local regulations[1][8].

Contaminated Packaging:

  • Empty containers should be treated as unused product for disposal[5]. They can be triply rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill[9].

Accidental Release Measures

In the event of a spill, follow these procedures:

Personal Precautions:

  • Evacuate personnel to a safe area and ensure adequate ventilation[3][7].

  • Avoid breathing dust, vapors, mist, or gas[2][3].

  • Prevent contact with skin and eyes by wearing appropriate PPE[2][3].

Environmental Precautions:

  • Prevent further leakage or spillage if it is safe to do so[2][3].

  • Do not let the chemical enter drains, as it is very toxic to aquatic life[3][7].

Methods for Containment and Cleaning Up:

  • For solutions, absorb the spill with a liquid-binding material such as diatomite or universal binders[1][2][8].

  • For solids, sweep up and shovel the material, avoiding dust formation, and place it into a suitable, closed container for disposal[7].

  • Collect the spillage and dispose of the contaminated material according to the disposal protocol in Section 3[1][2][10].

  • Decontaminate surfaces and equipment by scrubbing with alcohol[1][2][8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill segregate Segregate Waste into a Dedicated, Labeled Container ppe->segregate storage Store Sealed Container in Designated Hazardous Waste Area segregate->storage spill->ppe No contain Contain Spill & Prevent Entry to Drains spill->contain Yes cleanup Clean Up with Absorbent Material (Solutions) or by Sweeping (Solids) contain->cleanup collect_spill Collect Contaminated Material into Hazardous Waste Container cleanup->collect_spill collect_spill->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs end Professional Disposal (in accordance with regulations) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of Jatrorrhizine Hydroxide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when working with compounds like Jatrorrhizine hydroxide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Essential Safety and Handling Protocols

This compound, an alkaloid with potential neuroprotective and antimicrobial properties, requires careful handling due to its potential hazards.[1] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Adherence to the following procedures is critical to minimize exposure and ensure safe usage.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to prevent contact with this compound. The recommended PPE includes:

  • Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.[2]

  • Hand Protection: Wear protective gloves. It is crucial to inspect gloves before use and employ proper removal techniques to avoid skin contact.[2][3]

  • Body Protection: Impervious clothing should be worn to prevent skin exposure.[2] Contaminated clothing should be removed immediately and washed before reuse.[2]

  • Respiratory Protection: In areas with inadequate ventilation or when dust and aerosols may be generated, a suitable respirator is required.[2]

Engineering Controls and Work Practices

To further mitigate risks, specific engineering controls and work practices must be implemented:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to avoid the inhalation of dust or aerosols.[2]

  • Hygiene: Wash hands and face thoroughly after handling the substance.[2] Do not eat, drink, or smoke in the laboratory.[2]

  • Handling: Avoid direct contact with the skin and eyes.[2] Minimize the formation of dust and aerosols.[2]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C20H21NO5[2]
Molecular Weight 355.38 g/mol [2]
Appearance Very Dark Red to Black Solid[4]
Solubility DMSO (Slightly), Methanol (Slightly), Water (Very Slightly)[4]
Storage (Powder) -20°C, Hygroscopic, Under inert atmosphere[2][4]
Storage (in Solvent) -80°C[2]
Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[2]

Step-by-Step Operational Plan

Preparation and Handling
  • Preparation: Before handling, ensure that the work area is clean and that all necessary PPE is readily available and in good condition. Confirm that the chemical fume hood is functioning correctly.

  • Weighing: When weighing the solid compound, perform the task within a chemical fume hood to contain any dust particles. Use appropriate tools to handle the substance and avoid creating dust.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.

Storage

Store this compound in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[2] The powdered form should be stored at -20°C, while solutions should be kept at -80°C.[2] The storage area should be accessible only to authorized personnel.[3]

Spill Response

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] Use full personal protective equipment during cleanup.[2] Absorb liquid spills with an inert material such as diatomite or universal binders.[2] Decontaminate the affected surfaces by scrubbing with alcohol.[2] Collect all contaminated materials and dispose of them as hazardous waste.[2] Prevent the spill from entering drains or water courses.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Dispose of the substance and its container in accordance with all applicable country, federal, state, and local regulations.[2] This includes contaminated PPE, absorbent materials from spills, and any unused product. Do not release into the environment.[2]

Emergency First Aid Procedures

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the contaminated skin with plenty of water.[2] Remove contaminated clothing and shoes.[2] Call a physician.[2]

  • Inhalation: Move the exposed person to fresh air at once.[2] If breathing is difficult, provide artificial respiration.[2] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Wash out the mouth with water and call a physician or poison control center immediately.[2]

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage_spill Storage & Spill cluster_disposal Disposal Prep 1. Don PPE Vent 2. Verify Ventilation Prep->Vent Weigh 3. Weighing Vent->Weigh Dissolve 4. Dissolving Weigh->Dissolve Store 5. Secure Storage Dissolve->Store Spill 6. Spill Response Dissolve->Spill Dispose 7. Waste Disposal Store->Dispose Spill->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jatrorrhizine hydroxide
Reactant of Route 2
Jatrorrhizine hydroxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.